Product packaging for 4-Amino-3-ethylbenzonitrile(Cat. No.:CAS No. 170230-87-2)

4-Amino-3-ethylbenzonitrile

Cat. No.: B064667
CAS No.: 170230-87-2
M. Wt: 146.19 g/mol
InChI Key: YOHLABDNVQLZIA-UHFFFAOYSA-N
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Description

4-Amino-3-ethylbenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. This substituted benzonitrile features both an amino electron-donor group and a nitrile electron-acceptor group on the aromatic ring, with an additional ethyl substituent providing enhanced lipophilicity and steric influence. Its primary research application is as a key building block in the synthesis of heterocyclic compounds and complex organic molecules, particularly in the development of potential pharmaceutical agents. The nitrile group can serve as a bioisostere or be transformed into other functional groups such as tetrazoles, amides, and carboxylic acids, while the aromatic amino group is readily available for condensation or coupling reactions to form amides and imines. Researchers utilize this compound in the design and synthesis of small molecule libraries for high-throughput screening against biological targets, including kinases and GPCRs. Its structural motifs are commonly found in compounds being investigated for their therapeutic potential. Furthermore, the distinct electronic properties of this compound make it a candidate monomer or precursor in the development of advanced organic materials, such as dyes, ligands for catalysis, and molecular components for electronic devices. This reagent is provided with high chemical purity to ensure reliability and reproducibility in sensitive synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B064667 4-Amino-3-ethylbenzonitrile CAS No. 170230-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLABDNVQLZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370682
Record name 4-Amino-3-ethylbenzonitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170230-87-2
Record name 4-Amino-3-ethylbenzonitrile
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Record name 4-Amino-3-ethylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-ethylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Amino-3-ethylbenzonitrile (CAS No. 170230-87-2), a pivotal chemical intermediate in the synthesis of contemporary therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and its significant application in the development of Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic nitrile that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic nitrile moiety on a benzene ring substituted with an ethyl group, makes it a versatile scaffold for the construction of complex heterocyclic systems. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an invaluable precursor for the synthesis of pharmacologically active molecules. Notably, it serves as a key reactant in the synthesis of dihydropyrrolepyridines, a class of potent and selective CRF-1 receptor antagonists with therapeutic potential in stress-related disorders.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 170230-87-2
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
IUPAC Name This compound
Appearance Yellow to Brown Solid
Melting Point 58-61 °C
Boiling Point 297.1±28.0 °C (Predicted)
Density 1.07±0.1 g/cm³ (Predicted)
pKa 1.49±0.10 (Predicted)

Spectroscopic Data:

Synthesis of this compound: A Proposed Protocol

A definitive, published, step-by-step synthesis protocol for this compound is not widely available. However, based on established principles of organic synthesis and analogous transformations of substituted benzonitriles, a reliable two-step synthetic route can be proposed. This approach involves the regioselective nitration of a suitable precursor followed by the reduction of the nitro group. A plausible starting material would be 3-ethylbenzonitrile, which would first be nitrated and then the resulting nitro compound would be reduced to the desired amine. An alternative, and perhaps more direct, approach would be the ethylation of 4-aminobenzonitrile.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Friedel-Crafts Ethylation cluster_1 Step 2: Work-up and Purification 4-Aminobenzonitrile 4-Aminobenzonitrile Reaction_1 Friedel-Crafts Alkylation 4-Aminobenzonitrile->Reaction_1 Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Ethylating_Agent->Reaction_1 Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_1 Intermediate This compound Reaction_1->Intermediate Workup Aqueous Work-up Intermediate->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Friedel-Crafts Ethylation of 4-Aminobenzonitrile

  • Rationale: This step introduces the ethyl group at the position ortho to the activating amino group. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is blocked by the nitrile group, the ethyl group is directed to the ortho position.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-aminobenzonitrile (1.0 eq.).

    • Allow the mixture to stir for 15-20 minutes to form the complex.

    • Slowly add ethyl bromide (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • Rationale: This step quenches the reaction and isolates the desired product from the reaction mixture.

  • Procedure:

    • Carefully pour the reaction mixture into a beaker of crushed ice and water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Handling

The reactivity of this compound is governed by its two primary functional groups: the amino group and the nitrile group.

  • Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It also activates the aromatic ring towards electrophilic substitution.[5]

  • Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5]

Safety and Handling:

This compound is classified as toxic if it comes into contact with skin and harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of accidental exposure, immediate medical attention should be sought.

Application in Drug Discovery: Synthesis of CRF-1 Receptor Antagonists

A significant application of this compound is its use as a key intermediate in the synthesis of dihydropyrrole[4][7]pyridine-based CRF-1 receptor antagonists.[8] These compounds are being investigated for the treatment of stress-related disorders such as anxiety and depression.[9]

CRF-1 Receptor Signaling Pathway:

The Corticotropin-Releasing Factor (CRF) system plays a crucial role in the body's response to stress.[10] The CRF-1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system.[7] Upon binding of CRF, the CRF-1 receptor activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12] This signaling cascade ultimately mediates the physiological and behavioral responses to stress.

G CRF CRF (Stress Signal) CRF1_Receptor CRF-1 Receptor (GPCR) CRF->CRF1_Receptor Binds G_Protein G-Protein (Gs) CRF1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release, Anxiety) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Non-peptide CRF-1 Antagonist (derived from this compound) Antagonist->CRF1_Receptor Blocks Binding

Caption: Simplified CRF-1 receptor signaling pathway and the mechanism of action of non-peptide antagonists.

Mechanism of Action of CRF-1 Antagonists:

Non-peptide CRF-1 antagonists, synthesized using this compound as a building block, act by binding to the CRF-1 receptor and preventing the binding of the endogenous ligand, CRF.[2][13] This blockage inhibits the downstream signaling cascade, thereby mitigating the physiological and behavioral effects of stress. These antagonists are typically allosteric inhibitors, meaning they bind to a site on the receptor that is different from the CRF binding site, but their binding induces a conformational change that prevents CRF from binding and/or activating the receptor.[2][13]

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for the construction of complex, biologically active molecules. The crucial role of this compound in the synthesis of CRF-1 receptor antagonists underscores its value to researchers and drug development professionals working to address stress-related disorders. This guide provides a foundational understanding of this compound, intended to facilitate its effective and safe use in the laboratory and to inspire further innovation in the development of novel therapeutics.

References

  • Hoare, S. R. J., et al. (2001). Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists. Molecular Pharmacology, 59(5), 1037-1047. [Link]
  • Wikipedia. (2023, December 1). Corticotropin-releasing hormone receptor 1. In Wikipedia. [Link]
  • Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets, 5(4), 453-479. [Link]
  • ResearchGate. (2001). Mechanism of Corticotropin-Releasing Factor Type I Receptor Regulation by Nonpeptide Antagonists.
  • Taché, Y., & Bonaz, B. (2007). CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome. Current neuropharmacology, 5(1), 39-49. [Link]
  • Hauger, R. L., et al. (2013). Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression. Annals of the New York Academy of Sciences, 1282, 60-75. [Link]
  • Contarino, A., et al. (2005). The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal. Proceedings of the National Academy of Sciences, 102(51), 18649-18654. [Link]
  • Ratti, E., et al. (2008). Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists. Journal of medicinal chemistry, 51(23), 7567-7580. [Link]
  • RxList. (2025, February 18). How Do Corticotropin-Releasing Factor Receptor Antagonists Work?.
  • Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Chemdad. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 4-ethylbenzonitrile.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • PubChem. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH).
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and an ethyl substituent on the benzene ring, provides multiple reactive sites for synthetic transformations. The strategic placement of these functional groups—an ortho-ethyl group to the amine and a para-cyano group—creates a unique electronic and steric environment that dictates its reactivity and potential applications.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, explore the reactivity of its key functional groups, and provide standardized protocols for its analysis and handling. This document is intended to serve as a foundational resource, enabling informed decisions in experimental design and synthetic strategy.

Core Molecular and Physical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic physical and molecular properties. These characteristics determine its behavior in different solvent systems, its thermal stability, and its fundamental identity.

Structural and Chemical Identifiers

This compound is unambiguously identified by several key descriptors that are crucial for database searches, regulatory compliance, and accurate documentation.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 170230-87-2[1][2][3][4][5][6]

  • Molecular Formula: C₉H₁₀N₂[1][2][3][4]

  • SMILES: CCC1=C(N)C=C(C#N)C=C1[1][2][4]

  • InChIKey: YOHLABDNVQLZIA-UHFFFAOYSA-N[1][2]

Physicochemical Data Summary

The quantitative physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental conditions, such as reaction setups, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 146.19 g/mol [1][3]
Melting Point 58-66 °C[2][3]
Boiling Point Not available (Decomposition may occur at high temperatures)
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2
Appearance White to pale yellow crystalline powder[7]
Solubility Insoluble in water; Soluble in organic solvents like ethyl acetate, chloroform, and methanol.[8]

Note: The melting point is reported as a range, which is typical for fine chemicals and can vary slightly based on purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of this compound. The expected spectral features are dictated by its unique combination of functional groups.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The aromatic protons should appear as a complex splitting pattern in the downfield region. The ethyl group will present as a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons). The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The nitrile carbon will be significantly downfield, while the aromatic carbons will resonate in the typical 110-150 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the ethyl group will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z corresponding to the molecular weight of the compound (146.19).[1] Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments.

Standard Protocol: Melting Point Determination

The melting point is a crucial and readily accessible indicator of a compound's purity.

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

  • Heating Profile:

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to 45 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • Reporting: The result is reported as a temperature range (e.g., 59-61 °C). A narrow range (1-2 °C) typically indicates high purity.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its amino and nitrile functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, modulated by the steric and electronic influence of the ortho-ethyl group, governs its chemical behavior.

G cluster_reactivity Chemical Reactivity of this compound A This compound B N-Acylation A->B Acyl Halides C N-Alkylation A->C Alkyl Halides D Diazotization A->D NaNO2, HCl E Hydrolysis to Carboxylic Acid A->E H3O+, Heat F Reduction to Amine A->F H2/Pd, LiAlH4 G Cyclization Reactions A->G e.g., with Guanidine H Electrophilic Substitution (e.g., Halogenation) A->H e.g., Br2

Caption: Key reaction pathways for this compound.

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[8] However, its basicity is somewhat attenuated by the electron-withdrawing effect of the para-nitrile group.

  • N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl derivatives.[8] This is a common strategy to protect the amino group during subsequent chemical transformations.

  • N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products, although controlling the degree of alkylation can be challenging.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -X, -H).

Reactivity of the Nitrile Group

The nitrile group is characterized by its electrophilic carbon atom.[8] Its reactivity is influenced by the electron-donating amino group in the para position, which can slightly reduce its electrophilicity compared to benzonitrile itself.

  • Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-amino-3-ethylbenzoic acid. This transformation is fundamental in converting the nitrile into another key functional group.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Palladium or Nickel catalyst). This creates a benzylic amine structure, a common motif in pharmacologically active molecules.

  • Cyclization Reactions: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. For example, it can undergo cyclization reactions with various reagents to form pyridines, pyrimidines, or other ring systems of interest in drug discovery.

Safety and Handling

As a responsible scientist, proper handling and awareness of potential hazards are paramount. This compound is classified as a hazardous substance.

GHS Hazard Classification

Based on aggregated data, this compound presents several hazards:

  • Acute Toxicity: Toxic if swallowed and toxic in contact with skin.[1] Harmful if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[4]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature, combined with the specific substitution pattern on the aromatic ring, makes it an attractive starting material for the synthesis of complex molecular targets. The principles of reactivity outlined in this guide—leveraging the distinct chemical handles of the amino and nitrile groups—provide a strategic roadmap for its incorporation into drug discovery and materials science programs. Further research into its biological activities and applications in synthesizing novel heterocyclic scaffolds will undoubtedly solidify its value to the scientific community.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.
  • BenchChem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Synblock. (n.d.). 4-Amino-3-ethyl-5-methylbenzonitrile.
  • Thermo Fisher Scientific. (n.d.). This compound, 96%.
  • BLD Pharm. (n.d.). 170230-87-2|this compound.
  • Thermo Fisher Scientific. (n.d.). This compound, 96% 5 g.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
  • Matrix Scientific. (n.d.). CAS No: 170230-87-2 | this compound.

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An In-depth Technical Guide to 4-Amino-3-ethylbenzonitrile: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-3-ethylbenzonitrile, a key chemical intermediate for professionals in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its molecular characteristics, spectroscopic signature, plausible synthetic routes, and its strategic importance as a building block in medicinal chemistry.

Core Molecular and Physicochemical Profile

This compound is a substituted aromatic nitrile that serves as a versatile scaffold in organic synthesis. Its structure incorporates a benzonitrile core, functionalized with an amino group and an ethyl group, which imparts specific reactivity and physical properties.

Molecular Structure and Formula

The molecular identity of this compound is defined by the following identifiers:

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₉H₁₀N₂[1]

  • Canonical SMILES : CCC1=C(C=CC(=C1)C#N)N[1]

  • InChI Key : YOHLABDNVQLZIA-UHFFFAOYSA-N[1]

The structure, depicted below, consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 4 with an amino group (-NH₂), and at position 3 with an ethyl group (-CH₂CH₃).

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Molecular Weight 146.19 g/mol [1]
CAS Number 170230-87-2[1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 60-66 °C[2]
XLogP3 1.8[1]
Hydrogen Bond Donors 1 (from the amino group)[1]
Hydrogen Bond Acceptors 2 (from the amino and nitrile nitrogens)[1]

Synthesis and Mechanistic Considerations

A logical synthetic workflow would involve the cyanation of a pre-functionalized aniline derivative. This approach offers good regiochemical control.

Synthesis_Workflow Start 2-Ethyl-4-bromoaniline (Starting Material) Reaction1 Cyanation Reaction (e.g., with CuCN) Start->Reaction1 Product This compound (Target Molecule) Reaction1->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Rosenmund-von Braun reaction, a common method for the synthesis of aryl nitriles.[3]

Materials:

  • 2-Ethyl-4-bromoaniline

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-ethyl-4-bromoaniline (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of sodium hydroxide (e.g., 10% w/v) and stir for 30 minutes to dissolve any copper salts.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water).

Causality and Experimental Choices:

  • Choice of Starting Material: 2-Ethyl-4-bromoaniline is chosen as it already contains the required ethyl and amino groups in the correct positions relative to the site of cyanation. The bromo substituent is a good leaving group for the nucleophilic substitution with cyanide.

  • Copper(I) Cyanide: CuCN is the classic reagent for this transformation. It is a relatively stable source of nucleophilic cyanide and its use in aprotic polar solvents like DMF facilitates the reaction.

  • Anhydrous Conditions: The reaction is performed under a nitrogen atmosphere with an anhydrous solvent to prevent the hydrolysis of the nitrile product and to avoid side reactions.

  • Aqueous NaOH Work-up: This step is crucial for removing copper byproducts from the reaction mixture, which can complicate purification.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the protons and carbons in this compound, assuming the spectrum is recorded in CDCl₃.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (C5-H)~7.2-7.4d1H
Aromatic-H (C6-H)~7.1-7.3dd1H
Aromatic-H (C2-H)~6.6-6.8d1H
-NH₂~4.0-4.5 (broad)s2H
-CH₂-CH₃~2.5-2.7q2H
-CH₂-CH₃~1.2-1.4t3H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (Nitrile)~118-120
Aromatic C-NH₂~148-152
Aromatic C-CH₂CH₃~135-138
Aromatic C-H~130-134
Aromatic C-H~114-118
Aromatic C-CN~100-105
-CH₂-CH₃~22-25
-CH₂-CH₃~13-16
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch~3300-3500Two bands (symm. & asymm.) for primary amine
C-H Stretch (Aromatic)~3000-3100Sharp bands
C-H Stretch (Aliphatic)~2850-2960Medium to strong bands
C≡N Stretch (Nitrile)~2220-2240Strong, sharp band
C=C Stretch (Aromatic)~1600-1650 and ~1450-1500Multiple bands
C-N Stretch~1250-1350Medium to strong band
Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z = 146. A significant fragment would be the loss of a methyl group from the ethyl substituent, resulting in a peak at m/z = 131 ([M-15]⁺).[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary amino group is readily derivatized.

The compound is noted as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders.[6] While specific drug candidates derived directly from this molecule are not publicly disclosed, its structural motif is found in compounds with potential antipsychotic or antidepressant properties.[6]

A closely related compound, 4-Amino-3-mercaptobenzonitrile, is used in the synthesis of thieno[2,3-b]pyridine derivatives, which are important scaffolds for kinase inhibitors and other therapeutic agents.[7] This suggests that this compound could be used in a similar capacity to generate libraries of novel heterocyclic compounds for drug screening.

The general class of substituted aminobenzonitriles is of significant interest in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes.[8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements : Toxic in contact with skin (H311), Harmful if swallowed (H302), and Harmful if inhaled (H332).[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and predictable chemical properties. Its value to researchers and drug development professionals lies in its potential as a scaffold for the synthesis of complex molecules, particularly in the search for new therapeutic agents for CNS disorders. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information.
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 6(5).
  • MySkinRecipes. (n.d.). This compound.
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A Technical Guide to the Solubility of 4-Amino-3-ethylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry. This guide provides an in-depth analysis of the solubility characteristics of 4-Amino-3-ethylbenzonitrile, a vital benzonitrile derivative used in the synthesis of various pharmaceutical compounds.[1] While comprehensive experimental solubility data for this specific molecule is not extensively published, this document leverages fundamental principles of physical chemistry and established analytical methodologies to provide a robust predictive framework. We will explore the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating protocol for experimental solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound (Figure 1) possesses distinct functional groups that create a nuanced polarity profile, making its interaction with solvents a subject of careful consideration.

  • Molecular Formula: C₉H₁₀N₂[2]

  • Molecular Weight: 146.19 g/mol [2][3]

  • Melting Point: 58-61°C[1]

  • Key Structural Features:

    • Aromatic Ring: A benzene ring forms the core of the molecule, contributing nonpolar characteristics and enabling π-π stacking interactions.

    • Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on the nitrogen). It significantly enhances polarity and the potential for solubility in protic solvents.

    • Nitrile Group (-C≡N): The cyano group is strongly polar and acts as a potent hydrogen bond acceptor due to the high electronegativity of the nitrogen atom. The nitrile pharmacophore is common in pharmaceuticals and is generally considered robust and biocompatible.[4]

    • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar (lipophilic) and contributes to the molecule's solubility in less polar organic solvents.

The presence of both strong hydrogen-bonding groups (-NH₂) and a lipophilic region (ethyl group, benzene ring) suggests that this compound will exhibit moderate to high solubility in a range of polar and intermediate-polarity organic solvents.

Predicted Solubility Profile and Influencing Factors

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents.[5] The interplay between the solute's hydrogen bonding capacity and the solvent's polarity, proticity, and dielectric constant will be the primary determinant of solubility.

The diagram below illustrates the key intermolecular forces at play when dissolving this compound in a polar protic solvent like ethanol.

Caption: Intermolecular forces governing solubility.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's -OH group can effectively hydrogen bond with both the amino (-NH₂) and nitrile (-C≡N) groups of the solute, leading to strong solute-solvent interactions that overcome the crystal lattice energy.
Polar Aprotic Acetone, DMSO, DMFHigh to ModerateThese solvents are strong hydrogen bond acceptors and can interact favorably with the solute's amino group. Their high polarity effectively solvates the polar regions of the molecule.
Intermediate Polarity Ethyl Acetate, DichloromethaneModerateThese solvents offer a balance. Dichloromethane can interact with the polar groups via dipole-dipole forces, while Ethyl Acetate can act as a hydrogen bond acceptor. The nonpolar regions of the solute are also well-solvated.
Nonpolar Hexane, TolueneLow to Very LowThe energy required to break the strong intermolecular hydrogen bonds (solute-solute) in the crystal lattice is not compensated by the weak Van der Waals forces formed with nonpolar solvents.

Disclaimer: This table provides a theoretical prediction. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain accurate, quantitative solubility data, a robust and reproducible experimental protocol is necessary. The Isothermal Saturation Method (or Shake-Flask Method) is a gold-standard technique that involves equilibrating an excess of the solid solute in a solvent at a constant temperature.[6]

Materials and Equipment
  • This compound (96%+ purity)[3][7]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

  • HPLC or UV-Vis spectrophotometer for analysis (optional, for low concentrations)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures solid remains after equilibration is key. Record the exact mass of the solute added.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid sampling suspended particles.[6]

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. Record the exact mass of the filtered solution collected.

  • Solvent Evaporation (Gravimetric Analysis): Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C, below the melting point).[6] A vacuum desiccator can be used for heat-sensitive materials.

  • Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g / 100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of saturated solution collected) - ((Mass of vial + residue) - (Mass of empty vial))] * 100

Workflow Visualization

The following diagram outlines the logical flow of the Isothermal Saturation protocol.

start Start prep 1. Preparation Add excess solute to a pre-weighed vial. start->prep add_solvent 2. Solvent Addition Add a known mass of solvent. prep->add_solvent equilibrate 3. Equilibration Agitate at constant temperature (e.g., 24-72h). add_solvent->equilibrate settle 4. Phase Separation Allow undissolved solid to settle (≥2h). equilibrate->settle extract 5. Sample Extraction Withdraw and filter a clear aliquot into a new pre-weighed vial. settle->extract evaporate 6. Solvent Evaporation Dry sample in oven or vacuum desiccator. extract->evaporate weigh 7. Final Weighing Weigh the vial with the dry solute residue. evaporate->weigh calculate 8. Calculation Determine solubility in g/100g solvent. weigh->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

This compound presents a classic case of a molecule with mixed polarity, featuring both hydrogen-bonding sites and significant nonpolar character. This structure dictates a favorable solubility profile in polar protic and aprotic organic solvents, with diminishing solubility as solvent polarity decreases. For drug development professionals and synthetic chemists, this profile suggests that solvents like methanol, ethanol, acetone, and ethyl acetate are excellent starting points for reaction media, crystallization, and purification processes. While this guide provides a strong theoretical framework, the importance of precise, empirical data cannot be overstated. The detailed Isothermal Saturation protocol provided herein offers a reliable, self-validating system for generating the quantitative data needed to optimize and control manufacturing processes effectively.

References

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  • Thermo Fisher Scientific. (2025). This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals.
  • BLD Pharm. (n.d.). 170230-87-2|this compound.
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4-Amino-3-ethylbenzonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Safe Handling of 4-Amino-3-ethylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound. As a crucial intermediate in various synthetic pathways, a thorough understanding of its toxicological profile and associated risks is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard safety data sheet (SDS) to explain the causality behind safety recommendations, empowering researchers to work with this compound confidently and securely.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its physical and chemical characteristics are foundational to understanding its behavior and potential hazards in a laboratory setting.

PropertyValueSource(s)
CAS Number 170230-87-2[1][2]
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-Cyano-2-ethylaniline, 3-ethyl-4-aminobenzonitrile[1][2]
Appearance Solid, white to pale yellow crystalline powder[3]
Melting Point 60°C to 66°C[2]

Hazard Analysis and Toxicological Profile

The primary risks associated with this compound stem from its acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.[1]

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, DermalH311Toxic in contact with skin [1][2]
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowed[1]
Acute Toxicity, Inhalation-Harmful if inhaled[2]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][5]
Specific Target Organ ToxicitySTOT SE 3May cause respiratory irritation[1]

Signal Word: Danger [1]

Mechanistic Insights and Causality
  • Acute Toxicity: The high acute toxicity, particularly via dermal and oral routes, is a significant concern. The nitrile functional group (-C≡N) in related compounds can sometimes be metabolized to release cyanide, a potent inhibitor of cellular respiration. While this has not been definitively established for this specific molecule, it is a prudent assumption that informs the stringent handling requirements. Benzonitrile itself is not metabolized to cyanide, but substitutions on the ring can alter metabolic pathways.[6] The amino group's presence may also contribute to toxicity; for instance, the related compound 4-aminobenzonitrile is known to be a methemoglobin former, which can lead to cyanosis (a bluish discoloration of the skin due to oxygen deprivation in the blood).[3] This potential for disrupting oxygen transport underscores the need for immediate medical attention following any significant exposure.

  • Irritation: As a primary amine and aromatic compound, it can act as a skin and eye irritant. Prolonged contact can defat the skin, leading to dermatitis. Direct contact with the eyes can cause serious irritation and potential damage.[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary defense, with PPE serving as the final barrier.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of fine dust particles and any potential vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of contaminants.

  • Safety Stations: Ensure immediate access to a fully functional safety shower and eyewash station.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale and Best PracticesSource(s)
Hand Protection Nitrile gloves (minimum 5-mil thickness)Nitrile provides good splash protection against many chemicals.[7] However, it is crucial to understand that thin disposable gloves offer a contact barrier only and must be discarded immediately upon contamination.[7][8] For prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves.[9] Never reuse disposable gloves.[7][10]
Eye Protection Chemical splash gogglesStandard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against dust particles and splashes.[3][11]
Face Protection Full-face shield (in addition to goggles)A face shield should be worn during procedures with a high risk of splashing or vigorous reaction, such as when transferring large quantities or working with the material under pressure.[11]
Body Protection Flame-resistant laboratory coatA lab coat, fully buttoned with sleeves down, is mandatory to protect skin and clothing from contamination.[3]
Respiratory NIOSH-approved respiratorA respirator may be necessary if engineering controls are insufficient or during a large-scale spill cleanup. A respiratory protection program that meets OSHA standards must be in place.[3]

Standard Operating Procedures for Safe Handling

Adherence to a strict, self-validating protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area: Cover with absorbent paper prep2->prep3 handle1 Retrieve Compound from Locked Storage prep3->handle1 handle2 Carefully Weigh Solid (Minimize Dust) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Cap All Containers handle3->handle4 clean1 Decontaminate Spatulas and Glassware handle4->clean1 clean2 Wipe Down Work Surface in Fume Hood clean1->clean2 clean3 Dispose of Contaminated Waste in Labeled Bag clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

G start Exposure Incident Occurs safety Ensure Scene is Safe (No ongoing risk) start->safety alert Alert Supervisor and Call for Emergency Help (if necessary) safety->alert decon Begin Decontamination (Shower, Eyewash, Fresh Air) alert->decon sds Provide SDS to First Responders alert->sds medical Seek Professional Medical Attention decon->medical sds->medical

Caption: General emergency response flowchart for chemical exposure.

Spill Response
  • Small Spill (in a fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Prevent entry into the area. A trained emergency response team should handle the cleanup.

Storage, Waste Management, and Transportation

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

  • The storage area should be secure and accessible only to authorized personnel (i.e., store locked up).[5][12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[13]

Waste Disposal
  • All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.

Transportation

This material is regulated for transport due to its toxicity.

RegulationValueSource(s)
UN Number UN3439[2][14][15]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[2][14][15]
Transport Hazard Class 6.1 (Toxic Substance)[2][14][15]
Packing Group III[2][14][15]

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
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  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US).

Sources

commercial suppliers of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Amino-3-ethylbenzonitrile

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical intermediates is a critical, yet often overlooked, step in the discovery pipeline. The integrity of a multi-step synthesis or a biological screen is predicated on the purity and reliability of its starting materials. This guide provides a senior application scientist’s perspective on this compound, a key building block in modern chemistry. We will move beyond a simple supplier list to discuss the technical rationale for supplier selection, quality control, safe handling, and a practical application workflow.

Chemical Identity and Significance

This compound (CAS No: 170230-87-2) is an aromatic nitrile featuring both an amine and an ethyl substituent on the benzene ring.[1] This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis.

  • Molecular Formula: C₉H₁₀N₂[1][2]

  • Molecular Weight: 146.19 g/mol [1][2]

  • Core Applications: Its primary utility lies in serving as a foundational scaffold for more complex molecules. It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders, and is also used in the development of dyes and agrochemicals.[2] The nitrile group can act as a precursor to other functional groups or as a key binding element in drug-target interactions, while the amino group provides a reactive handle for a wide range of chemical transformations.[3]

Commercial Supplier Landscape

The selection of a commercial supplier should be driven by a combination of purity, availability, documentation, and cost. Below is a comparative analysis of several known suppliers of this compound.

SupplierProduct Number(s)PurityAvailable QuantitiesCAS Number
Thermo Scientific Chemicals L1073203, L107320696%1 g, 5 g170230-87-2
ChemUniverse P7137698%100 mg, 250 mg, 1 g170230-87-2
BLD Pharm BD109866Not specifiedCustom170230-87-2

Table 1: Comparative summary of commercial suppliers for this compound.[4][5][6][7][8]

Expert Insight: The stated purity is a primary sorting criterion. For initial small-scale synthesis and proof-of-concept work, a 96% purity from a reputable supplier like Thermo Scientific may be sufficient.[4][5][6] However, for late-stage development, cGMP (Current Good Manufacturing Practice) synthesis, or sensitive catalytic reactions, sourcing a higher purity grade (e.g., 98% from ChemUniverse) or requesting a custom synthesis with specific impurity profiling from a supplier like BLD Pharm would be the logical next step.[7][8]

The Scientist's Procurement Protocol: A Self-Validating System

Trust in a chemical intermediate is not assumed; it is verified. The following workflow ensures that the material received is suitable for its intended use, creating a self-validating system for your research.

Procurement_Workflow cluster_pre Pre-Purchase cluster_post Post-Delivery s1 Identify Potential Suppliers s2 Request & Compare SDS and CoA s1->s2 Documentation Review s3 Log Material & Quarantine s2->s3 Place Order s4 In-House QC (e.g., NMR, LC-MS) s3->s4 Internal Verification s4->s2 Discrepancy Found s5 Release for Use s4->s5 Data Matches CoA Synthesis_Workflow A This compound C Reaction Vessel (High Temp, Acid Catalyst) A->C B Carboxylic Acid (R-COOH) B->C D Intermediate (Amide) C->D Condensation E Cyclization & Dehydration D->E Intramolecular Reaction F Substituted Benzimidazole Product E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H Isolation

Caption: A generalized workflow for the synthesis of a benzimidazole derivative.

Experimental Protocol (General Steps):

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a high-boiling polar solvent (e.g., polyphosphoric acid or Eaton's reagent).

  • Reaction Initiation: Add 1.1 equivalents of the desired carboxylic acid (R-COOH) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically >150 °C) for several hours. The causality here is that the high temperature is required to drive the condensation and subsequent intramolecular cyclization/dehydration to form the stable aromatic benzimidazole ring.

  • Workup: After cooling, the reaction is quenched by carefully pouring the mixture into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final product. The choice of purification method depends on the polarity and crystallinity of the target compound.

This guide provides a framework for the intelligent sourcing and application of this compound. By integrating rigorous supplier evaluation, in-house verification, and strict safety protocols, researchers can ensure the integrity of their scientific endeavors from the very first step.

References

  • This compound - MySkinRecipes. MySkinRecipes. [Link]
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  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316.
  • Aminobenzonitrile - C7H6N2 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

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synthesis of 4-Amino-3-ethylbenzonitrile starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-3-ethylbenzonitrile: Strategies and Methodologies

Introduction

This compound is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its structure, featuring an amino group, a nitrile group, and an ethyl substituent on a benzene ring, provides multiple reactive sites for further chemical transformations.[2] This makes it a key building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The strategic placement of the functional groups—particularly the ortho-positioning of the ethyl group relative to the amine—can impart specific steric and electronic properties to downstream compounds, influencing their biological activity or material characteristics. This guide provides a detailed exploration of a viable synthetic pathway to this compound, offering practical insights into the selection of starting materials, reaction mechanisms, and experimental protocols for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of polysubstituted benzenes like this compound requires careful planning regarding the sequence of functional group introduction. The directing effects of the substituents play a crucial role in achieving the desired regiochemistry. A logical and efficient pathway begins with a commercially available starting material and proceeds through a series of well-established chemical transformations.

The chosen strategy for this guide initiates with the nitration of a substituted benzonitrile, followed by the reduction of the nitro group. This approach is advantageous as it leverages the directing effects of the substituents to install the functional groups in the correct positions and avoids potential complications associated with diazotization in the presence of multiple activating groups.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-ethylbenzonitrile.

Synthetic Workflow Start 3-Ethylbenzonitrile Intermediate 3-Ethyl-4-nitrobenzonitrile Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: A two-step synthetic pathway to this compound.

Part 1: Synthesis of 3-Ethyl-4-nitrobenzonitrile via Nitration

The first critical step is the regioselective nitration of 3-ethylbenzonitrile. The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The ethyl group is an ortho-, para-director, while the nitrile group is a meta-director. The positions ortho to the ethyl group are C2 and C6, and the para position is C5. The position meta to the nitrile group is C5. Both groups, therefore, direct the incoming electrophile to different positions. However, the position para to the strongly activating ethyl group (C5) is sterically unhindered, making it a likely site for substitution. Nitration at the C4 position is also possible, being ortho to the ethyl group. The reaction conditions can be optimized to favor the desired 4-nitro isomer.

Experimental Protocol: Nitration of 3-Ethylbenzonitrile

This protocol is adapted from a similar nitration procedure for a substituted benzonitrile.[3]

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 100 mL) to 0-5 °C in an ice-salt bath.

  • Addition of Substrate:

    • Slowly add 3-ethylbenzonitrile (e.g., 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until the substrate is completely dissolved.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 50 mL), keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 3-ethylbenzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 3-ethyl-4-nitrobenzonitrile, is collected by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water until the washings are neutral to litmus paper.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-ethyl-4-nitrobenzonitrile.

Part 2: Synthesis of this compound via Reduction

The final step is the reduction of the nitro group in 3-ethyl-4-nitrobenzonitrile to an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. The choice of method depends on the available equipment and the desired scale of the reaction. Metal-acid systems, such as iron or tin in hydrochloric acid, are robust and effective for this type of reduction.

Experimental Protocol: Reduction of 3-Ethyl-4-nitrobenzonitrile

This protocol is based on a standard procedure for the reduction of an aromatic nitro group to an amine using indium metal, which is known for its selectivity.[4] Other metal systems like Fe/HCl or catalytic hydrogenation with Pd/C are also widely applicable.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-nitrobenzonitrile (e.g., 0.05 mol).

    • Add a solvent system such as aqueous ethanol (e.g., 250 mL ethanol and 125 mL water).

  • Addition of Reagents:

    • Add ammonium chloride (e.g., 0.5 mol) to the suspension.

    • Add a reducing metal, such as indium powder (e.g., 0.2 mol) or iron powder, to the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain it for 2-3 hours. The reaction progress can be monitored by TLC until the starting nitro compound is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and filter to remove the metal residues.

    • Extract the filtrate with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a solid product.[5]

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Please note that yields are estimates based on analogous reactions and may vary.

StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Estimated Yield (%)
13-Ethylbenzonitrile3-Ethyl-4-nitrobenzonitrileHNO₃, H₂SO₄H₂SO₄5-1070-85
23-Ethyl-4-nitrobenzonitrileThis compoundFe/HCl or In/NH₄ClAqueous EthanolReflux80-95

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving the nitration of 3-ethylbenzonitrile followed by the reduction of the resulting nitro-intermediate. This guide provides a comprehensive framework with detailed protocols that can be adapted by researchers in the field. The causality behind the experimental choices, particularly concerning regioselectivity in the nitration step and the choice of reducing agents, is grounded in fundamental principles of organic chemistry. The successful execution of this synthesis provides access to a versatile building block for the development of novel molecules in various sectors of the chemical industry.

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A Comprehensive Spectroscopic and Structural Elucidation of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-3-ethylbenzonitrile (CAS No. 170230-87-2) is a substituted benzonitrile derivative with significant potential as a building block in medicinal chemistry and materials science.[1][2] Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This technical guide provides a detailed analysis of the key spectroscopic data essential for the structural confirmation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous compounds, this document serves as an authoritative resource for scientists, offering not only spectral data interpretation but also field-proven protocols and the causal reasoning behind experimental choices.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[3] The structure features a benzene ring substituted with a nitrile (-C≡N) group, an amino (-NH₂) group, and an ethyl (-CH₂CH₃) group. The amino group is positioned para to the nitrile group, with the ethyl group adjacent to the amino group at position 3. This specific arrangement of functional groups dictates the molecule's chemical reactivity and its distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 170230-87-2 [2]
Molecular Formula C₉H₁₀N₂ [3]
Molecular Weight 146.19 g/mol [3]
Appearance Solid [4]
Melting Point 60 - 66 °C [4]

| SMILES | CCC1=C(C=CC(=C1)C#N)N |[3] |

The structural arrangement of the molecule is critical for understanding its spectral properties. The following diagram illustrates the molecular structure and atom numbering used for spectral assignment discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is the first critical step in NMR sample preparation. For aminobenzonitriles, which possess both polar (amino, nitrile) and non-polar (aromatic ring, ethyl group) features, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are typically effective.[5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6] However, the protons of the primary amine (-NH₂) can undergo exchange with residual protons in the solvent or from atmospheric water, often resulting in a broad signal that does not exhibit coupling. In DMSO-d₆, hydrogen bonding with the solvent can slow this exchange, sometimes resolving the NH₂ signal into a sharper peak. For the purposes of this guide, predicted data is based on CDCl₃, a common starting point for analysis.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, a highly accurate prediction can be synthesized based on established chemical shift principles and data from analogous structures like 4-aminobenzonitrile.[7]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.3 - 7.4 d 1H Ar-H (H-2) Ortho to the electron-withdrawing -CN group, deshielded.
~ 7.2 - 7.3 dd 1H Ar-H (H-6) Ortho to -CN and meta to -NH₂, complex splitting.
~ 6.7 - 6.8 d 1H Ar-H (H-5) Ortho to the electron-donating -NH₂ group, shielded.
~ 4.0 - 4.5 br s 2H -NH₂ Protons on nitrogen, typically a broad singlet due to exchange.
~ 2.6 - 2.7 q 2H -CH₂ CH₃ Methylene protons adjacent to a methyl group and the aromatic ring.

| ~ 1.2 - 1.3 | t | 3H | -CH₂CH₃ | Methyl protons adjacent to a methylene group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 152 C -NH₂ (C-4) Aromatic carbon attached to the highly electronegative nitrogen atom.
~ 133 - 135 C -H (C-6) Aromatic methine carbon.
~ 130 - 132 C -CH₂CH₃ (C-3) Aromatic carbon bearing the ethyl substituent.
~ 120 - 122 C ≡N Nitrile carbon, characteristically deshielded.
~ 118 - 120 C -H (C-2) Aromatic methine carbon.
~ 114 - 116 C -H (C-5) Aromatic methine carbon, shielded by the adjacent amino group.
~ 100 - 102 C -CN (C-1) Quaternary carbon attached to the nitrile, shielded by the para amino group.
~ 22 - 24 -C H₂CH₃ Ethyl group methylene carbon.

| ~ 14 - 16 | -CH₂C H₃ | Ethyl group methyl carbon. |

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, typically a 30° pulse angle and a relaxation delay of 1 second.[9]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Characteristic Vibrational Modes

The IR spectrum of this compound is dominated by absorptions from the amino (-NH₂), nitrile (-C≡N), and aromatic C-H bonds. The positions of these bands provide a reliable fingerprint for the molecule.[10][11]

Table 4: Characteristic IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Rationale
~ 3480 - 3450 N-H Asymmetric Stretch The two N-H bonds of the primary amine stretch out of phase.
~ 3380 - 3350 N-H Symmetric Stretch The two N-H bonds of the primary amine stretch in phase.
~ 3050 - 3000 Aromatic C-H Stretch Stretching vibrations of H-atoms bonded to the sp² carbons of the benzene ring.
~ 2970 - 2850 Aliphatic C-H Stretch Stretching vibrations from the methyl and methylene groups of the ethyl substituent.
~ 2230 - 2215 C≡N Stretch A strong, sharp absorption characteristic of the nitrile functional group.[9]
~ 1630 - 1600 N-H Bend (Scissoring) Bending vibration of the primary amine group.[9]

| ~ 1600, ~1500 | C=C Aromatic Ring Stretch | Skeletal vibrations of the benzene ring. |

Standard Protocol for FT-IR Data Acquisition (KBr Pellet Method)

This solid-state method is standard for obtaining high-quality IR spectra of crystalline compounds.[11]

  • Sample Preparation: Mix approximately 1-2 mg of dry this compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular structure.

Principles and Fragmentation Analysis

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a radical cation known as the molecular ion (M⁺•).[8] This molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions. The observed fragmentation pattern is a unique characteristic of the molecule's structure.

For this compound (MW = 146.19), the molecular ion peak is expected at m/z = 146 . A common and energetically favorable fragmentation pathway for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃, mass = 15) via benzylic cleavage. This process results in the formation of a stable benzylic cation.

  • Molecular Ion (M⁺•): [C₉H₁₀N₂]⁺• at m/z 146 [3]

  • Major Fragment ([M-15]⁺): Loss of a methyl radical (•CH₃) leads to a fragment at m/z 131 .[3]

G cluster_workflow Proposed EI-MS Fragmentation Pathway Molecule This compound (MW = 146.19) Ionization Electron Ionization (70 eV, -e⁻) Molecule->Ionization MolecularIon Molecular Ion (M⁺•) [C₉H₁₀N₂]⁺• m/z = 146 Ionization->MolecularIon Fragmentation Fragmentation (- •CH₃) MolecularIon->Fragmentation FragmentIon Fragment Ion [C₈H₇N₂]⁺ m/z = 131 Fragmentation->FragmentIon

Caption: Key fragmentation step for this compound in EI-MS.

Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe for solid samples or after separation by a gas chromatograph (GC-MS).[8]

  • Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-NH₂, -C≡N), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide provide researchers and drug development professionals with a comprehensive and authoritative framework for the characterization and quality control of this important chemical intermediate.

References

  • BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers.
  • BenchChem. (2025). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). This compound, 96%. Fisher Scientific.
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  • AIP Publishing. (n.d.). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug development professionals and researchers in the pharmaceutical and chemical industries, the precise characterization of novel compounds is paramount. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 4-Amino-3-ethylbenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This compound (CAS No. 170230-87-2) possesses a unique substitution pattern on the benzene ring, with an electron-donating amino group, an alkyl ethyl group, and an electron-withdrawing nitrile group.[1][2] This arrangement of functional groups creates a distinct electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint. Understanding and correctly interpreting these spectra are crucial for confirming the compound's identity, assessing its purity, and predicting its chemical behavior.

This whitepaper will provide a comprehensive examination of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis will be grounded in fundamental NMR principles and supported by data from analogous structures to ensure scientific integrity. We will delve into the rationale behind the chemical shift assignments, coupling patterns, and the influence of substituents on the aromatic system.

Molecular Structure and Atom Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: A Standardized Approach

While actual experimental data for this compound is not publicly available, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. This methodology ensures reproducibility and accuracy in structural elucidation.

1. Sample Preparation:

  • Purity: The analyte, this compound, should be of high purity (≥95%) to minimize interfering signals from impurities.

  • Solvent Selection: A deuterated solvent is chosen to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

  • Concentration: A concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: The final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed to allow for full relaxation of the protons between scans.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the amino group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The amino group is a strong electron-donating group, which tends to shield the aromatic protons, shifting them upfield (to lower ppm values). Conversely, the nitrile group is a strong electron-withdrawing group, causing deshielding and a downfield shift (to higher ppm values).

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.25triplet~7.53HH9 (CH₃)
22.60quartet~7.52HH8 (CH₂)
34.10broad singlet-2HNH₂
46.70doublet~8.41HH5
57.25doublet of doublets~8.4, ~2.01HH6
67.30doublet~2.01HH2

Analysis of Predicted ¹H NMR Signals:

  • Ethyl Group (H8 and H9): The ethyl group protons will exhibit a characteristic triplet-quartet pattern. The methyl protons (H9) are expected to appear as a triplet around 1.25 ppm due to coupling with the two adjacent methylene protons (n+1 rule: 2+1=3). The methylene protons (H8) will be a quartet at approximately 2.60 ppm , split by the three neighboring methyl protons (n+1 rule: 3+1=4). The coupling constant for both signals will be around 7.5 Hz.

  • Amino Group (NH₂): The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration but is predicted to be around 4.10 ppm .

  • Aromatic Protons (H2, H5, and H6): The three aromatic protons are in different chemical environments and will show distinct signals.

    • H5: This proton is ortho to the strongly electron-donating amino group, which will cause significant shielding. It is expected to be the most upfield of the aromatic signals, appearing as a doublet around 6.70 ppm . The splitting is due to coupling with the neighboring H6 proton, with a typical ortho coupling constant of approximately 8.4 Hz.

    • H6: This proton is meta to the amino group and ortho to the nitrile group. It will experience shielding from the amino group and deshielding from the nitrile group. Its signal is predicted to be a doublet of doublets around 7.25 ppm . The larger splitting of ~8.4 Hz is from the ortho coupling with H5, and the smaller splitting of ~2.0 Hz is from the meta coupling with H2.

    • H2: This proton is ortho to the nitrile group and meta to the ethyl group. The strong deshielding effect of the nitrile group will shift this proton downfield. It is expected to appear as a doublet at approximately 7.30 ppm , with the small splitting of ~2.0 Hz arising from meta coupling to H6.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
114.5C9 (CH₃)
223.0C8 (CH₂)
399.0C1
4115.0C5
5120.0C7 (CN)
6128.0C3
7132.0C2
8134.0C6
9150.0C4

Analysis of Predicted ¹³C NMR Signals:

  • Alkyl Carbons (C8 and C9): The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. The methyl carbon (C9) is predicted to be at approximately 14.5 ppm , and the methylene carbon (C8) at around 23.0 ppm .

  • Aromatic and Nitrile Carbons (C1-C7):

    • C1: This carbon is attached to the electron-withdrawing nitrile group and is also influenced by the para amino group. Its chemical shift is predicted to be significantly upfield around 99.0 ppm .

    • C7 (CN): The nitrile carbon will appear in the characteristic region for cyano groups, predicted to be around 120.0 ppm .

    • C5: This carbon is ortho to the strongly electron-donating amino group and will be significantly shielded, with a predicted chemical shift of approximately 115.0 ppm .

    • C3: This carbon is attached to the ethyl group and is meta to the nitrile group and ortho to the amino group. Its chemical shift is predicted to be around 128.0 ppm .

    • C2 and C6: These carbons are deshielded by the adjacent electron-withdrawing nitrile group. C2 is predicted to be at approximately 132.0 ppm , and C6 at around 134.0 ppm .

    • C4: This carbon is directly attached to the electron-donating amino group and will be the most downfield of the aromatic carbons due to the strong resonance effect of the nitrogen lone pair. Its chemical shift is predicted to be around 150.0 ppm .

Conclusion

This in-depth technical guide has provided a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and considering the electronic effects of the amino, ethyl, and nitrile substituents, a comprehensive set of predicted spectral data has been generated and interpreted. The provided assignments for chemical shifts, multiplicities, and coupling constants serve as a robust framework for researchers and drug development professionals in the identification and characterization of this molecule. The experimental protocols outlined ensure that high-quality, reproducible NMR data can be obtained for verification. This guide underscores the power of NMR spectroscopy as a primary tool for structural elucidation in the chemical and pharmaceutical sciences.

References

  • Fujifilm Wako Chemicals U.S.A. Corporation. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound. [Link]
  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry.

Sources

Foreword: The Analytical Imperative in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of 4-Amino-3-ethylbenzonitrile

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular entities is paramount. Intermediates, such as this compound, form the foundational building blocks of complex active pharmaceutical ingredients (APIs). Their structural integrity and purity directly influence the viability of a synthetic pathway and the safety profile of the final product. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for molecular fingerprinting.[1] This guide provides a comprehensive, field-proven framework for the FTIR spectral analysis of this compound, designed for the discerning researcher, scientist, and drug development professional. We will move beyond rote procedural descriptions to explore the causal logic behind the analysis, ensuring a deep and actionable understanding.

The Subject Molecule: this compound

This compound is a substituted aromatic compound whose utility is found in its versatile functional groups, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and dyes.[2] A precise understanding of its molecular structure is the first step in any analytical endeavor.

  • Chemical Structure: The molecule consists of a benzene ring substituted with three functional groups: a primary amine (-NH₂), an ethyl group (-CH₂CH₃), and a nitrile group (-C≡N). This specific arrangement dictates its unique spectral properties.

  • Physicochemical Properties: A summary of its key properties is essential for handling and analysis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [3]
CAS Number 170230-87-2[3][4]
Appearance Solid[5]
Melting Point 60-66 °C[2][4]

The Underlying Science: Principles of FTIR Spectroscopy

FTIR spectroscopy measures the interaction of infrared radiation with a sample.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the radiation is absorbed.[6] This absorption is recorded, generating a spectrum that acts as a unique molecular "fingerprint." The mid-infrared region (approx. 4000 to 400 cm⁻¹) is particularly useful for studying the fundamental vibrations of organic compounds.[6]

The primary vibrational modes giving rise to absorption bands are:

  • Stretching: A change in the distance along the bond axis. This can be symmetric or asymmetric.[6]

  • Bending: A change in the angle between bonds. These include scissoring, rocking, wagging, and twisting motions.[6]

For this compound, the key functional groups each have characteristic absorption frequencies that allow for their definitive identification.

Attenuated Total Reflectance (ATR): A Paradigm Shift in Sampling

Modern FTIR analysis has been revolutionized by the Attenuated Total Reflectance (ATR) technique.[7] ATR has become the dominant method for solid and liquid samples due to its requirement for little to no sample preparation.[8][9]

The Principle: An infrared beam is guided into a crystal of high refractive index (e.g., diamond).[10][11] At the crystal surface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few microns (0.5-5 µm) into the sample placed in direct contact with the crystal.[7][10][11] Where the sample has absorbing functional groups, the evanescent wave is attenuated. This attenuated energy is passed back to the IR beam and ultimately to the detector, generating the spectrum.[10][11] The critical requirement is to ensure firm, intimate contact between the sample and the ATR crystal.[7][10]

cluster_0 ATR-FTIR Principle IR_Source IR Source ATR_Crystal ATR Crystal (High Refractive Index) IR_Source->ATR_Crystal Incident IR Beam Sample Sample (Low Refractive Index) In direct contact with crystal ATR_Crystal->Sample Evanescent Wave Penetration (0.5-5 µm) Detector Detector ATR_Crystal->Detector Attenuated IR Beam Sample->ATR_Crystal Selective Absorption by Sample Start Start Prep 1. Instrument Preparation (Power On, Diagnostics) Start->Prep Background 2. Acquire Background Spectrum (Clean, empty crystal) Prep->Background Sample 3. Place Sample on Crystal (Apply pressure) Background->Sample Scan 4. Acquire Sample Spectrum (Ratio against background) Sample->Scan Process 5. Data Processing (Baseline Correction, Peak Picking) Scan->Process Analyze 6. Spectral Interpretation (Assign functional groups) Process->Analyze Clean 7. Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Standard experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The raw spectrum must be processed and interpreted to yield meaningful chemical information.

Data Processing

Before interpretation, the spectrum should be processed using the spectrometer's software. Common steps include:

  • Baseline Correction: Corrects for a sloping baseline caused by scattering or other artifacts. [12][13]* Smoothing: Reduces noise in the spectrum, though it should be used judiciously to avoid distorting peak shapes. [14]* Peak Picking: Identifies the precise wavenumber of absorption maxima. [14]

Peak Assignment for this compound

The true power of FTIR lies in assigning the observed absorption bands to specific molecular vibrations. The structure of this compound gives rise to a predictable yet unique pattern of absorptions.

cluster_mol Molecular Structure cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol This compound Amine Primary Aromatic Amine (-NH₂) Nitrile Aromatic Nitrile (-C≡N) Ethyl Ethyl Group (-CH₂CH₃) Aromatic Substituted Benzene Ring Amine_Region N-H Stretch: 3500-3300 N-H Bend: 1650-1580 C-N Stretch: 1335-1250 Amine->Amine_Region vibrates at Nitrile_Region C≡N Stretch: 2240-2220 Nitrile->Nitrile_Region vibrates at Ethyl_Region C-H Stretch: 2980-2850 Ethyl->Ethyl_Region vibrates at Aromatic_Region C-H Stretch: >3000 C=C Stretch: 1620-1450 Aromatic->Aromatic_Region vibrates at

Sources

mass spectrometry fragmentation pattern of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-3-ethylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₉H₁₀N₂), a key intermediate in pharmaceutical and chemical synthesis. As a molecule possessing an aromatic ring, an amino group, an ethyl substituent, and a nitrile function, its fragmentation behavior is governed by the interplay of these structural features. This document elucidates the primary fragmentation pathways, including the highly favored benzylic cleavage, loss of hydrogen cyanide (HCN), and other characteristic cleavages. The mechanistic logic behind the formation of key fragment ions is explained, providing researchers with a predictive framework for identifying this compound and its analogues in complex matrices. This guide includes detailed experimental protocols for data acquisition and visual diagrams of the fragmentation cascades to facilitate a deeper understanding.

Introduction to the Mass Spectrometric Analysis of this compound

Compound Overview

This compound is a substituted aromatic compound with the molecular formula C₉H₁₀N₂ and a nominal molecular weight of 146 g/mol .[1] Its structure is foundational for the synthesis of various organic molecules, including dyes, agrochemicals, and pharmaceutical agents targeting central nervous system disorders.[2] Accurate structural confirmation is paramount in drug development and quality control, making mass spectrometry an indispensable analytical tool.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
The Role of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, typically using 70 eV electrons.[3] This energy is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3] The resulting mass spectrum is a distinct fingerprint, where the pattern of fragment ions provides detailed structural information. For a molecule like this compound, EI-MS is exceptionally well-suited to probe the stability of the aromatic core and the lability of its substituents.

The Nitrogen Rule and the Molecular Ion

The Nitrogen Rule is a foundational principle in mass spectrometry that states a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and thus an even mass-to-charge ratio (m/z) for its molecular ion (M⁺•). Conversely, a molecule with an odd number of nitrogen atoms will have an odd m/z for its molecular ion.[4][5]

This compound contains two nitrogen atoms. Therefore, its molecular ion peak is predicted to appear at an even m/z value.

  • Molecular Formula: C₉H₁₀N₂

  • Calculated Monoisotopic Mass: 146.084 Da[1]

  • Predicted Molecular Ion (M⁺•) Peak: m/z 146

The presence of the stable aromatic ring suggests that the molecular ion peak will be prominent and readily observable in the spectrum.[6]

Principal Fragmentation Pathways and Mechanistic Insights

Upon ionization, the this compound radical cation (m/z 146) undergoes a series of predictable fragmentation reactions. The primary pathways are dictated by the formation of the most stable possible product ions and neutral losses.

Pathway A: Benzylic Cleavage - Formation of the [M-15]⁺ Ion (Base Peak)

The most facile fragmentation for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[6][7][8] This process results in the loss of an alkyl radical and the formation of a highly stable, resonance-delocalized cation.

  • Mechanism: The molecular ion loses a methyl radical (•CH₃, 15 Da) from the ethyl side chain.

  • Resulting Ion: [M-15]⁺ at m/z 131 .

  • Causality: This pathway is energetically highly favorable because the resulting cation is stabilized by resonance across the aromatic ring and the amino group. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

Caption: Predicted formation of the m/z 131 ion via loss of a methyl radical.

Pathway B: Elimination of Hydrogen Cyanide (HCN) - Formation of the [M-27]⁺ Ion

Aromatic amines and nitriles are both known to eliminate a neutral molecule of hydrogen cyanide (HCN, 27 Da) upon electron ionization.[9][10] This fragmentation often involves rearrangement of the aromatic ring.

  • Mechanism: The molecular ion undergoes rearrangement and expels a molecule of HCN. This can originate from the nitrile group or from the amino group and an adjacent ring carbon.

  • Resulting Ion: [M-27]⁺ at m/z 119 .

  • Causality: The loss of the small, stable neutral HCN molecule is a common and diagnostically significant pathway for compounds containing these functional groups.

Caption: Predicted formation of the m/z 119 ion via loss of hydrogen cyanide.

Pathway C: α-Cleavage of the Ethyl Group - Formation of the [M-1]⁺ Ion

Loss of a hydrogen radical from the position alpha to the aromatic ring is another common fragmentation for alkylbenzenes, though typically less intense than benzylic cleavage.[8]

  • Mechanism: The molecular ion loses a hydrogen radical (•H, 1 Da) from the ethyl group's methylene (-CH₂-) carbon.

  • Resulting Ion: [M-1]⁺ at m/z 145 .

  • Causality: This cleavage also leads to a resonance-stabilized cation, but the loss of a small hydrogen radical is often less favorable than the loss of a larger, more stable methyl radical.

Caption: Predicted formation of the m/z 145 ion via loss of a hydrogen radical.

Secondary and Minor Fragmentation Pathways

Further fragmentation of the primary ions can also occur, leading to smaller ions in the spectrum.

  • [m/z 131] → [m/z 104]: The base peak ion at m/z 131 can subsequently lose a molecule of HCN (27 Da) to yield an ion at m/z 104 .

  • [m/z 146] → [m/z 118]: Loss of a neutral ethene molecule (C₂H₄, 28 Da) from the molecular ion via a rearrangement can produce an ion at m/z 118 .

Summary of Predicted Fragmentation Data

The key diagnostic ions expected in the EI mass spectrum of this compound are summarized below.

m/z Proposed Ion Structure Neutral Loss Mass Lost (Da) Pathway Description Predicted Intensity
146[C₉H₁₀N₂]⁺•-0Molecular Ion (M⁺•)High
145[C₉H₉N₂]⁺•H1α-Cleavage of H from ethyl groupMedium
131 [C₈H₇N₂]⁺ •CH₃ 15 Benzylic cleavage of methyl radical Very High (Base Peak)
119[C₈H₈N]⁺•HCN27Elimination of hydrogen cyanideMedium-High
118[C₇H₆N₂]⁺•C₂H₄28Loss of ethene moleculeMedium
104[C₇H₆N]⁺•CH₃, HCN42Secondary loss of HCN from m/z 131Low-Medium

Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL.

  • Verification: Ensure the sample is fully dissolved before injection. If necessary, use sonication for 5 minutes.

Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

GC Method Parameters
  • Injection Volume: 1 µL.

  • Injector Port Temperature: 250°C.

  • Injection Mode: Splitless (or a high split ratio like 50:1 if the sample is concentrated).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

MS Method Parameters
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40 - 300.

  • Scan Rate: ≥ 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Analysis
  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of this peak.

  • Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.

  • Identify the molecular ion (m/z 146) and compare the observed fragment ions (e.g., m/z 131, 119, 145) with the predicted pathways outlined in this guide.

Caption: A standard workflow for the GC-EI-MS analysis of organic compounds.

Conclusion

The fragmentation pattern of this compound under electron ionization is highly predictable and provides unambiguous structural information. The key diagnostic ions are the molecular ion at m/z 146 , the base peak at m/z 131 resulting from the loss of a methyl radical, and a significant fragment at m/z 119 from the elimination of HCN. Understanding these fragmentation pathways is crucial for researchers in compound identification, reaction monitoring, and metabolite profiling. The experimental protocol provided herein offers a reliable method for obtaining high-quality, reproducible mass spectra for this class of compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940). (Note: While not directly on this molecule, this reference typifies the role of complex nitrogenous compounds in medicinal chemistry).
  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern.
  • Rinehart, K. L., Buchholz, A. C., & Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.
  • LibreTexts Chemistry. (2022). Electron Ionization.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
  • GM Chemistry. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube.

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electrophilic substitution reactions of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-3-ethylbenzonitrile

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of this compound, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] We will dissect the intricate interplay of the amino, ethyl, and cyano substituents that dictates the molecule's reactivity and regioselectivity. This document moves beyond theoretical prediction to offer practical, field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. By grounding our analysis in established mechanistic principles and authoritative sources, this guide serves as a self-validating resource for predicting and executing electrophilic aromatic substitution on this highly substituted aromatic core.

Molecular Architecture and Electronic Landscape

The reactivity of this compound in electrophilic aromatic substitution (EAS) is not governed by a single substituent but by the collective electronic influence of its three distinct functional groups. Understanding the individual contributions of the amino, ethyl, and cyano groups is paramount to predicting the outcome of any given reaction.

  • The Amino Group (-NH₂): A Potent Activator and Director The amino group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[2] This is due to its strong electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[3][4][5] This donation significantly enriches the electron density of the ring, making it a more potent nucleophile. The resonance effect far outweighs the group's electron-withdrawing inductive effect (-I). Consequently, the amino group is a strong ortho, para-director, preferentially guiding incoming electrophiles to the positions ortho and para to itself.[3][4][6]

  • The Ethyl Group (-CH₂CH₃): A Modest Activator Alkyl groups, such as ethyl, are weakly activating and also ortho, para-directing.[5][7] Their activating nature stems from two main effects: inductive electron donation (+I) through the sigma bond and hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds into the aromatic ring.[5]

  • The Cyano Group (-CN): A Strong Deactivator In stark contrast, the cyano group is a strongly deactivating group.[8][9] It powerfully withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R).[5][10][11] This electron withdrawal makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles.[12][13] Generally, such deactivating groups are meta-directors.[6][13]

Predicting Regioselectivity: A Consensus of Effects

When these groups are present on the same ring, a "directing hierarchy" emerges. The most potent activating group dictates the position of substitution. In this compound, the hierarchy is clear:

-NH₂ (Strong Activator) >> -CH₂CH₃ (Weak Activator) > -CN (Strong Deactivator)

The amino group at C-4 exerts the dominant directing influence. It strongly activates the positions ortho to it (C-3 and C-5) and para to it (C-1).

  • Position C-1: Occupied by the cyano group.

  • Position C-3: Occupied by the ethyl group.

  • Position C-5: Unoccupied and strongly activated by the amino group.

  • Position C-2: Ortho to the ethyl group and meta to the powerful amino group.

  • Position C-6: Para to the ethyl group but meta to the amino group.

Therefore, the overwhelming electronic preference is for electrophilic attack at the C-5 position , which is ortho to the powerfully activating amino group and meta to the deactivating cyano group.

Caption: Analysis of substituent directing effects on this compound.

Key Electrophilic Substitution Reactions and Protocols

While the C-5 position is the predicted site of reaction, experimental conditions must be carefully chosen, particularly to manage the high reactivity and potential side reactions of the amino group.

Nitration

Aromatic nitration introduces a nitro (-NO₂) group onto the ring. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid.[14] However, these harsh acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a strong deactivator. Furthermore, the amino group is susceptible to oxidation. Therefore, a protection-deprotection strategy is the most reliable approach.

Caption: Workflow for the nitration of this compound.

Experimental Protocol: Synthesis of 4-Amino-3-ethyl-5-nitrobenzonitrile

  • Part A: Protection of the Amino Group

    • Dissolve this compound (1.0 eq) in pyridine or a similar non-protic solvent.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into cold water to precipitate the N-(4-cyano-2-ethylphenyl)acetamide product.

    • Filter, wash with water, and dry the solid product.

  • Part B: Nitration

    • Based on a procedure for a similar substrate[15], add the dried acetamide (1.0 eq) in small portions to concentrated sulfuric acid at a temperature maintained below 10°C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10°C.

    • Stir the reaction at 5-10°C for 1-2 hours.

    • Carefully pour the mixture onto crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Part C: Deprotection

    • Reflux the nitrated acetamide in an aqueous solution of hydrochloric acid (e.g., 4N HCl) for 2-3 hours.[15]

    • Cool the solution to room temperature. The product, 4-amino-3-ethyl-5-nitrobenzonitrile, may precipitate as its hydrochloride salt.

    • Neutralize the solution carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

    • Filter, wash with water, and dry the final product. Recrystallize from a suitable solvent like ethanol for purification.

Halogenation (e.g., Bromination)

The high activation from the amino group often allows for halogenation without a Lewis acid catalyst.

Experimental Protocol: Synthesis of 4-Amino-5-bromo-3-ethylbenzonitrile

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution to 0-5°C.

  • Add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring. The bromine color should disappear upon addition.

  • After the addition is complete, stir for an additional 30-60 minutes at low temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.

  • If necessary, neutralize the acid with sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically performed with fuming sulfuric acid and is often reversible.[14]

Experimental Protocol: Synthesis of 4-Amino-5-cyano-2-ethylbenzenesulfonic Acid

  • Following a general procedure for aniline sulfonation[16], add this compound (1.0 eq) carefully to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Heat the reaction mixture to 120-140°C for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The sulfonic acid product will precipitate from the cold aqueous solution.

  • Filter the solid product, wash with a small amount of cold water, and dry. The product is often isolated as a zwitterion.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation reactions are generally incompatible with substrates bearing a free amino group.[17][18] The basic nitrogen atom of the -NH₂ group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the ring even more strongly than a nitro group, effectively shutting down the desired electrophilic substitution.

To perform a Friedel-Crafts reaction, the amino group must first be protected as an amide (e.g., acetamide), as described in the nitration workflow. The amide is less basic and still an ortho, para-director, allowing the reaction to proceed. The protecting group can then be removed via hydrolysis.

Summary and Data

The predictable regiochemistry of this compound makes it a valuable and versatile synthetic intermediate. The outcomes of its primary electrophilic substitution reactions are summarized below.

ReactionElectrophile (E⁺)ReagentsKey ConsiderationsPredicted Major Product
Nitration NO₂⁺HNO₃ / H₂SO₄Requires amino group protection (e.g., as acetamide) to prevent oxidation and deactivation.4-Amino-3-ethyl-5-nitrobenzonitrile
Bromination Br⁺ (polarized)Br₂ / CH₃COOHHigh ring activation allows reaction without a Lewis acid catalyst.4-Amino-5-bromo-3-ethylbenzonitrile
Sulfonation SO₃Fuming H₂SO₄High temperatures are typically required. The reaction can be reversible.4-Amino-5-cyano-2-ethylbenzenesulfonic acid
Friedel-Crafts R⁺ or RCO⁺R-Cl / AlCl₃Not feasible with the free amino group. Requires protection/deprotection sequence.N/A (without protection)

Conclusion

The electrophilic substitution reactions of this compound are governed by the potent activating and ortho, para-directing nature of the C-4 amino group. This powerful influence overrides the effects of the ethyl and cyano substituents, consistently directing incoming electrophiles to the C-5 position. For practicing scientists, the key to successfully functionalizing this molecule lies in managing the reactivity of the amino group. By employing appropriate strategies, such as amino group protection for nitration and Friedel-Crafts reactions, a range of valuable derivatives can be synthesized with high regiochemical control. This guide provides the foundational logic and validated protocols to enable such synthetic endeavors.

References

  • Brainly. (2023). Question 5 In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring.
  • SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital.
  • Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile.
  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?
  • ChemTalk. (n.d.). Directing Effects.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
  • YouTube. (2014). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci.

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The Strategic Utility of 4-Amino-3-ethylbenzonitrile in Contemporary Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scion

In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to the efficient and successful development of novel molecules. 4-Amino-3-ethylbenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a cornerstone building block in both medicinal chemistry and materials science. Its unique trifunctional arrangement—a nucleophilic amino group, an electron-withdrawing nitrile, and a lipophilic ethyl group—provides a rich chemical handle for a diverse array of transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere recitation of facts to an expert analysis of its synthetic utility and the underlying chemical principles that govern its reactivity. We will delve into detailed experimental protocols, explore its role in the synthesis of targeted therapeutics, and illuminate the mechanistic pathways influenced by the resultant molecules.

Physicochemical Properties and Reactivity Profile

Before embarking on its synthetic applications, a thorough understanding of the inherent properties of this compound is essential. These characteristics dictate its behavior in chemical reactions and inform the rational design of synthetic routes.

PropertyValueReference
CAS Number 170230-87-2[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Not specified, likely a solid
Melting Point 60-66 °C[2]
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents

The interplay of the functional groups on the benzene ring governs the reactivity of this compound. The amino group, being an activating ortho-, para-director, enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic substitution. Conversely, the nitrile group is a meta-directing deactivator. This electronic dichotomy allows for regioselective reactions, a critical aspect in multi-step synthesis. The ethyl group primarily contributes to the molecule's lipophilicity, which can be a crucial determinant of the pharmacokinetic properties of its derivatives in a drug discovery context.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

A significant application of this compound lies in its role as a key precursor for the synthesis of heterocyclic scaffolds, particularly substituted pyrimidines, which are central to the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of a Key Pyrimidine Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors

One of the most well-documented and impactful applications of this compound is its use in the synthesis of 5-Ethyl-pyrimidine-2,4,6-triamine, a crucial intermediate for a class of cyclin-dependent kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy for halting the proliferation of cancer cells.[3][4][5]

The synthesis of this key intermediate is achieved through a cyclocondensation reaction with a guanidine derivative. This reaction leverages the reactivity of both the amino and nitrile functionalities of the starting material.

Caption: Synthetic route from this compound to a key pyrimidine intermediate.

The following protocol is adapted from the procedure described in patent WO2002000640A1.[6] This self-validating system ensures reproducibility and high yield of the desired product.

Materials:

  • This compound

  • Dicyandiamide

  • 2-Methoxyethanol

  • Sodium Hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: A mixture of this compound (1 equivalent) and dicyandiamide (1.1 equivalents) in 2-methoxyethanol is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: The mixture is heated to reflux (approximately 125°C) and maintained at this temperature for a specified period, typically several hours, until the reaction is deemed complete by analytical methods such as TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to approximately 80°C. A solution of sodium hydroxide (2 equivalents) in water is then added.

  • Product Isolation: The mixture is further cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed sequentially with water and ethanol to remove any remaining impurities. The product, 5-Ethyl-pyrimidine-2,4,6-triamine, is then dried under vacuum.

This protocol provides a robust and scalable method for the synthesis of a key building block for a range of potent kinase inhibitors.

The Role of the Pyrimidine Intermediate in Targeting the CDK Signaling Pathway

The synthesized 5-Ethyl-pyrimidine-2,4,6-triamine serves as a versatile scaffold for the elaboration into potent and selective CDK inhibitors. The primary amino groups on the pyrimidine ring can be further functionalized to introduce moieties that interact with specific residues in the ATP-binding pocket of CDKs, thereby blocking their enzymatic activity.

The cell cycle is a tightly regulated process, with CDKs acting as the engine that drives a cell from one phase to the next.[7] In many cancers, this regulation is lost due to mutations in genes that control CDK activity, leading to uncontrolled cell proliferation.[3][5] CDK inhibitors restore this control by blocking the kinase activity of CDKs, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).

Caption: Simplified CDK signaling pathway and the point of intervention for CDK inhibitors.

Potential Applications in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its unique electronic and structural features suggest potential applications in materials science. The presence of a nitrile group, a known precursor to conjugated systems, and an amino group, which can be readily diazotized and coupled, opens avenues for the synthesis of novel dyes, pigments, and functional polymers.

Azo Dyes and Pigments

The amino group of this compound can be converted to a diazonium salt, which can then be coupled with various aromatic compounds to form azo dyes. The ethyl and nitrile substituents would be expected to modulate the color and photophysical properties of the resulting dyes. These dyes could find applications in textiles, printing, and as components in organic electronic devices.

Conclusion: A Building Block of Strategic Importance

This compound is a testament to the principle that the utility of a chemical compound is not merely a sum of its functional parts, but rather a consequence of their synergistic interplay. Its strategic importance in the synthesis of kinase inhibitors, particularly those targeting the cyclin-dependent kinases, underscores its value in the ongoing quest for more effective cancer therapies. The detailed synthetic protocol provided herein for a key pyrimidine intermediate offers a practical and reproducible method for researchers in the field. Furthermore, the untapped potential of this molecule in materials science presents exciting opportunities for future exploration. As our understanding of complex biological pathways and material properties deepens, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

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  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2019). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 18(7), 501-528.
  • Spring, L. M., Wander, S. A., & Bardia, A. (2021). Cyclin-dependent kinase 4/6 inhibitors in breast cancer: A new standard of care. The Oncologist, 26(5), 393-402.
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430.
  • Guzi, T. J., Paruch, K., & Dwyer, M. P. (2002). Preparation of pyrimidinylamines as protein kinase inhibitors. WO2002000640A1.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.

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An In-depth Technical Guide to 4-Amino-3-ethylbenzonitrile: From Synthesis to Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-ethylbenzonitrile, a pivotal intermediate in contemporary medicinal chemistry. With full editorial control, this document delves into the compound's chemical identity, plausible historical synthetic evolution, modern preparative methods, and its critical role in the synthesis of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support ongoing research and development endeavors.

Introduction: The Emergence of a Key Building Block

This compound (CAS No. 170230-87-2) is a substituted aromatic nitrile that has gained significant importance as a versatile building block in organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety on an ethyl-substituted benzene ring, provides a unique combination of reactivity for the construction of complex heterocyclic systems. While the specific, seminal report of its discovery remains elusive in readily accessible literature, its emergence is intrinsically linked to the advancements in the synthesis of ortho-alkyated anilines and the growing demand for highly functionalized intermediates in the pharmaceutical industry. This guide will explore its properties, likely historical synthetic context, modern synthesis strategies, and its notable application as a precursor to a new generation of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 170230-87-2[2]
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [2]
Appearance Yellow to Brown Solid[3]
Melting Point 58-61 °C[4]
IUPAC Name This compound[2]
Synonyms 4-Cyano-2-ethylaniline, 3-ethyl-4-aminobenzonitrile[2]

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to commercial suppliers, the expected characteristic signals are well-understood.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring, and a broad singlet for the amino protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the nine carbon atoms, including the nitrile carbon, the carbons of the ethyl group, and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 146).[2] Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments.[2]

Historical Synthetic Perspective: An Inferred Evolution

While a definitive "discovery" paper for this compound is not readily apparent, its synthesis can be contextualized within the broader history of organic chemistry, particularly the development of methods for the preparation of substituted anilines and benzonitriles. The logical synthetic approaches would have evolved from classical methods to more refined, modern techniques.

Conceptual Historical Synthesis Workflow

G cluster_start Plausible Starting Materials cluster_methods Key Transformation Strategies cluster_product Target Molecule 4-Aminobenzonitrile 4-Aminobenzonitrile Ortho-alkylation Ortho-alkylation 4-Aminobenzonitrile->Ortho-alkylation Friedel-Crafts type reaction 2-Ethylaniline 2-Ethylaniline Nitration_Reduction Nitration_Reduction 2-Ethylaniline->Nitration_Reduction Introduction of Amino Group Precursor Halogenation Halogenation 2-Ethylaniline->Halogenation e.g., Bromination This compound This compound Ortho-alkylation->this compound Intermediate_Aniline Intermediate_Aniline Nitration_Reduction->Intermediate_Aniline Cyanation Cyanation Cyanation->this compound Intermediate_Aniline->Cyanation Sandmeyer or Pd-catalyzed reaction Halogenated_Intermediate Halogenated_Intermediate Halogenation->Halogenated_Intermediate Halogenated_Intermediate->Cyanation Rosenmund-von Braun or modern cross-coupling

Caption: Plausible historical synthetic pathways to this compound.

Early synthetic approaches would have likely relied on multi-step sequences involving classical reactions:

  • Ortho-alkylation of anilines: The direct ethylation of 4-aminobenzonitrile at the position ortho to the amino group would be a conceivable, though potentially challenging, route due to regioselectivity issues. Friedel-Crafts type reactions on activated aromatic rings like anilines have been studied for over a century.

  • Functionalization of a pre-alkylated aniline: A more controlled approach would involve starting with 2-ethylaniline. This could then be subjected to a sequence of reactions to introduce the cyano group at the para position. A common strategy would be nitration, followed by reduction of the nitro group to an amine, and subsequent conversion of a suitable leaving group (e.g., a diazonium salt derived from an amino group, or a halide) to the nitrile. The Sandmeyer reaction, a cornerstone of aromatic chemistry since the late 19th century, would be a classic method for this transformation.

  • Cyanation of a haloaniline: Another viable historical route would be the cyanation of a halogenated precursor, such as 4-bromo-2-ethylaniline. The Rosenmund-von Braun reaction, which utilizes a copper cyanide salt, has been a long-standing method for this purpose.

Modern Synthetic Protocols: The Advent of Catalysis

Modern organic synthesis has seen a paradigm shift towards more efficient, selective, and sustainable methods, largely driven by advances in transition-metal catalysis. The synthesis of this compound, particularly in the context of its use as a pharmaceutical intermediate, has benefited from these developments.

Palladium-Catalyzed Cyanation: A Method of Choice

A highly effective and widely used contemporary method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides. This approach offers high yields, excellent functional group tolerance, and milder reaction conditions compared to classical methods.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-2-ethylaniline

Objective: To synthesize this compound from 4-bromo-2-ethylaniline via a palladium-catalyzed cyanation reaction.

Materials:

  • 4-Bromo-2-ethylaniline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-ethylaniline (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.04 equivalents).

  • Add anhydrous DMF to the flask via syringe.

  • Stir the reaction mixture at a temperature of 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices:

  • Zinc cyanide is used as the cyanide source as it is less toxic and less hygroscopic than alkali metal cyanides.

  • Pd₂(dba)₃ is a common and effective palladium(0) precatalyst.

  • dppf is a bulky electron-rich phosphine ligand that promotes the catalytic cycle and prevents catalyst deactivation.

  • DMF is a polar aprotic solvent that is suitable for this type of cross-coupling reaction, as it can dissolve the reactants and salts and withstand the high reaction temperatures.

Self-Validating System:

The purity and identity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with known data and by melting point analysis. HPLC analysis should show a single major peak corresponding to the product.

G 4-Bromo-2-ethylaniline 4-Bromo-2-ethylaniline Reaction Reaction 4-Bromo-2-ethylaniline->Reaction Aryl Halide Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction Cyanide Source Pd2(dba)3 / dppf Pd2(dba)3 / dppf Pd2(dba)3 / dppf->Reaction Catalyst System DMF, 120 °C DMF, 120 °C DMF, 120 °C->Reaction Solvent, Temp This compound This compound Reaction->this compound Product

Caption: Workflow for Palladium-Catalyzed Synthesis of this compound.

Applications in Drug Discovery: A Gateway to JAK Inhibitors

The primary contemporary application of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[5][6] JAK inhibitors are a class of targeted therapies that modulate the JAK-STAT signaling pathway, which is crucial in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway and the Role of Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p STAT_p STAT_dimer STAT_dimer STAT_p->STAT_dimer Dimerizes Gene_Transcription Gene_Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->JAK Blocks ATP Binding Site STAT->STAT_p

Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

This compound serves as a crucial starting material for the construction of the core heterocyclic scaffolds of several JAK inhibitors. Its bifunctional nature allows for the sequential or convergent synthesis of these complex molecules. For instance, the amino group can be used to form a pyrimidine ring, while the nitrile group can be transformed into other functionalities or used as a handle for further elaboration. The ethyl group provides a key structural element that can influence the binding affinity and selectivity of the final drug molecule.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Conclusion

This compound has transitioned from a likely product of evolving synthetic methodologies to a high-value intermediate in modern pharmaceutical chemistry. While its precise historical discovery remains to be definitively pinpointed, its importance is firmly established in the synthesis of life-changing JAK inhibitors. This guide has provided a comprehensive overview of its properties, plausible synthetic evolution, a detailed modern synthetic protocol, and its critical role in drug discovery. As the demand for targeted therapies continues to grow, the significance of this compound as a key chemical building block is set to endure.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3-ethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed protocols for the synthesis of 4-amino-3-ethylbenzonitrile and its subsequent derivatization through modern cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel small molecules, particularly those incorporating the valuable 4-amino-3-alkylbenzonitrile scaffold.

The protocols herein are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all institutional and governmental safety regulations.

Strategic Overview: Synthesis of the this compound Core

The most efficient and reliable pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 2-ethylbenzonitrile. This strategy is outlined below:

  • Electrophilic Aromatic Nitration: The initial step involves the regioselective nitration of 2-ethylbenzonitrile to introduce a nitro group at the para-position relative to the ethyl group, yielding 2-ethyl-4-nitrobenzonitrile. The ethyl group is an ortho-, para-director, and while a mixture of isomers is possible, the para-product is often favored and can be isolated.[1]

  • Chemoselective Reduction: The subsequent step is the reduction of the nitro group to a primary amine. This transformation must be chemoselective to avoid the reduction of the nitrile functionality. Several reliable methods exist for this purpose, including catalytic hydrogenation or the use of metallic reducing agents in acidic media.[2][3]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of this compound 2-Ethylbenzonitrile 2-Ethylbenzonitrile 2-Ethyl-4-nitrobenzonitrile 2-Ethyl-4-nitrobenzonitrile 2-Ethylbenzonitrile->2-Ethyl-4-nitrobenzonitrile Step 1: Nitration (HNO₃, H₂SO₄) This compound This compound 2-Ethyl-4-nitrobenzonitrile->this compound Step 2: Reduction (e.g., Fe, NH₄Cl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols: Core Synthesis

Step 1: Synthesis of 2-Ethyl-4-nitrobenzonitrile (Nitration)

This protocol describes the nitration of 2-ethylbenzonitrile using a standard mixed acid procedure.[4][5]

Safety Precautions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6][7] Nitric acid is extremely corrosive and a strong oxidizer.[8][9] All operations must be performed in a chemical fume hood, and appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat) must be worn. The reaction should be conducted behind a blast shield.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Ethylbenzonitrile131.1710.0 g0.0761.0
Conc. Sulfuric Acid (98%)98.0825 mL--
Conc. Nitric Acid (70%)63.0120 mL--
Ice-As needed--
Dichloromethane-150 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add the concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.

  • Slowly add the concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature of the mixture does not exceed 10 °C.[10]

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 2-ethylbenzonitrile to the dropping funnel. Add the 2-ethylbenzonitrile dropwise to the cold, stirred nitrating mixture over 30-45 minutes. Maintain the internal temperature of the reaction below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-ethyl-4-nitrobenzonitrile.

Step 2: Synthesis of this compound (Reduction)

This protocol utilizes iron powder in the presence of ammonium chloride, a mild and effective method for the reduction of aromatic nitro groups that is tolerant of the nitrile functionality.[11][12][13]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Ethyl-4-nitrobenzonitrile176.1710.0 g0.0571.0
Iron Powder (<100 mesh)55.8415.9 g0.2855.0
Ammonium Chloride53.4915.2 g0.2855.0
Ethanol-100 mL--
Water-30 mL--
Ethyl Acetate-200 mL--
Celite®-As needed--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethyl-4-nitrobenzonitrile, ethanol, and water.

  • To this solution, add the iron powder and ammonium chloride.

  • Reduction Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography on silica gel.

Derivatization of this compound

The this compound core can be further functionalized to generate a library of derivatives. This typically requires the introduction of a handle for cross-coupling, such as a halogen. This can be achieved via a Sandmeyer reaction on a related aniline precursor or by direct halogenation of the this compound, though the latter may present regioselectivity challenges. Assuming a halogenated analog (e.g., 4-amino-5-bromo-3-ethylbenzonitrile) is in hand, the following cross-coupling protocols can be applied.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[14]

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent Degas 2. Degas Mixture Setup->Degas Add_Catalyst 3. Add Palladium Catalyst Degas->Add_Catalyst Heat 4. Heat to Reaction Temp. Add_Catalyst->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purify Product Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Protocol:

Materials:

Reagent/MaterialNotes
4-Amino-5-bromo-3-ethylbenzonitrile1.0 equivalent
Arylboronic Acid1.2-1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%
Base (e.g., K₂CO₃ or K₃PO₄)2.0-3.0 equivalents
Solvent (e.g., 1,4-Dioxane/Water 4:1)-
Inert AtmosphereArgon or Nitrogen

Procedure:

  • To a flame-dried Schlenk flask, add 4-amino-5-bromo-3-ethylbenzonitrile, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[15][16]

Protocol:

Materials:

Reagent/MaterialNotes
4-Amino-5-bromo-3-ethylbenzonitrile1.0 equivalent
Amine1.2-1.5 equivalents
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)1-2 mol%
Phosphine Ligand (e.g., XPhos, BINAP)2-4 mol%
Base (e.g., NaOtBu or Cs₂CO₃)1.5-2.5 equivalents
Anhydrous Solvent (e.g., Toluene or Dioxane)-
Inert AtmosphereArgon or Nitrogen

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the 4-amino-5-bromo-3-ethylbenzonitrile, the amine, and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.[17]

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • He, G., Chen, F., & Pan, C. (2014). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst.
  • Nitration reaction safety. (2024, June 6). YouTube.
  • Guggenheim, T. L. (Ed.). (2013).
  • Patil, R. D., & Sasson, Y. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 5(2).
  • Cerveny, L., & Ruzicka, V. (1978). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(5), 904-908.
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
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  • Common Conditions. (n.d.). Nitro Reduction.
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  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
  • Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-su. (2017, December 22).
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  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... (n.d.).
  • BenchChem. (2025). Nitration of Ethylbenzene: A Comprehensive Technical Guide to the Synthesis of 2-Ethylnitrobenzene.
  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • BenchChem. (2025).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science (RSC Publishing).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Sodium nitrite.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Copper (I) Cyanide, 99%.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Asahi Kasei Chemicals Corporation. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • PubChem. (n.d.). 2-ethyl-4-nitrobenzonitrile.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • BenchChem. (2025).
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Application Notes and Protocols: 4-Amino-3-ethylbenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-3-ethylbenzonitrile

This compound is a bifunctional aromatic compound poised as a highly valuable scaffold in modern organic synthesis.[1] Its structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety on a substituted benzene ring, offers multiple avenues for synthetic transformations. The ortho-ethyl group provides steric influence and can modulate the electronic properties of the aromatic system, offering fine-tuning of the reactivity and the properties of the resulting molecules. This unique combination of functional groups makes it an ideal starting material for the construction of a diverse array of complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceuticals.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
CAS Number 170230-87-2[1]
Appearance Solid[4]
Purity Typically ≥96%[4]

Safety and Handling: this compound is classified as toxic if it comes into contact with skin and harmful if swallowed or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Synthetic Applications

The strategic positioning of the amino and nitrile groups allows for a variety of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation reactions for the formation of heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents. While the primary amino group can be directly coupled, it is often advantageous to first protect it or convert it to a more suitable coupling partner like a halide or triflate.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] In the context of this compound, this reaction can be used to introduce an aryl or heteroaryl group at the amino position, leading to the synthesis of N-aryl-4-amino-3-ethylbenzonitriles. These products are valuable intermediates for the synthesis of various bioactive molecules.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]

Experimental Protocol: Synthesis of N-Phenyl-4-amino-3-ethylbenzonitrile

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.1 mmol, 1.1 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-amino-3-ethylbenzonitrile.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent Inert Atmosphere heating Heat with Vigorous Stirring solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Synthesis of Heterocyclic Scaffolds

The presence of both an amino and a nitrile group in a 1,2-relationship on the benzene ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9] this compound can be readily converted into substituted quinazolines through cyclocondensation reactions.

Mechanistic Rationale: The synthesis of quinazolines from 2-aminobenzonitriles can proceed through several pathways. A common method involves the reaction with an aldehyde to form a Schiff base intermediate.[10] Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the quinazoline scaffold. Alternatively, the nitrile group can be hydrated to an amide, which then undergoes cyclocondensation with a carbonyl compound.[10]

Experimental Protocol: Synthesis of 2-Methyl-5-ethyl-4-imino-3,4-dihydroquinazoline

Materials:

  • This compound

  • Acetonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous methanol (10 mL).

  • Add a catalytic amount of sodium methoxide (0.1 mmol, 0.1 eq.).

  • Add acetonitrile (1.5 mmol, 1.5 eq.).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-methyl-5-ethyl-4-imino-3,4-dihydroquinazoline.

Visualization of Quinazoline Synthesis

Quinazoline_Synthesis start This compound intermediate Schiff Base/ Amidine Intermediate start->intermediate aldehyde Aldehyde/Nitrile aldehyde->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base/Acid Catalysis product Substituted Quinazoline cyclization->product

Caption: General reaction scheme for the synthesis of quinazolines.

Applications in Drug Discovery and Medicinal Chemistry

The scaffolds derived from this compound are of significant interest in drug discovery. For instance, the quinazoline core is present in several approved drugs, particularly protein kinase inhibitors used in cancer therapy. The ethyl group at the 3-position can provide beneficial steric interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the synthetic routes outlined above are highly relevant for the generation of compound libraries for screening against various biological targets. The general class of aminobenzonitriles has been explored for the preparation of antitumor drugs.[11]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, particularly N-aryl amines and quinazoline derivatives. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in their own research and development endeavors, particularly in the pursuit of novel therapeutic agents.

References

  • ResearchGate. (n.d.). (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile...
  • ResearchGate. (n.d.). Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters.
  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile.

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Application Note: Synthesis of N-(4-cyano-2-ethylphenyl) Amides via Acylation of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Aryl Amides

In the landscape of modern drug discovery and materials science, the amide bond stands as a cornerstone functional group. The N-acylation of aromatic amines is a fundamental and powerful transformation for constructing these critical linkages.[1] 4-Amino-3-ethylbenzonitrile is a particularly valuable bifunctional building block, featuring a nucleophilic amino group for amide formation and a cyano group that can participate in further synthetic elaborations or act as a key pharmacophoric element.[2] Its derivatives are integral to the synthesis of a wide range of complex molecules, including potential therapeutics targeting the central nervous system.

Acyl chlorides are highly reactive acylating agents that facilitate the rapid and efficient formation of amides with primary and secondary amines.[3] Their high electrophilicity ensures that the reaction typically proceeds to completion under mild conditions.[4] However, this reactivity necessitates precise control to avoid side reactions and ensure high yields of the desired product.

This application note provides a comprehensive technical guide for the N-acylation of this compound using acyl chlorides. It details the underlying reaction mechanism, provides validated experimental protocols, outlines key parameters for optimization, and offers guidance on product characterization and troubleshooting.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[5][6] The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the attack of the electron-rich amino group of this compound on the highly electrophilic carbonyl carbon of the acyl chloride.[4][7] This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the chloride ion, an excellent leaving group.[7]

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1][8] This deprotonation step is crucial as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.[5]

The overall transformation results in the substitution of the chloride on the acyl group with the amino group of the benzonitrile.[8]

Figure 1: General mechanism for the acylation of this compound.

Experimental Protocols & Workflow

General Protocol for N-Acylation

This procedure describes a general method for the reaction on a 10 mmol scale. Reagent quantities should be adjusted accordingly for different scales.

Materials:

  • This compound (1.46 g, 10.0 mmol, 1.0 eq.)

  • Acyl Chloride (e.g., Acetyl chloride, Propionyl chloride) (10.5 mmol, 1.05 eq.)

  • Triethylamine (Et₃N) (1.53 mL, 11.0 mmol, 1.1 eq.)

  • Anhydrous Dichloromethane (DCM) (~50 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (~40 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the highly reactive acyl chloride.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM (~10 mL) and add it dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Workup (Quenching): Once the reaction is complete, quench by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental_Workflow start Dissolve Amine in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Dropwise Addition of Acyl Chloride add_base->add_acyl react Stir at RT (2-4h) Monitor by TLC add_acyl->react workup Quench with Water & Extract with DCM react->workup wash Wash with NaHCO₃ & Brine workup->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Pure Amide Product purify->product

Figure 2: Standard experimental workflow for N-acylation.

Optimization & Parameter Considerations

The success of the acylation is dependent on several key parameters. The following table summarizes important considerations for optimizing the reaction conditions.

ParameterChoice & RationalePotential Issues
Acyl Chloride Aliphatic (e.g., Acetyl): Generally more reactive. Aromatic (e.g., Benzoyl): Less reactive due to resonance. A slight excess (1.05-1.1 eq.) is typically sufficient.Highly reactive acyl chlorides can lead to over-acylation or side reactions if addition is not controlled.
Solvent Anhydrous, aprotic solvents like DCM, THF, or Ethyl Acetate are preferred to prevent hydrolysis of the acyl chloride.Presence of water will hydrolyze the acyl chloride to the corresponding carboxylic acid, reducing yield.
Base A non-nucleophilic tertiary amine like Triethylamine (Et₃N) or Pyridine is essential to scavenge the HCl byproduct.[3] At least one equivalent is required.Insufficient base will allow HCl to protonate the starting amine, halting the reaction. Using a primary or secondary amine as the base will lead to competitive acylation.
Temperature Initial addition at 0 °C is recommended to manage the exothermic nature of the reaction. The reaction is then typically allowed to warm to room temperature .High initial temperatures can promote side reactions and decrease selectivity.
Reaction Time Typically 1-4 hours . Progress should be monitored by an appropriate method like TLC or LC-MS to confirm the disappearance of the starting amine.Incomplete reaction leads to purification challenges. Excessively long reaction times are generally unnecessary and may lead to product degradation.

Product Characterization

Proper characterization of the final N-(4-cyano-2-ethylphenyl) amide product is essential to confirm its identity and purity.

TechniqueExpected Observations for N-(4-cyano-2-ethylphenyl)acetamide
¹H NMR Amide Proton (N-H): A broad singlet typically downfield (~8-10 ppm). Aromatic Protons: Signals in the aromatic region (~7.5-8.0 ppm) showing characteristic splitting patterns for the trisubstituted ring. Ethyl Group (CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons. Acetyl Group (CH₃): A sharp singlet around 2.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal around 168-172 ppm. Cyano Carbon (C≡N): Signal around 117-120 ppm. Additional signals corresponding to the aromatic and aliphatic carbons.
IR Spectroscopy N-H Stretch: A sharp peak around 3300 cm⁻¹. C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹.[9] C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹.
Mass Spec. (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (e.g., 203.12 for N-(4-cyano-2-ethylphenyl)acetamide).
Melting Point A sharp and defined melting point range is indicative of a pure crystalline solid.[10]

Safety & Handling

This reaction involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl Chlorides: Are corrosive, moisture-sensitive, and lachrymatory. They react violently with water to release HCl gas. Handle with extreme care.

  • This compound: This compound is toxic if it comes into contact with skin and is harmful if swallowed or inhaled.[11] Avoid generating dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive.

  • Workup: The quenching step can be exothermic and release HCl gas. Perform this step slowly and carefully.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvent or glassware. 2. Decomposed/hydrolyzed acyl chloride. 3. Insufficient base.1. Ensure all materials are rigorously dried. Use freshly distilled anhydrous solvents. 2. Use a fresh bottle of acyl chloride or distill before use. 3. Ensure at least 1.1 equivalents of base are used.
Reaction Stalled 1. Starting amine has been protonated by HCl. 2. Acyl chloride is not reactive enough.1. Add an additional portion of base. 2. Gentle heating may be required for less reactive acyl chlorides, but monitor carefully for side products.
Multiple Products 1. Over-acylation (diacylation at the amide nitrogen). 2. Reaction temperature was too high.1. Use no more than 1.05-1.1 equivalents of acyl chloride. 2. Maintain controlled temperature, especially during the addition of the acyl chloride.
Difficult Purification 1. Unreacted starting material present. 2. Hydrolyzed acyl chloride (carboxylic acid) byproduct.1. Ensure reaction goes to completion via TLC. 2. A wash with dilute aqueous base (e.g., NaHCO₃) during workup will remove acidic impurities.

References

  • PubChem. 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information.
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N-alkylation of 4-Amino-3-ethylbenzonitrile experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the N-Alkylation of 4-Amino-3-ethylbenzonitrile

Introduction: The Strategic Importance of N-Alkylated Anilines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the N-alkylation of aromatic amines is a cornerstone transformation. The introduction of alkyl groups onto the nitrogen atom of anilines profoundly alters their electronic, steric, and pharmacological properties. This compound is a valuable bifunctional building block, featuring a nucleophilic amino group and a versatile nitrile moiety. Its N-alkylated derivatives serve as key intermediates in the synthesis of a diverse range of compounds, including therapeutic agents, dyes, and advanced polymers.

This application note provides a detailed, field-proven protocol for the selective mono-N-alkylation of this compound using alkyl halides. The described methodology leverages a strong base to enhance the nucleophilicity of the amine, enabling a controlled and efficient reaction. We will delve into the mechanistic underpinnings of this process, provide a rigorous step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of sodium hydride.

Reaction Principle and Mechanism

The N-alkylation of this compound with an alkyl halide (R-X) proceeds via a two-step mechanism, which is a classic example of nucleophilic substitution.

  • Deprotonation: The primary amine of this compound is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to abstract a proton from the amino group. This deprotonation generates a highly reactive sodium anilide intermediate. The anilide is a significantly stronger nucleophile than the starting amine due to the localized negative charge on the nitrogen atom.

  • Nucleophilic Substitution (Sₙ2): The resulting anilide anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms the desired carbon-nitrogen bond and releases a halide ion as a byproduct.

Controlling the stoichiometry is crucial to favor mono-alkylation and prevent the formation of the dialkylated byproduct, which can occur if the newly formed secondary amine is further deprotonated and reacts with another molecule of the alkyl halide. Using a slight excess of the starting amine relative to the alkylating agent can help suppress this side reaction.

Fig. 1: N-Alkylation Mechanism

Critical Safety Protocol: Handling Sodium Hydride

Sodium hydride (NaH) is a potent but hazardous reagent that demands strict adherence to safety protocols. It is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature but does not eliminate the risks.

Hazards:

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas, which is highly flammable and can ignite spontaneously.[1][2]

  • Corrosivity: Upon contact with moisture (e.g., on skin or in the respiratory tract), it forms sodium hydroxide, which is highly corrosive.

  • Flammability: The mineral oil dispersion is flammable. Pure NaH can ignite in air, especially if finely divided.[1]

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Chemical splash goggles or safety glasses with side shields.[3][4]

  • Nitrile or neoprene gloves (always inspect before use).[1]

  • Face shield when handling larger quantities.

Handling Procedures:

  • Inert Atmosphere: All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1][3] A glove box is ideal for handling pure NaH.[1]

  • Dispensing: Weigh the NaH dispersion quickly. Do not leave the container open on the benchtop.[1] Use non-sparking tools.[5]

  • Quenching: Excess NaH must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol or ethanol at a low temperature (0 °C) before adding water.

  • Spill Management: In case of a spill, do NOT use water.[5] Cover the spill with dry sand, dry lime, or soda ash, and transfer to a sealed container for disposal as hazardous waste.[4][5]

  • Storage: Store NaH in a tightly closed container in a cool, dry, well-ventilated area away from water and sources of ignition.[2][3][5]

Detailed Experimental Protocol

This protocol details the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt.AmountMolesEquiv.
This compound170230-87-2146.191.00 g6.84 mmol1.0
Sodium Hydride (60% in oil)7646-69-724.00 (as NaH)0.30 g7.52 mmol1.1
Benzyl Bromide100-39-0171.040.82 mL6.84 mmol1.0
Anhydrous Tetrahydrofuran (THF)109-99-9-30 mL--
Anhydrous Hexane110-54-3-15 mL--
Saturated NH₄Cl (aq)12125-02-9-20 mL--
Ethyl Acetate141-78-6-100 mL--
Brine (Saturated NaCl aq)7647-14-5-30 mL--
Anhydrous MgSO₄7487-88-9-~2 g--
Silica Gel (for chromatography)7631-86-9-As needed--
Step-by-Step Procedure
  • Preparation of Sodium Hydride: a. In a fume hood, weigh 0.30 g of 60% NaH dispersion into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar. b. Add 5 mL of anhydrous hexane via syringe. Stir the suspension for 5 minutes. c. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. d. Repeat the washing process (steps 1b-1c) two more times. e. After the final wash, place the flask under a gentle stream of nitrogen or high vacuum for 15 minutes to remove residual hexane, yielding a fine grey powder.

  • Reaction Setup: a. To the flask containing the washed NaH, add 15 mL of anhydrous THF. b. In a separate dry flask, dissolve 1.00 g (6.84 mmol) of this compound in 15 mL of anhydrous THF. c. Cool the NaH/THF suspension to 0 °C using an ice-water bath.

  • Anilide Formation: a. Using a syringe, add the solution of this compound dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes. b. Causality Note: This slow, cold addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The formation of the sodium salt may result in a thicker suspension.

  • N-Alkylation: a. Cool the reaction mixture back down to 0 °C. b. Add benzyl bromide (0.82 mL, 6.84 mmol) dropwise via syringe over 10 minutes. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). d. TLC Monitoring: Use a 4:1 Hexane:Ethyl Acetate eluent. The product will be less polar than the starting amine. Visualize with a UV lamp (254 nm).

  • Work-up and Isolation: a. Cool the reaction mixture to 0 °C. b. Quench Carefully: Slowly and dropwise, add 5 mL of isopropanol to quench any unreacted NaH. Vigorous bubbling (H₂) will be observed. c. Once bubbling subsides, slowly add 20 mL of saturated aqueous NH₄Cl solution. d. Transfer the entire mixture to a separatory funnel. e. Extract the aqueous layer with ethyl acetate (3 x 30 mL). f. Combine the organic layers and wash with brine (30 mL). g. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude oil or solid is purified by flash column chromatography on silica gel. b. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to isolate the pure N-benzylated product. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

Experimental_Workflow Fig. 2: Experimental Workflow prep_nah 1. NaH Preparation (Wash with Hexane) setup 2. Reaction Setup (Inert Atmosphere, 0°C) prep_nah->setup deprotonation 3. Deprotonation (Add Amine to NaH/THF) setup->deprotonation alkylation 4. N-Alkylation (Add Alkyl Halide) deprotonation->alkylation monitor 5. Reaction Monitoring (TLC) alkylation->monitor quench 6. Quenching (Isopropanol, then aq. NH4Cl) monitor->quench Reaction Complete extract 7. Extraction & Wash (Ethyl Acetate, Brine) quench->extract dry 8. Drying & Concentration (MgSO4, Rotovap) extract->dry purify 9. Purification (Column Chromatography) dry->purify characterize 10. Characterization (NMR, MS) purify->characterize

Fig. 2: Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive NaH (exposed to moisture).Use fresh NaH from a newly opened container. Ensure all glassware and solvents are scrupulously dry.
Insufficient deprotonation time or temperature.Allow the deprotonation step to stir for a longer duration or gently warm to ~40 °C before adding the alkyl halide.
Formation of Dialkylated Product Excess alkyl halide or prolonged reaction time.Use a 1:1 or 1:0.95 ratio of amine to alkyl halide. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Low Isolated Yield Product loss during aqueous work-up.Perform additional extractions of the aqueous layer. Ensure the pH is neutral or slightly basic before extraction.
Difficult purification.Optimize the eluent system for column chromatography; a shallower gradient may be required.
Reaction Stalls Alkyl halide is not reactive enough (e.g., alkyl chloride).Consider using a more reactive halide (iodide > bromide > chloride). Add a catalytic amount of sodium iodide (NaI) to facilitate in-situ halide exchange (Finkelstein reaction).

Conclusion

This application note provides a robust and reliable protocol for the N-alkylation of this compound. The key to success lies in the meticulous handling of sodium hydride under strictly anhydrous and inert conditions. By carefully controlling the stoichiometry and reaction parameters, this method delivers high yields of the desired mono-alkylated product, a versatile intermediate for further synthetic transformations. The principles and techniques described herein are broadly applicable to the N-alkylation of other substituted anilines, serving as a valuable guide for researchers in synthetic and medicinal chemistry.

References

  • State of New Jersey. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]
  • UC Center for Laboratory Safety. (2012).
  • Alkali Metals Ltd. (n.d.). MSDS for Sodium Hydride. [Link]
  • Ragaini, F., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 793-798. [Link]
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: The Strategic Role of 4-Amino-3-ethylbenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-ethylbenzonitrile is a highly versatile and strategically important building block in synthetic organic chemistry. Its unique substitution pattern, featuring vicinal amino and cyano groups on a benzene ring, makes it an ideal precursor for a variety of cyclocondensation reactions. The presence of the ethyl group provides steric and electronic modulation, influencing both reaction outcomes and the physicochemical properties of the resulting heterocyclic scaffolds. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on quinazolines, pyrazoles, and pyrimidines. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this valuable synthon for drug discovery and materials science.

Introduction: The Chemical Utility of this compound

At its core, the synthetic power of this compound (CAS 170230-87-2) stems from the ortho-disposition of a nucleophilic amine and an electrophilic nitrile group.[1][2] This arrangement is primed for intramolecular cyclization or for participating in tandem reactions where both functionalities are engaged to construct fused ring systems. The ethyl substituent at the 3-position is not merely a passive spectator; it introduces a moderate steric influence that can direct regioselectivity in certain reactions and enhances the lipophilicity of the final products, a key parameter in drug design.

This molecule serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, as well as in the development of dyes and agrochemicals.[3] This document will elucidate the primary synthetic pathways where this reagent is pivotal, providing both the conceptual framework and practical execution details for laboratory synthesis.

Key Molecular Features:

  • Molecular Formula: C₉H₁₀N₂[1]

  • Molecular Weight: 146.19 g/mol [1]

  • Ortho Amino/Nitrile Groups: The cornerstone of its reactivity, enabling facile annulation reactions to form five- and six-membered heterocyclic rings.

  • Ethyl Group: Modulates solubility, steric hindrance, and electronic properties, offering a handle for fine-tuning the biological activity of derivatives.

Synthesis of Substituted Quinazolines

Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer and antimicrobial properties.[4][5][6] this compound is an excellent starting material for constructing the quinazoline core, as the aminonitrile moiety can be elaborated to form the fused pyrimidine ring.

Mechanistic Rationale: Multi-Component Assembly

A highly efficient modern approach is the palladium-catalyzed three-component tandem reaction. This method constructs the quinazoline skeleton in a single pot from this compound, an aldehyde, and an arylboronic acid.[7] The reaction proceeds through a cascade of C-N and C-C bond formations, showcasing high atom economy and synthetic efficiency.

G cluster_inputs Reactants reagent reagent intermediate intermediate catalyst catalyst product product A This compound Int1 Imine Intermediate A->Int1 B Aldehyde (R-CHO) B->Int1 C Arylboronic Acid (Ar-B(OH)2) Int2 Palladium-Catalyzed C-C Coupling C->Int2 Pd_cat Pd Catalyst Pd_cat->Int2 Int1->Int2 Int3 Intramolecular Cyclization Int2->Int3 P Substituted Quinazoline Int3->P

Figure 1: Workflow for Palladium-Catalyzed Quinazoline Synthesis.

Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

This protocol is adapted from established methodologies for synthesizing quinazolines from 2-aminobenzonitriles.[7]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • K₂CO₃ (Potassium carbonate)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 mmol) and Xantphos (0.036 mmol) in 2 mL of dioxane. Add this catalyst solution to the Schlenk flask.

  • Reaction Execution: Add an additional 8 mL of anhydrous 1,4-dioxane to the flask. Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 4-arylquinazoline derivative.

EntryAldehydeArylboronic AcidYield (%)
1BenzaldehydePhenylboronic acid~85%
24-MethoxybenzaldehydePhenylboronic acid~88%
3Benzaldehyde4-Tolylboronic acid~82%
44-Chlorobenzaldehyde3-Fluorophenylboronic acid~79%
Yields are representative estimates based on similar reported reactions.[4][7]

Synthesis of Fused Pyrazole Scaffolds

The aminonitrile functionality is a classic entry point for constructing pyrazole-based systems, which are ubiquitous in pharmaceuticals due to their anti-inflammatory, analgesic, and anticancer properties.[8] A powerful strategy for building molecular complexity is the multi-component synthesis of pyrano[2,3-c]pyrazoles, where the pyrazole core is assembled concurrently with a fused pyran ring.

Mechanistic Rationale: Domino Knoevenagel/Michael Addition/Cyclization

This four-component reaction involves a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene nitrile (like malononitrile).[9][10] The reaction proceeds via a domino sequence. First, the hydrazine and β-ketoester condense to form a pyrazolone intermediate. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation. The resulting arylidene malononitrile then reacts with the pyrazolone via a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole.

G cluster_0 Pathway A cluster_1 Pathway B reagent reagent intermediate intermediate catalyst catalyst product product pathway pathway Hydrazine Hydrazine Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Michael Michael Addition Pyrazolone->Michael Aldehyde Aldehyde Knoevenagel Arylidene Malononitrile Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product Base Base Catalyst Base->Knoevenagel Base->Michael

Figure 2: Multi-Component Reaction Pathway for Pyrano[2,3-c]pyrazoles.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

While this protocol does not directly use this compound as a primary reactant, it exemplifies a strategy where a highly functionalized aldehyde derived from it could be employed to generate novel, complex derivatives. This protocol provides the foundational method.[9][10]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Triethylamine (TEA) or Sodium Benzoate as catalyst[10]

  • Ethanol or Water as solvent

  • Magnetic stirrer and round-bottom flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in 30 mL of ethanol (or water for a greener protocol).[10]

  • Catalyst Addition: Add a catalytic amount of triethylamine (5 mol%).

  • Reaction Execution: Stir the mixture vigorously at room temperature. A precipitate usually begins to form within 20-30 minutes. Continue stirring for 2-4 hours to ensure complete reaction.

  • Monitoring: The reaction can be monitored by TLC or by observing the cessation of precipitation.

  • Work-up: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold ethanol, followed by diethyl ether, to remove unreacted starting materials and impurities. The product is often pure enough after washing, but it can be further purified by recrystallization from ethanol if necessary.

EntryAldehydeCatalystSolventYield (%)
14-ChlorobenzaldehydeTriethylamineEthanol>90%
24-HydroxybenzaldehydeSodium BenzoateWater~95%[10]
3BenzaldehydeTriethylamineEthanol>90%
42-NaphthaldehydeTriethylamineEthanol~88%
Yields are representative of typical multi-component pyrazole syntheses.[9][10]

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of biologically active compounds.[11] The aminonitrile moiety of this compound can serve as a synthon for building the pyrimidine ring through cyclocondensation with various C-N-C or C-C-N fragments.

Mechanistic Rationale: Cyclocondensation with Amidines

A classic and robust method for pyrimidine synthesis is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. In our case, the o-aminonitrile can be considered a vinylogous amidine precursor. Reaction with a 1,3-dielectrophile, or cyclocondensation with another amidine derivative, can lead to substituted pyrimidines. A plausible route involves the reaction with formamide or a similar reagent which provides the missing carbon atom to close the ring.

G reagent reagent intermediate intermediate product product condition condition A This compound Int1 N-Formyl Intermediate (Conceptual) A->Int1 B Formamide (HCONH2) or Triethyl Orthoformate B->Int1 Heat Heat (Δ) Heat->Int1 Int2 Intramolecular Cyclization (N attacks C≡N) Int1->Int2 P Substituted Aminopyrimidine Int2->P

Figure 3: Conceptual Pathway for Pyrimidine Synthesis via Cyclocondensation.

Protocol 3: Synthesis of 4-Aminopyrimidine Analogs

This is a generalized protocol based on established methods for constructing pyrimidine rings from o-aminonitriles.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ammonium acetate or Formamide

  • Acetic acid (catalyst)

  • High-boiling solvent (e.g., N,N-Dimethylformamide - DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in triethyl orthoformate (20 mL).

  • Reagent Addition: Add a catalytic amount of acetic acid (0.5 mL).

  • Reaction Execution (Step 1): Heat the mixture to reflux for 4-6 hours. This step forms an intermediate ethoxymethyleneamino derivative.

  • Reaction Execution (Step 2): Cool the mixture slightly. Carefully add an excess of formamide (15 mL) or a saturated solution of ammonia in ethanol.

  • Ring Closure: Heat the mixture again to reflux for an additional 6-12 hours to facilitate ring closure and formation of the pyrimidine.

  • Monitoring: Track the disappearance of the starting material and intermediate by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture to obtain the pure aminopyrimidine product.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its inherent reactivity, governed by the ortho-disposed amino and nitrile groups, allows for the efficient construction of complex scaffolds like quinazolines, pyrazoles, and pyrimidines through both traditional and modern synthetic methodologies. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to unlock the full potential of this versatile synthon in their synthetic endeavors.

References

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
  • Asif, M. (2019).
  • Ghorai, P., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]
  • Reddy, G. R., et al. (2023). Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. International Journal of Chemical Studies. [Link]
  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry. [Link]
  • Sokolov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. RSC Medicinal Chemistry. [Link]
  • El-Assaly, S. A., et al. (2011).
  • This compound. MySkinRecipes. [Link]
  • Kamble, S. D., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Bentouhami, E., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules. [Link]
  • Synthesis of pyrano[2,3-d]pyrimidine derivatives 4(a-j).
  • Synthesis of 4-ethylbenzonitrile. PrepChem.com. [Link]
  • This compound. PubChem. [Link]
  • Busca, P., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]
  • Shaterian, H. R., & Rigi, F. (2013).

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Topic: Preparation of Novel Dyes Using 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel azo dyes derived from 4-Amino-3-ethylbenzonitrile. This versatile aromatic amine serves as an excellent precursor, or diazo component, for creating a diverse palette of dyes with unique properties conferred by its constituent functional groups. The ethyl moiety enhances solubility in organic media and can influence the tinctorial strength, while the electron-withdrawing nitrile group can act as a potent auxochrome, potentially leading to dyes with high molar extinction coefficients and stability.[1] This guide details the fundamental principles of diazotization and azo coupling, provides a robust, step-by-step protocol for the synthesis of a representative monoazo dye, outlines methods for purification and characterization, and discusses potential avenues for application and future research.

Introduction: The Chemical Rationale

This compound (CAS: 170230-87-2) is a substituted aniline that presents a unique combination of functional groups, making it a compelling starting material for novel dye synthesis.[2] The primary aromatic amine (-NH₂) is the key functional group that enables the synthesis of azo dyes through a process known as diazotization. The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) to form the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the color of these dyes.[3][4]

The substituents on the benzene ring—the ethyl (-CH₂CH₃) and nitrile (-C≡N) groups—play a crucial role in tuning the final properties of the dye molecule:

  • Ethyl Group: This alkyl group can increase the lipophilicity of the dye, improving its solubility in nonpolar solvents and its affinity for hydrophobic fibers like polyester.

  • Nitrile Group: As an electron-withdrawing group, the nitrile function can modulate the electronic properties of the aromatic system. This "push-pull" electronic nature is a known strategy for developing dyes with interesting photophysical properties, including potential for fluorescence or use in functional materials like dye-sensitized solar cells.[1][5]

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of an azo dye is a classic two-step process founded on the principles of electrophilic aromatic substitution.[3]

Step 1: Diazotization The first step involves the conversion of the primary aromatic amine, this compound, into an aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[6]

Causality: This reaction must be performed at low temperatures (0–5 °C). The aryl diazonium salt is thermally unstable and will readily decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[7] The cold temperature preserves the reactive intermediate for the subsequent coupling step.

Step 2: Azo Coupling The diazonium salt acts as an electrophile and attacks an electron-rich aromatic nucleus, known as the coupling component. The choice of coupling component is what determines the final color and properties of the dye.[8]

  • Coupling with Phenols/Naphthols: This reaction is typically carried out under mild alkaline conditions (pH > 7.5). The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide ion, which readily undergoes electrophilic substitution.[7][8]

  • Coupling with Aromatic Amines: This coupling is performed under slightly acidic conditions (pH < 6). This ensures that while the coupling component's amino group remains a strong activator, the concentration of the free amine is sufficient for the reaction to proceed.[8]

The coupling reaction preferentially occurs at the para position to the activating group (e.g., -OH or -NH₂) unless this position is already occupied, in which case ortho coupling occurs.[8]

Azo_Dye_Synthesis_Mechanism A This compound B Aryl Diazonium Salt (Electrophile) A->B D Novel Azo Dye (-N=N- Chromophore) B->D Electrophilic Aromatic Substitution C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General two-step mechanism for azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Dye

This protocol details the synthesis of a novel red-orange dye by coupling diazotized this compound with 2-naphthol.

Materials and Reagents
Reagent/MaterialPuritySupplier (Example)CAS Number
This compound>98%Sigma-Aldrich170230-87-2
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific7632-00-0
Hydrochloric Acid (HCl), concentrated37%VWR7647-01-0
2-Naphthol>99%Sigma-Aldrich135-19-3
Sodium Hydroxide (NaOH)>97%Fisher Scientific1310-73-2
Ethanol95% or 200 ProofVWR64-17-5
Distilled or Deionized Water--7732-18-5
Ice---
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Acid Handling: Concentrated HCl is highly corrosive. Handle it exclusively within a certified chemical fume hood.

  • Aromatic Amines: this compound and 2-naphthol should be handled with care as aromatic amines and phenols can be toxic and irritants. Avoid inhalation of dust and skin contact.

  • Diazonium Salts: These compounds are unstable and potentially explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

Detailed Synthesis Procedure

Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation & Purification A1 Dissolve 1.46 g (10 mmol) This compound in 5 mL conc. HCl & 20 mL H₂O A2 Cool solution to 0-5 °C in an ice bath A1->A2 A3 Prepare solution of 0.76 g (11 mmol) NaNO₂ in 10 mL cold H₂O A2->A3 A4 Add NaNO₂ solution dropwise to the amine solution (T < 5 °C) A3->A4 A5 Stir for 30 min at 0-5 °C. Solution is now 'Diazonium Salt Solution' A4->A5 B3 Slowly add cold Diazonium Salt Solution to the cold 2-Naphthol solution with vigorous stirring A5->B3 B1 In a separate beaker, dissolve 1.58 g (11 mmol) 2-Naphthol in 50 mL of 10% NaOH (aq) B2 Cool coupling solution to 0-5 °C B1->B2 B2->B3 B4 Observe formation of a deep red/orange precipitate B3->B4 B5 Stir for an additional 30 min, allowing mixture to warm to room temperature B4->B5 C1 Collect crude dye precipitate by vacuum filtration B5->C1 C2 Wash solid with cold distilled water until filtrate is neutral C1->C2 C3 Dry the crude product C2->C3 C4 Recrystallize from hot ethanol to obtain purified dye crystals C3->C4 C5 Dry purified dye in a vacuum oven C4->C5

Caption: Step-by-step workflow for the synthesis of a novel azo dye.

Characterization and Data Presentation

Proper characterization is essential to confirm the structure and purity of the newly synthesized dye.

  • Yield Calculation: The theoretical yield is based on the starting amount of the limiting reagent (this compound). The actual yield is the mass of the final, dried, purified product.

    • Percent Yield = (Actual Yield / Theoretical Yield) x 100%

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): Used to assess purity. A single spot under UV light suggests a pure compound.

  • Spectroscopic Analysis: This provides definitive structural confirmation.[3]

Table 1: Expected Characterization Data for the Synthesized Dye

ParameterExpected ResultRationale
Appearance Deep red or orange crystalline solidFormation of the extended conjugated system including the azo bridge.
Yield 65-85%Typical range for this type of coupling reaction after purification.
Melting Point >200 °C (Decomposition may be observed)Azo dyes are often high-melting solids.[9]
UV-Vis (λmax in DMSO) ~480 - 520 nmCorresponds to the π→π* transition of the conjugated azo system, indicating a red-orange color.[3]
FTIR (KBr, cm⁻¹) ~2220-2230 (-C≡N stretch), ~1450-1500 (-N=N- stretch, often weak), ~3200-3600 (broad, -OH stretch from naphthol), ~2900-3100 (aromatic & aliphatic C-H stretches)Confirms the presence of key functional groups in the final product.[9]
¹H NMR (DMSO-d₆, δ) Signals corresponding to aromatic protons on both rings, ethyl group protons (triplet and quartet), and the hydroxyl proton.Provides a proton map of the molecule, confirming its structure.[3]
¹³C NMR (DMSO-d₆, δ) Signals for all unique carbon atoms, including the nitrile carbon (~118 ppm) and carbons flanking the azo bridge.Confirms the carbon skeleton of the synthesized dye.[3]

Applications and Future Directions

The unique structure of dyes derived from this compound opens up several avenues for application and further research.

  • Textile Dyes: The properties conferred by the ethyl and nitrile groups make these compounds excellent candidates for disperse dyes , which are used for dyeing hydrophobic fibers such as polyester and cellulose acetate.[9] The small, planar structure and potential for strong intermolecular forces are ideal for this application.

  • Functional Materials: The inherent "push-pull" electronic structure (amine-derived portion as the donor, nitrile as the acceptor) is a foundational design principle for materials with nonlinear optical (NLO) properties.[10] Further research could explore these dyes for applications in optical data storage or as components in advanced materials.

  • Bio-imaging and Sensors: While requiring further functionalization to impart water solubility and targeting capabilities, the core chromophore could be a scaffold for developing novel fluorescent probes or chemical sensors. Benzonitrile derivatives have been investigated for mechanofluorochromic (MFC) properties, where fluorescence changes in response to mechanical stress.[1]

Researchers are encouraged to explore a variety of coupling components (e.g., substituted phenols, anilines, pyrazolones, or heterocyclic compounds) to generate a library of novel dyes from this versatile precursor, each with a unique color and distinct chemical properties.

References

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (n.d.). MDPI.
  • Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts.
  • Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde. (2019). IOSR Journal.
  • Quantum Chemical Calculation of 4-Amino-3-Nitrobenzonitrile for Dye Sensitized Solar Cells Applications. (n.d.). Worldwidejournals.com.
  • Diazotization of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). MDPI.
  • A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. (n.d.). SpringerLink.
  • Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces. (2025). ResearchGate.
  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
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4-Amino-3-ethylbenzonitrile: A Strategic Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-amino-3-ethylbenzonitrile (CAS No. 170230-87-2), a pivotal intermediate in contemporary pharmaceutical development. We will elucidate its physicochemical properties, provide detailed and validated protocols for its synthesis, and showcase its critical role in the construction of complex active pharmaceutical ingredients (APIs). The primary focus will be on its application in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib, with additional insights into its utility in developing corticotropin-releasing factor 1 (CRF-1) antagonists. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. The electronic properties of the nitrile group, combined with the potential for functionalization of the aromatic ring, make these compounds highly valuable starting materials. This compound has emerged as a particularly strategic intermediate due to the specific orientation of its amino, ethyl, and cyano functionalities, which allows for regioselective reactions crucial for building the complex architectures of modern drugs. Its application in the synthesis of targeted therapies, such as JAK inhibitors, underscores its significance in addressing autoimmune diseases and other challenging medical conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The data presented below has been compiled from various reputable sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 170230-87-2[1][2]
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance Off-white to yellow crystalline solid[3]
Melting Point 58-66 °C[2][3]
Boiling Point 297.1 ± 28.0 °C (Predicted)
Density 1.07 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in polar organic solvents[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic protons, ethyl group (triplet and quartet), and amino protons.[5][6]
¹³C NMR Resonances for aromatic carbons, nitrile carbon, and ethyl group carbons.[5]
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H stretching.[7][8]
Mass Spectrometry Molecular ion peak (M+) at m/z 146.[1]

Synthesis of this compound: A Validated Two-Step Protocol

The following is a reliable and scalable two-step protocol for the synthesis of this compound, commencing from commercially available 4-ethylbenzonitrile. This process involves a regioselective nitration followed by a robust reduction of the nitro group.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Ethylbenzonitrile C 2-Ethyl-4-nitrobenzonitrile A->C Nitration B Mixed Acid (HNO₃/H₂SO₄) B->C D 2-Ethyl-4-nitrobenzonitrile F This compound D->F Reduction E Reducing Agent (e.g., SnCl₂·2H₂O/HCl or H₂/Pd-C) E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Ethyl-4-nitrobenzonitrile (Nitration)

Causality Behind Experimental Choices: The nitration of 4-ethylbenzonitrile is directed by the activating, ortho, para-directing ethyl group and the meta-directing, deactivating nitrile group. The desired product, 2-ethyl-4-nitrobenzonitrile, is the major regioisomer formed due to the strong directing effect of the ethyl group to the ortho position, which is also para to the nitrile. The use of a mixed acid system (nitric and sulfuric acid) is a standard and efficient method for electrophilic aromatic nitration.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylbenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirred solution of 4-ethylbenzonitrile, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 2-ethyl-4-nitrobenzonitrile can be purified by recrystallization from ethanol to yield a pale yellow solid.[9]

Step 2: Synthesis of this compound (Reduction)

Causality Behind Experimental Choices: The reduction of the nitro group to an amine is a critical transformation. Two common and effective methods are presented: reduction with tin(II) chloride and catalytic hydrogenation. Tin(II) chloride in acidic media is a classic and reliable method for the chemoselective reduction of nitroarenes in the presence of other reducible groups like nitriles.[10][11][12] Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner and often more efficient alternative, though care must be taken to avoid reduction of the nitrile group under harsh conditions.[13][14]

Experimental Protocol (Using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethyl-4-nitrobenzonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension. Then, slowly add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[10][15]

Application in Pharmaceutical Synthesis

Key Intermediate in the Synthesis of Upadacitinib

This compound is a crucial building block in the synthesis of Upadacitinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases. The synthesis involves the construction of the pyrrolo[2,3-d]pyrimidine core, where the amino and cyano groups of this compound play distinct and essential roles.

G A This compound B Pyrrolo[2,3-d]pyrimidine core formation A->B Core Synthesis C Coupling with chiral pyrrolidine fragment B->C D Upadacitinib C->D

Caption: Role of this compound in Upadacitinib synthesis.

In a common synthetic route, the amino group of this compound participates in the formation of the pyrimidine ring of the tricyclic core of Upadacitinib. The nitrile group is often transformed or utilized in subsequent steps to complete the synthesis of the final API.

Precursor for Dihydropyrrolepyridine CRF-1 Antagonists

Corticotropin-releasing factor 1 (CRF-1) receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.[16][17][18] this compound serves as a starting material for the synthesis of dihydropyrrole[13][19]pyridine scaffolds, which are core structures in a class of potent CRF-1 antagonists. The synthesis leverages the reactivity of both the amino and nitrile groups to construct the fused heterocyclic system.

Analytical Characterization Protocols

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Table 3: Analytical Protocols

TechniqueProtocol
¹H and ¹³C NMR Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer.[5][20]
HPLC Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[6]
FT-IR Obtain the spectrum of the solid sample using the KBr pellet method or Attenuated Total Reflectance (ATR).
Mass Spectrometry Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to confirm the molecular weight.[1]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of complex and potent drug molecules, most notably the JAK inhibitor Upadacitinib. The synthetic protocols and analytical methods detailed in this guide are intended to provide researchers with the necessary tools to confidently synthesize and utilize this important compound in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing modern medicine.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
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  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.
  • ACS Figshare. (n.d.). Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-ethylbenzonitrile.
  • PubMed. (2008). Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists.
  • ResearchGate. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). This compound (C9H10N2).
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  • MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH).
  • ResearchGate. (n.d.). The design, synthesis and structure-activity relationships of 1-aryl-4-aminoalkylisoquinolines: A novel series of CRF-1 receptor antagonists | Request PDF.
  • National Center for Biotechnology Information. (n.d.). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
  • PubMed Central (PMC). (n.d.). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance.
  • ResearchGate. (n.d.). An example of light enhanced hydrogenation of 4-nitrobenzonitrile over....
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • ResearchGate. (n.d.). (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts.

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analytical methods for quantification of 4-Amino-3-ethylbenzonitrile in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 4-Amino-3-ethylbenzonitrile in Reaction Mixtures

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of this compound (CAS: 170230-87-2) in complex reaction mixtures. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, robust and reliable monitoring of its concentration is critical for reaction optimization, yield calculation, and quality control. This document outlines a primary method using High-Performance Liquid Chromatography (HPLC) with UV detection and an alternative method using Gas Chromatography (GC). Protocols are detailed with an emphasis on the rationale behind experimental choices, and guidelines for method validation are provided in accordance with international standards.

Introduction: The Need for Precise Quantification

This compound is a substituted benzonitrile featuring both an amino and a nitrile functional group, making it a versatile building block in organic synthesis. The progress of reactions utilizing or producing this intermediate must be carefully monitored to ensure optimal conversion, minimize byproduct formation, and define reaction endpoints. In-process control via accurate quantification allows researchers and process chemists to make informed decisions, leading to improved yields, higher purity profiles, and more efficient process development.

The complex matrix of a typical organic reaction mixture, which may contain starting materials, reagents, catalysts, solvents, and various byproducts, necessitates an analytical method with high specificity and selectivity. This guide focuses on chromatographic techniques that are ideally suited to separate the analyte of interest from potentially interfering species.

Analyte Profile: this compound

A fundamental understanding of the analyte's physicochemical properties is essential for developing a successful analytical method.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[PubChem][1]
Molecular Weight 146.19 g/mol [PubChem][1]
CAS Number 170230-87-2[PubChem][1]
Appearance Typically a solid at room temperature[CymitQuimica][2]
Solubility Soluble in organic solvents[CymitQuimica][2]

Primary Method: Reverse-Phase HPLC with UV Detection

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method for routine analysis. It is robust, widely accessible, and well-suited for polar aromatic compounds like this compound that are soluble and not highly volatile.[3] The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Selection:
  • Specificity: The chromatographic separation provides excellent resolution of the analyte from other reaction components, which is crucial for accuracy.[3]

  • Sensitivity: UV detection is highly sensitive for aromatic compounds containing a chromophore, allowing for quantification at ppm levels.[3]

  • Versatility: The method can be readily adapted to various reaction solvents and matrices with appropriate sample preparation.

Detailed HPLC Protocol

3.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), this compound reference standard (>98% purity).

3.2. Chromatographic Conditions The following conditions serve as a starting point and should be optimized for the specific reaction matrix.

ParameterRecommended SettingRationale
Stationary Phase C18 (5 µm, 150 x 4.6 mm)Standard for retaining moderately polar organic analytes.
Mobile Phase A: Water; B: AcetonitrileCommon, effective solvents for reverse-phase chromatography.[4]
Gradient Program 0-1 min: 20% B; 1-8 min: 20% to 80% B; 8-10 min: 80% B; 10.1-12 min: 20% BA gradient ensures elution of a wider range of components and sharpens the analyte peak.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CEnhances reproducibility of retention times.
Injection Volume 5 - 10 µLA small volume minimizes potential column overload.
Detection UV at 245 nmThe benzonitrile structure provides strong UV absorbance; the optimal wavelength should be confirmed by scanning the UV spectrum of the standard.

3.3. Sample and Standard Preparation Workflow

The primary goal of sample preparation is to create a clean, particulate-free solution in a solvent compatible with the mobile phase, while ensuring the analyte concentration falls within the linear range of the calibration curve.[5]

G cluster_sample Sample Preparation cluster_standard Standard Preparation Sample 1. Aliquot Reaction Mixture (e.g., 100 µL) Quench 2. Quench Reaction (If necessary) Sample->Quench Dilute 3. Dilute in Acetonitrile/Water (e.g., to 10 mL) Quench->Dilute Filter 4. Filter through 0.22 µm Syringe Filter Dilute->Filter Inject_S 5. Inject into HPLC Filter->Inject_S Stock A. Prepare Stock Standard (e.g., 1 mg/mL in Acetonitrile) Cal B. Create Calibration Standards (Serial Dilution, e.g., 1-100 µg/mL) Stock->Cal Inject_C C. Inject into HPLC Cal->Inject_C

Caption: Workflow for sample and standard preparation for HPLC analysis.

3.4. Quantification

  • Calibration: Inject the calibration standards and record the peak area for this compound at each concentration.

  • Linear Regression: Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desired.[3]

  • Sample Analysis: Inject the prepared reaction sample.

  • Calculation: Using the peak area for the analyte from the sample chromatogram, calculate its concentration in the vial using the regression equation.

  • Final Concentration: Account for all dilution factors used during sample preparation to determine the final concentration of this compound in the original reaction mixture.

Alternative Method: Gas Chromatography (GC-FID/MS)

Gas Chromatography is a powerful alternative, particularly if the analyte and potential byproducts are volatile and thermally stable.[6] Coupling GC with a Mass Spectrometer (MS) provides exceptional selectivity and structural confirmation, while a Flame Ionization Detector (FID) offers robust quantification.[3]

Causality Behind Method Selection:
  • High Sensitivity: GC, especially GC-MS, can detect trace-level components, making it excellent for impurity profiling.[3]

  • Orthogonal Technique: Using GC as a secondary method provides a high degree of confidence in analytical results, as the separation mechanism is fundamentally different from HPLC.

Detailed GC Protocol

4.1. Instrumentation and Materials

  • GC system with an autosampler, split/splitless injector, and FID or MS detector.

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: High-purity solvents for dilution (e.g., Ethyl Acetate, Dichloromethane), Helium or Hydrogen (carrier gas), this compound reference standard.

4.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column DB-5 (or equivalent 5% phenyl polysiloxane)A robust, general-purpose column suitable for a wide range of semi-polar compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overload with concentrated samples.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to separate compounds with different boiling points.[6]
Detector Temp. FID: 280 °C; MS Transfer Line: 280 °CPrevents condensation of the analyte post-separation.

4.3. Sample Preparation and Quantification Sample preparation is similar to HPLC, involving quenching and dilution, but a more volatile solvent like ethyl acetate should be used. Quantification follows the same principle of external standard calibration as described for HPLC.

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[7]

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Summary of Validation Parameters
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only, without interference from the matrix (placebo), starting materials, or byproducts.Peak purity analysis (if using DAD), no co-eluting peaks at the analyte retention time in matrix blanks.
Linearity To demonstrate a proportional relationship between concentration and response over the intended range.Correlation coefficient (R²) ≥ 0.999.
Range To define the upper and lower concentration limits for which the method is accurate, precise, and linear.Typically 80-120% of the target concentration for an assay.[8]
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike-recovery on the reaction matrix.Mean recovery of 98.0% - 102.0%.
Precision To measure the variability of results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.
Example Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
5.076,105
10.0151,980
25.0380,550
50.0760,100
100.01,525,300
0.9999

Conclusion

The HPLC-UV method presented provides a robust, specific, and accurate means for quantifying this compound in reaction mixtures. The GC-FID/MS method serves as an excellent orthogonal technique for confirmation and for the analysis of volatile impurities. Proper method validation according to ICH guidelines is mandatory to ensure the reliability of the data generated, which is fundamental to successful drug development and chemical process control.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
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  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-3-ethylbenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and stability assessment critical. The developed method is suitable for routine quality control and for monitoring the stability of this compound under various stress conditions.

Introduction

This compound is a bifunctional molecule featuring both an aromatic amine and a nitrile group, making it a versatile building block in organic synthesis.[1][2] The presence of these functional groups necessitates a robust analytical method to ensure the identity, purity, and stability of the compound, as aromatic amines can be susceptible to degradation.[3][4] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of organic molecules.[5][6] This document provides a comprehensive guide for the development of an HPLC method for this compound, including a detailed protocol, method validation, and a forced degradation study to establish its stability-indicating characteristics as per the International Council for Harmonisation (ICH) guidelines.[7][8]

Analyte Properties: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
SMILES CCC1=C(C=CC(=C1)C#N)N[9]
InChIKey YOHLABDNVQLZIA-UHFFFAOYSA-N[9]
CAS Number 170230-87-2[9]
XLogP3 (Predicted) 1.8[1]
pKa (Amino Group, Predicted) ~4-5Estimated based on substituted anilines[10]
UV λmax (Predicted) ~254 nmBased on analogous compounds[6][11]
Solubility Soluble in Methanol, Acetonitrile. Sparingly soluble in water.General knowledge for similar structures[8][12]

The predicted XLogP3 of 1.8 suggests that this compound has moderate hydrophobicity, making it well-suited for reversed-phase HPLC. The basic nature of the amino group (predicted pKa ~4-5) is a critical consideration for mobile phase pH selection to ensure consistent retention and good peak shape. The benzonitrile chromophore is expected to provide strong UV absorbance, with a wavelength of approximately 254 nm being a suitable starting point for detection.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression from initial parameter selection to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Analyte Characterization (pKa, logP, UV) B Column Selection (C18, 150x4.6mm, 5µm) A->B C Mobile Phase Scouting (ACN/Water, MeOH/Water) B->C D Detector Wavelength (254 nm) C->D E Mobile Phase pH Adjustment (pH 3.0 & 7.0) D->E F Gradient Optimization (Scouting to Fine-tuning) E->F G Flow Rate & Temperature (1.0 mL/min, 30°C) F->G H Finalized Isocratic/Gradient Method G->H

Caption: HPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water, 18.2 MΩ·cm.

  • Chemicals: Phosphoric acid (85%), this compound reference standard (>99% purity).

Chromatographic Conditions

The following parameters were optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 23 minutes

Rationale for Choices:

  • Stationary Phase: A C18 column is a good first choice for moderately non-polar compounds like this compound.[5]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating properties and UV transparency. The addition of phosphoric acid to lower the pH to ~2.5 ensures that the amino group (pKa ~4-5) is fully protonated, leading to a single ionic species and thus a sharp, symmetrical peak by minimizing interactions with residual silanols on the stationary phase.[11]

  • Gradient Elution: A gradient program is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the benzonitrile chromophore.[6]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Prepare sample solutions by dissolving the material to be tested in methanol to a nominal concentration of 100 µg/mL and then diluting with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound under various stress conditions as recommended by ICH guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis (0.1 M HCl, 60°C, 24h) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (0.1 M NaOH, 60°C, 24h) B->F C Oxidative Degradation (3% H₂O₂, RT, 24h) C->F D Thermal Degradation (80°C, 48h, Solid) D->F E Photolytic Degradation (ICH Q1B, Solid & Solution) E->F G HPLC Analysis (DAD for peak purity) F->G H Assess Peak Purity G->H I Calculate Mass Balance G->I J Identify Degradation Products G->J

Caption: Forced Degradation Study Workflow.

The results of the forced degradation study should demonstrate that the degradation products are well-resolved from the parent peak of this compound, proving the method's specificity and stability-indicating capability.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: Demonstrated by the resolution of the analyte peak from any degradation products, impurities, or placebo components. Peak purity analysis using a DAD is essential.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the range of 1-100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control applications. The successful separation of the parent compound from its degradation products in forced degradation studies confirms its stability-indicating nature. This method can be readily implemented in pharmaceutical development and manufacturing environments to ensure the quality and stability of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
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  • PubMed. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.
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Sources

Application Note: GC-MS Analysis of 4-Amino-3-ethylbenzonitrile and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Amino-3-ethylbenzonitrile

This compound (CAS No. 170230-87-2) is an important substituted benzonitrile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a primary aromatic amine, a nitrile group, and an ethyl substituent, makes it a versatile building block. The purity of this intermediate is critical, as process-related impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound and its potential byproducts. Aromatic amines can exhibit poor chromatographic behavior due to their polarity.[2] To overcome this, the presented method utilizes silylation, a common derivatization technique, to enhance volatility, improve peak shape, and ensure reliable quantification.[3] The validation of such analytical methods is crucial in a pharmaceutical setting to ensure data integrity and regulatory compliance.[4]

Postulated Synthetic Pathway and Potential Byproducts

A definitive, publicly available synthesis for this compound is not widely documented. However, based on established organic chemistry principles for the synthesis of substituted aromatic amines and nitriles, a plausible two-step synthetic route is the reduction of a nitrated precursor. This pathway is often employed in industrial settings for the synthesis of aromatic amines.

A likely synthetic route involves:

  • Nitration: The synthesis would likely start with a suitable benzonitrile precursor, which is first nitrated to introduce a nitro group.

  • Reduction: The nitro group is then reduced to a primary amine.

Based on this postulated pathway, the following potential byproducts are considered in this analytical method:

  • 3-Ethyl-4-nitrobenzonitrile (Precursor): Incomplete reduction would lead to the presence of the starting nitro-intermediate.

  • 4-Aminobenzonitrile (Starting Material Impurity): If the starting material for the ethylation step (prior to nitration and reduction) is not fully consumed, it may carry through the synthesis.

  • Isomeric Aminobenzonitriles: Depending on the regioselectivity of the nitration and subsequent reduction, other isomers could potentially be formed, though likely in smaller quantities.

This application note will focus on the analysis of the primary target molecule and the key precursor, 3-Ethyl-4-nitrobenzonitrile, as a critical process impurity.

Experimental Workflow: From Sample to Data

The following diagram outlines the comprehensive workflow for the GC-MS analysis of this compound and its byproducts.

GC-MS Workflow Figure 1: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dilution Derivatization Silylation with MSTFA Sample->Derivatization Add MSTFA Vortex Vortex & Heat Derivatization->Vortex Reaction Final_Dilution Final Dilution & Transfer Vortex->Final_Dilution Prepare for Injection Injection GC Injection Final_Dilution->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection (MS) Ionization->Detection Fragmentation Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Peak Identification Quantification Quantification Library_Search->Quantification Confirmation Reporting Reporting Quantification->Reporting Final Results

Caption: A schematic of the analytical workflow from sample preparation to final data reporting.

Detailed Protocols

Sample Preparation and Derivatization

The primary amino group of this compound and related impurities makes derivatization necessary to improve volatility and chromatographic performance. Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a robust and widely used method for this purpose.[3]

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (GC grade)

  • 2 mL autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Aliquoting: Transfer 100 µL of the sample solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 100 µL of MSTFA and 50 µL of anhydrous pyridine to the dried sample in the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with 900 µL of acetonitrile.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of the trimethylsilyl (TMS) derivatives of this compound and its byproducts. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for this separation.[5]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent)

  • Autosampler

GC Conditions:

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM)
Solvent Delay 4 minutes

Expected Results and Data Interpretation

Chromatographic Separation and Mass Spectra

The described GC method is expected to provide good separation of the derivatized this compound from its potential byproducts. The derivatization with MSTFA will replace the active hydrogens on the amino groups with TMS groups, increasing the molecular weight and altering the fragmentation pattern.

Predicted Mass Spectral Data for TMS-Derivatized Compounds:

CompoundDerivatized MWKey Diagnostic Ions (m/z)
4-(TMS-amino)-3-ethylbenzonitrile218218 (M+), 203 (M-15), 189 (M-29)
3-Ethyl-4-nitrobenzonitrile176 (underivatized)176 (M+), 146 (M-NO), 131 (M-NO2-H)
4-(TMS-amino)benzonitrile190190 (M+), 175 (M-15)

Note: The mass spectral data for the TMS-derivatized compounds are predicted based on common fragmentation patterns of silylated aromatic amines, where the loss of a methyl group (M-15) from the TMS moiety is a characteristic fragmentation. The mass spectrum for underivatized this compound shows a molecular ion at m/z 146 and a significant fragment at m/z 131.[4]

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[4] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the chromatographic separation of all identified compounds.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its potential process-related byproducts. The use of silylation derivatization is key to achieving good chromatographic performance for these polar aromatic amines. This method, when fully validated, is suitable for quality control in research, development, and manufacturing environments, ensuring the purity and quality of this important pharmaceutical intermediate.

References

  • National Center for Biotechnology Information. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." PubChem, National Library of Medicine, 2 Jan. 2020, [Link].
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  • Hubert, Ph., et al. "A new validation approach applied to the GC determination of impurities in organic solvents." Journal of Pharmaceutical and Biomedical Analysis, vol. 36, no. 3, 2004, pp. 579-86, [Link].
  • Villas-Bôas, Silas G., et al. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, vol. 1, no. 1, 2011, pp. 3-20, [Link].
  • MySkinRecipes. "this compound." MySkinRecipes, [Link].
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  • Raja, K. Deva, et al. "DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 10, 2020, pp. 5017-26, [Link].
  • S2M Trainings. "Validation of GC / GC-MS Methodologies." S2M Trainings, [Link].
  • Patsnap. "How to Validate GC-MS Data for Trace-level Analysis.
  • Varghese, S., et al. "GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques." American Journal of Applied Sciences, vol. 9, no. 7, 2012, pp. 1124-36, [Link].
  • Global Substance. "Mastering Silylation: A Guide to MSTFA for GC-MS Analysis." Global Substance, [Link].
  • National Center for Biotechnology Information. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" PubMed, National Library of Medicine, 17 Jan. 2011, [Link].
  • Appiah, Charles, et al. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)." Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. Pt 10, 2019, pp. 1535-41, [Link].
  • Harvey, David J. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES." Mass Spectrometry Reviews, vol. 39, no. 1-2, 2020, pp. 105-211, [Link].
  • ResearchGate. "(PDF) GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
  • Kollmeier, Annette Sophie. "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl." Refubium - Freie Universität Berlin, 2021, [Link].
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  • ResearchGate. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF.
  • National Center for Biotechnology Information. "3-Hydroxy-4-nitrobenzonitrile.
  • Al-Qassab, Haydar, et al. "Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC." Egyptian Journal of Chemistry, vol. 64, no. 1, 2021, pp. 249-59, [Link].
  • van der Pijl, Freek, et al. "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information." Forensic Chemistry, vol. 22, 2021, p. 100300, [Link].
  • Stanstrup, Jan, et al. "Machine learning for identification of silylated derivatives from mass spectra." Metabolomics, vol. 18, no. 9, 2022, p. 74, [Link].
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  • Office of Justice Programs. "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)." Office of Justice Programs, [Link].
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Sources

Application Note: High-Purity Isolation of 4-Amino-3-ethylbenzonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Amino-3-ethylbenzonitrile, a key intermediate in pharmaceutical synthesis.[1] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a gradient elution mobile phase. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, effectively removing common synthesis-related impurities. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the purification process.

Introduction

This compound is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of this compound can result in several byproducts, including unreacted starting materials and isomers, necessitating a robust purification strategy.

Column chromatography is a powerful technique for the separation and purification of organic compounds.[2][3][4][5][6] This application note details an optimized method using automated flash column chromatography, which offers significant advantages over traditional gravity-fed columns in terms of speed, resolution, and reproducibility.

Compound Profile and Safety Considerations

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 170230-87-2[7][8][9]
Molecular Formula C₉H₁₀N₂[7][8]
Molecular Weight 146.19 g/mol [7]
Appearance Solid[8]
Melting Point 60-66 °C[8]

Safety Precautions: this compound is classified as toxic if it comes into contact with skin or is swallowed, and harmful if inhaled.[7][8] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Chromatographic Method Development

The Rationale for Stationary Phase Selection

For the separation of moderately polar aromatic amines like this compound, silica gel is the stationary phase of choice. Its polar surface provides strong interactions with the amino and nitrile functional groups, allowing for effective separation from less polar impurities.

Mobile Phase Optimization: A Systematic Approach

The selection of an appropriate mobile phase is critical for achieving optimal separation. A solvent system of n-hexane and ethyl acetate is a common and effective choice for compounds of this polarity. The ideal solvent ratio is determined empirically using Thin Layer Chromatography (TLC).

Protocol for TLC Analysis:

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material, the pure standard (if available), and a co-spot.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of n-hexane and ethyl acetate (e.g., starting with 80:20 n-hexane:ethyl acetate).

  • Visualize the developed plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).[10]

  • The optimal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Adjust the solvent ratio as needed to achieve this Rf value.

Isocratic vs. Gradient Elution

While an isocratic elution (constant mobile phase composition) can be used, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective for separating complex mixtures.[11][12][13][14][15] A gradient elution can improve peak resolution and reduce run times, especially when impurities have a wide range of polarities.[11][12][13][14][15]

Detailed Protocol for Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Automated flash chromatography system with UV detector

  • Appropriate size flash column

  • Rotary evaporator

  • Test tubes or fraction collector vials

Column Preparation and Sample Loading
  • Select a column size appropriate for the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Equilibrate the column with the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Load the dry powder onto the top of the equilibrated column.[16]

  • Wet Loading:

    • Dissolve the crude material in a minimal amount of the initial mobile phase.

    • Inject the solution onto the column.

Elution and Fraction Collection

The following is a suggested gradient profile. This may need to be optimized based on the results of the initial TLC analysis.

Table 2: Suggested Gradient Elution Profile

Time (min)% n-Hexane% Ethyl Acetate
0-2955
2-1595 → 705 → 30
15-207030
  • Flow Rate: Determined by the column size, typically in the range of 15-50 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

Post-Purification Analysis
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[17][18][19]

Visualizing the Workflow

purification_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Final Product TLC TLC Analysis for Mobile Phase Optimization Sample_Prep Sample Preparation (Dry or Wet Loading) TLC->Sample_Prep Informs Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Equilibration Column Equilibration Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Fraction_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pool Pure Fractions Final_Analysis Purity & Yield Determination (HPLC, NMR, MS) Solvent_Removal->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a shallower gradient.
Band Broadening Column overloading; improper sample loading.Reduce the amount of crude material loaded. Ensure the sample is loaded in a narrow band.
No Compound Elution Mobile phase is too non-polar.Increase the polarity of the mobile phase.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach to method development, including careful optimization of the mobile phase and the use of a gradient elution, researchers can consistently obtain a high-purity product suitable for downstream applications in pharmaceutical development.

References

  • Chemistry For Everyone. (2025, January 27).
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  • Biotage. (2023, January 24).
  • Phenomenex. (2025, June 6).
  • uHPLCs. (2024, January 16).
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
  • Appiah, C., Khan, S. I., & Khan, I. A. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • MySkinRecipes. (n.d.). This compound.
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  • Chemistry LibreTexts. (2022, April 7). 2.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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Application Notes and Protocols for the Recrystallization of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-3-ethylbenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science. The purity of this reagent is paramount for the successful synthesis of downstream targets, ensuring reaction specificity, high yields, and the desired pharmacological or material properties. This document provides a comprehensive guide to the purification of this compound via recrystallization, grounded in the principles of solvent selection, crystal growth, and purity verification. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to achieve high-purity material.

Introduction: The Imperative for Purity

Recrystallization is a foundational technique for the purification of nonvolatile organic solids.[1] The underlying principle is the difference in solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in lower concentrations or possessing different solubility characteristics, remain in the cooled solvent, known as the mother liquor.[3] This self-validating system, when executed correctly, excludes impurities from the growing crystal structure, resulting in a significantly purified product upon isolation.

For a compound like this compound, potential impurities can stem from its synthesis, including unreacted starting materials or byproducts from side reactions.[4] Given its role as a precursor, even minor impurities can lead to the formation of unwanted derivatives, complicating subsequent reaction steps and purification efforts. Therefore, mastering its recrystallization is a critical first step in many synthetic workflows.

Compound Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.

Physicochemical Data
PropertyValueSource
CAS Number 170230-87-2[5][6]
Molecular Formula C₉H₁₀N₂[5]
Molecular Weight 146.19 g/mol [5]
Appearance Solid / Crystalline Powder[6][7]
Melting Point 60-66 °C (as commercially available, 96% purity)[6]
Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[5]

  • Toxicity: Toxic in contact with skin and harmful if swallowed or inhaled.[6] It can cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (nitrile recommended), and eye/face protection (safety glasses and/or face shield).[8][9]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Disposal: Dispose of all waste (mother liquor, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 1: The Cornerstone of Purity - Solvent System Selection

The choice of solvent is the most critical variable in a successful recrystallization.[2] An ideal solvent should exhibit steep solubility vs. temperature curve for this compound—high solubility at its boiling point and low solubility at or below room temperature. This differential ensures maximum recovery of the purified compound.[3]

Protocol for Micro-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 2) dropwise, starting with ~0.5 mL. Agitate the mixture. A suitable solvent will not dissolve the compound at room temperature.[10]

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Continue to add the hot solvent dropwise until the solid just dissolves.[10]

  • Cooling: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent will yield a significant amount of crystalline precipitate upon cooling. The formation of oils ("oiling out") or no precipitation indicates a poor solvent choice.

Candidate Solvents for this compound

Based on the polarity imparted by the amino and nitrile groups, and the nonpolar character of the ethyl and benzene moieties, a range of solvents should be evaluated.

SolventBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78Polar protic solvent. Likely to dissolve the compound well when hot due to hydrogen bonding with the amino group. Often used for aminobenzonitriles.[4]
Methanol 65Similar to ethanol but more polar. May show higher solubility at room temperature, potentially reducing yield.
Isopropanol 82Less polar than ethanol. May provide a better solubility differential.
Toluene 111Aromatic solvent. May dissolve the compound well due to π-π stacking interactions with the benzene ring.
Ethanol/Water VariableA mixed solvent system can fine-tune solubility. The compound is likely less soluble in water. Start with dissolving in hot ethanol and add hot water dropwise until turbidity appears, then re-clarify with a drop of hot ethanol.[4]
Hexanes ~69Nonpolar solvent. Unlikely to dissolve the compound even when hot, but useful as an anti-solvent or for washing crystals.

Part 2: The Master Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring the chosen recrystallization solvent to a boil on a hot plate. Add the minimum amount of hot solvent to the crude material to create a slurry, and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3] Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution upon cooling, which maximizes the yield of the recrystallized product.[4]

  • Decolorization (Optional): If the hot solution is colored (e.g., yellow or brown), remove it from the heat and add a very small amount (a spatula tip) of activated charcoal.[4] Swirl the flask and gently reheat to a boil for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[4] Be aware that using too much can also adsorb the target compound, reducing the final yield.

  • Hot Gravity Filtration (Crucial if Charcoal is Used): If charcoal or other insoluble impurities are present, a hot filtration is necessary. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pre-heat the entire apparatus by pouring some boiling solvent through it. Quickly pour the hot solution containing the dissolved product through the fluted filter paper.[4] Causality: This step must be performed quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, less pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[1] Transfer the crystals into the funnel using a spatula and by washing the flask with a small amount of the ice-cold recrystallization solvent. Once the mother liquor has been drawn through, wash the crystals on the filter paper with another small portion of ice-cold solvent.[3] Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without re-dissolving a significant amount of the product.

  • Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1]

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Process cluster_isolate Isolation A Crude This compound C Dissolve Crude in Minimum Hot Solvent A->C B Select & Heat Solvent B->C D Optional: Add Charcoal C->D if colored E Hot Gravity Filtration C->E if insolubles present F Slow Cooling (Crystallization) C->F if clean D->E E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I L Waste (Mother Liquor) H->L J Dry Crystals I->J K Pure Product J->K

Caption: Experimental workflow for the recrystallization of this compound.

Part 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Formation of liquid droplets instead of solid crystals)The boiling point of the solvent is higher than the melting point of the solute (unlikely here but possible with impurities). The solution is supersaturated to a high degree.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a "seed crystal" of pure compound can also initiate crystallization.[4]
No or Poor Crystal Formation Too much solvent was used, preventing the solution from becoming saturated upon cooling. The wrong solvent was chosen.Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.[4] If this fails, the solvent is likely unsuitable, and the solvent screening should be repeated.
Low Yield of Recovered Product Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization (not cooled long enough). Crystals are too soluble in the cold wash solvent.Use the absolute minimum of hot solvent. Ensure filtration apparatus is pre-heated. Increase cooling time in the ice bath. Use only a very small amount of ice-cold solvent for washing.[4]
Product is Still Colored The impurity is co-crystallizing with the product. Insufficient amount or quality of activated charcoal was used.Repeat the recrystallization. Ensure the use of a sufficient amount of activated charcoal and perform the hot filtration step correctly.[4] A second recrystallization from a different solvent system may be necessary.

Part 4: Verification of Purity

A successful recrystallization must be confirmed with analytical data.

  • Melting Point Determination: This is a primary indicator of purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value for the pure compound. The melting point of pure 4-aminobenzonitrile is 83-85 °C, which can serve as a reference point for a related structure.[4]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid method to qualitatively assess purity. Spot the crude material, the recrystallized product, and a co-spot (both crude and pure on the same spot) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The purified sample should ideally show a single spot with a higher Rf value than most impurities, and the crude lane will show multiple spots.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed. The spectra of the recrystallized product should be clean, free of signals corresponding to impurities that may have been visible in the spectrum of the crude material.

Purity Assessment Workflow

Purity_Assessment cluster_results Evaluation A Recrystallized Product B Melting Point Analysis A->B C Thin-Layer Chromatography (TLC) A->C D Spectroscopic Analysis (NMR, FTIR) A->D B_res Sharp MP Range? (e.g., < 2°C) B->B_res C_res Single Spot? C->C_res D_res Clean Spectrum? D->D_res E Product is Pure B_res->E Yes F Further Purification Required B_res->F No C_res->E Yes C_res->F No D_res->E Yes D_res->F No

Caption: Logical workflow for assessing the purity of recrystallized product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735330, this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • Bogert, M. T., & Curtin, L. P. (1923). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society, 45(8), 2161–2166. [Link]
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Taylor & Francis Online. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-3-ethylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting central nervous system disorders.[1] The protocols detailed herein are designed to be scalable and are grounded in established chemical principles, with a strong emphasis on safety and process optimization.

Strategic Overview: A Two-Step Approach to this compound

The selected synthetic strategy involves a robust and scalable two-step process commencing with the readily available starting material, 2-ethyl-4-nitroaniline. This approach leverages the classical Sandmeyer reaction for the introduction of the nitrile functionality, followed by a selective reduction of the nitro group.

The synthetic pathway can be summarized as follows:

  • Step 1: Sandmeyer Cyanation of 2-Ethyl-4-nitroaniline. The primary amine functionality of 2-ethyl-4-nitroaniline is first converted to a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated substitution to yield 4-cyano-2-ethyl-1-nitrobenzene. The Sandmeyer reaction is a well-established and reliable method for introducing a cyano group onto an aromatic ring.[2][3]

  • Step 2: Selective Reduction of 4-Cyano-2-ethyl-1-nitrobenzene. The nitro group of the intermediate is selectively reduced to a primary amine, affording the final product, this compound. Various reduction methods can be employed, with catalytic hydrogenation or metal-mediated reductions being common choices for large-scale production due to their efficiency and selectivity.

Synthesis_Workflow Start 2-Ethyl-4-nitroaniline Intermediate 4-Cyano-2-ethyl-1-nitrobenzene Start->Intermediate Step 1: Sandmeyer Cyanation (NaNO₂, HCl, CuCN) Product This compound Intermediate->Product Step 2: Nitro Group Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Cyano-2-ethyl-1-nitrobenzene via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction of similar substrates.[3]

Materials and Equipment:

  • 2-Ethyl-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel

  • Filtration apparatus

  • Extraction equipment

Protocol:

  • Preparation of the Diazonium Salt Solution:

    • In a suitable reaction vessel, charge 2-ethyl-4-nitroaniline (1.0 equivalent) and a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.

    • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

    • In a separate vessel, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution to the aniline suspension, maintaining the temperature below 5 °C to prevent decomposition of the diazonium salt.[4]

    • Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a separate, well-ventilated reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Caution: This step involves highly toxic cyanides and should be performed with appropriate safety measures.

    • Cool this solution to 0-5 °C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.

    • Control the addition rate to maintain the reaction temperature between 5-10 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Isolation:

    • Extract the reaction mixture with toluene.

    • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude 4-cyano-2-ethyl-1-nitrobenzene as an oil or solid.

ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CDiazonium salts are unstable and can decompose at higher temperatures, reducing yield and potentially creating hazardous byproducts.[4]
NaNO₂ Equivalents 1.1 eqA slight excess ensures complete diazotization of the starting aniline.
CuCN Equivalents 1.2 eqA stoichiometric amount is necessary for the conversion of the diazonium salt.
Reaction Solvent Water/TolueneWater is the solvent for the diazotization and cyanation steps, while toluene is used for extraction of the product.
Step 2: Large-Scale Synthesis of this compound by Nitro Group Reduction

This protocol describes a common and effective method for the reduction of an aromatic nitro group using iron powder in an acidic medium.

Materials and Equipment:

  • 4-Cyano-2-ethyl-1-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol or Methanol

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethyl acetate or Dichloromethane

  • Reaction vessel with overhead stirring, reflux condenser, and temperature control

  • Filtration apparatus (e.g., Celite bed)

  • Extraction equipment

Protocol:

  • Reaction Setup:

    • In a large reaction vessel, create a slurry of iron powder (3.0-5.0 equivalents) in a mixture of ethanol and water.

    • Add a small amount of concentrated hydrochloric acid or acetic acid to activate the iron.

    • Heat the mixture to reflux with vigorous stirring.

  • Addition of the Nitro Compound:

    • Dissolve the crude 4-cyano-2-ethyl-1-nitrobenzene from Step 1 in ethanol.

    • Slowly add this solution to the refluxing iron slurry. The addition should be controlled to manage the exothermic reaction.

  • Reaction and Monitoring:

    • Continue refluxing the reaction mixture for 2-4 hours after the addition is complete.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and basify the mixture with a solution of sodium carbonate or sodium hydroxide to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.

ParameterRecommended ValueRationale
Reducing Agent Iron powderA cost-effective and efficient reagent for large-scale nitro group reductions.
Acidic Medium HCl or Acetic AcidActivates the iron surface and facilitates the reduction process.
Reaction Temperature RefluxEnsures a reasonable reaction rate for the reduction.
Purification Method RecrystallizationA scalable and effective method for obtaining high-purity crystalline product.

Part 2: Process Safety and Optimization

The large-scale synthesis of this compound involves several hazardous reagents and reactions that require strict safety protocols.

Safety_Optimization cluster_hazards Key Hazards cluster_controls Control Measures cluster_optimization Optimization Strategies Diazonium Diazonium Salt (Explosive when dry) TempControl Strict Temperature Control (0-5 °C for diazotization) Diazonium->TempControl Quenching Proper Quenching Procedures Diazonium->Quenching Cyanide Cyanide Salts (Highly Toxic) Ventilation Adequate Ventilation (Fume hoods, scrubbers) Cyanide->Ventilation PPE Appropriate PPE (Gloves, goggles, lab coat) Cyanide->PPE HCN Hydrogen Cyanide Gas (Toxic by Inhalation) HCN->Ventilation Stoichiometry Reagent Stoichiometry ReactionTime Reaction Time Stoichiometry->ReactionTime Solvent Solvent Selection Purification Purification Method Solvent->Purification

Figure 2: Interdependencies of hazards, controls, and optimization in the synthesis.

Safety Considerations:

  • Diazonium Salts: Solid diazonium salts are explosive and should not be isolated.[5] All operations involving diazonium salts should be carried out in solution and at low temperatures (0-5 °C).

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation of dust and direct contact with skin. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen Cyanide (HCN): Acidification of cyanide salts can liberate highly toxic hydrogen cyanide gas. The reaction work-up should be carefully designed to avoid acidic conditions in the presence of residual cyanide.

  • Exothermic Reactions: Both the diazotization and the nitro reduction steps are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Optimization Strategies:

  • Yield Improvement: Careful control of reaction parameters, particularly temperature and stoichiometry, is critical for maximizing the yield in both steps.

  • Impurity Profile: The formation of side products, such as phenols during the Sandmeyer reaction, can be minimized by maintaining low temperatures and ensuring complete diazotization.

  • Cycle Time Reduction: Optimizing reaction times through in-process monitoring can significantly reduce the overall cycle time for the synthesis.

  • Green Chemistry: Consideration should be given to alternative, less hazardous reagents and solvents where possible. For example, exploring catalytic transfer hydrogenation for the nitro reduction could be a greener alternative to the use of iron powder.

Part 3: Purification and Characterization

Purification:

The final product, this compound, is a solid at room temperature and can be effectively purified by recrystallization. A suitable solvent system should be determined experimentally, with common choices including ethanol/water, toluene/heptane, or isopropanol. The goal of recrystallization is to obtain a product with high purity and a consistent crystalline form.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the amino group protons.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the ethyl group.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile, and C-H stretching of the aromatic and alkyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (146.19 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Melting Point A sharp melting point in the range of 58-61 °C.

References

  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • Wikipedia. (2023). Sandmeyer reaction.
  • PubChem. (2024). This compound.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.

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Application Notes & Protocols: Leveraging 4-Amino-3-ethylbenzonitrile for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] This guide provides an in-depth exploration of 4-amino-3-ethylbenzonitrile, a key starting material in the synthesis of a privileged class of kinase inhibitors. We will delve into the strategic importance of this scaffold, provide detailed, field-proven protocols for synthesis and biological evaluation, and discuss the underlying principles of structure-activity relationship (SAR) that guide the optimization of lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

The Strategic Value of this compound in Kinase Inhibitor Design

Kinases as Premier Therapeutic Targets

The human kinome consists of over 500 protein kinases that act as key nodes in cellular signaling pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, controlling protein activity, localization, and stability. Given their central role, aberrant kinase activity can lead to uncontrolled cell growth, proliferation, and survival—the defining characteristics of cancer.[3] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1]

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in successful drugs targeting different biological systems. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is one such scaffold, particularly prominent in the development of kinase inhibitors.[4] Its structure mimics the adenine core of ATP, allowing it to bind competitively to the kinase ATP-binding site. This scaffold is the foundation for several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib (Xeljanz®), which is used to treat autoimmune diseases like rheumatoid arthritis.[5][6]

This compound: The Gateway to the Privileged Scaffold

This compound serves as a highly versatile and efficient starting material for the construction of the pyrrolo[2,3-d]pyrimidine ring system.[7] Its structure contains the necessary functionalities—an aniline amine and an ortho-disposed nitrile group—primed for cyclization reactions that form the fused pyrimidine and pyrrole rings. The ethyl group provides a valuable steric and electronic handle that can be modified to optimize binding affinity and selectivity for the target kinase.

The Role of Bioisosterism in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[8][9][10][11] It is used to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[9] In the context of inhibitors derived from this compound, the nitrile group itself is a key pharmacophoric feature, often forming a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. However, it can also be a site of metabolic liability. Understanding bioisosteric replacements for the nitrile or modifications to the ethyl group is crucial for lead optimization.[12]

Synthesis Protocol: Construction of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This section provides a representative, two-step protocol for the synthesis of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate, a common precursor for many kinase inhibitors, starting from this compound.

Synthetic Workflow Overview

The synthesis involves an initial condensation reaction to form the pyrimidine ring, followed by a Vilsmeier-Haack type reaction to construct the pyrrole ring and introduce a key chlorine handle for further functionalization.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Pyrrole Ring Formation & Chlorination cluster_2 Step 3: Further Functionalization A This compound C Intermediate Amidino-benzonitrile A->C Heat B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C E 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (Target Intermediate) C->E Cyclization D POCl3 D->E F Nucleophilic Substitution (e.g., with an amine) E->F G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine intermediate.

Step 1: Synthesis of N'-(4-cyano-2-ethylphenyl)-N,N-dimethylformimidamide
  • Causality: This step forms a reactive formimidamide intermediate. The dimethylformamide dimethyl acetal (DMF-DMA) acts as both a reactant and a dehydrating agent, facilitating the condensation with the primary amino group of this compound.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Toluene (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of this compound in toluene, add DMF-DMA.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is typically a solid or viscous oil and is often used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
  • Causality: This is a one-pot cyclization and chlorination step. Phosphorus oxychloride (POCl₃) acts as a dehydrating and chlorinating agent, driving the intramolecular cyclization of the formimidamide onto the nitrile group to form the pyrimidine ring, followed by the formation of the pyrrole ring and chlorination at the 4-position. The chlorine at the C4 position is an excellent leaving group, making it ideal for subsequent nucleophilic aromatic substitution reactions to introduce various side chains.[13]

  • Materials & Reagents:

    • Crude product from Step 1 (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Ice bath and heating mantle

  • Procedure:

    • Carefully add the crude intermediate from Step 1 to an excess of POCl₃ at 0 °C in a well-ventilated fume hood.

    • Slowly warm the mixture to room temperature and then heat to reflux (approx. 105 °C) for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Evaluation Protocols

Once a series of inhibitor analogs are synthesized via nucleophilic substitution on the 4-chloro intermediate, they must be evaluated for biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction. Less ADP produced in the presence of the inhibitor indicates stronger inhibition.

  • Experimental Workflow:

    G A Prepare serial dilution of test compounds C Add test compound to wells A->C B Add Kinase, Substrate, and ATP to microplate wells B->C D Incubate at RT (e.g., 60 min) C->D E Stop kinase reaction & deplete remaining ATP D->E F Convert ADP to ATP & add Luciferase E->F G Measure Luminescence F->G H Calculate % Inhibition & determine IC50 G->H

    Caption: Workflow for an in vitro kinase inhibition assay.

  • Procedure (Example: JAK3 Inhibition):

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound from the dilution series. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the JAK3 enzyme and its specific peptide substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Data Presentation: Representative SAR Table The table below illustrates how SAR data for a hypothetical series of analogs targeting JAK3 could be presented. Modifications are made at the C4 position of the pyrrolo[2,3-d]pyrimidine core.

Compound IDR-Group at C4 PositionJAK3 IC₅₀ (nM)
Ref-Cmpd (from literature)15
A-01 3-aminopyrrolidine50
A-02 (R)-3-aminopiperidine8
A-03 (S)-3-aminopiperidine120
A-04 4-methylpiperazine25
Protocol 2: Cell Proliferation Assay
  • Principle: This assay measures the effect of the inhibitor on the growth of a cancer cell line that is dependent on the target kinase's signaling pathway. The reduction in cell viability is proportional to the inhibitor's potency.

  • Procedure (Example: Using a JAK-dependent cell line):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Measure luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement
  • Principle: This technique verifies that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of a downstream substrate. For a JAK inhibitor, one would measure the phosphorylation of STAT proteins.

  • Procedure:

    • Treat a relevant cell line with the inhibitor at various concentrations for a set time (e.g., 2 hours).

    • Stimulate the signaling pathway (e.g., with a cytokine like IL-2 to activate the JAK-STAT pathway).

    • Lyse the cells and collect the protein lysate.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT5).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Re-probe the membrane with an antibody for the total amount of the substrate protein (e.g., anti-total-STAT5) as a loading control. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal.

Signaling Pathway Analysis: The JAK-STAT Pathway

Inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, are well-known to target the Janus Kinase (JAK) family.[14] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in the immune system and hematopoiesis.[5]

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive, monomer) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->JAK 3. Trans-phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT (active, dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Expression Inhibitor { Kinase Inhibitor | (e.g., Tofacitinib analog)} Inhibitor:f0->JAK BLOCKS ATP Binding Site

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.

As depicted, the binding of a cytokine activates JAK kinases, which then phosphorylate both themselves and the receptor. This creates a docking site for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in inflammation and immune responses.[5] A kinase inhibitor derived from this compound binds to the ATP pocket of the JAK kinase, preventing the phosphorylation of STATs and thereby blocking the entire downstream signaling cascade.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry, providing an efficient entry point to the clinically validated pyrrolo[2,3-d]pyrimidine scaffold. The protocols and principles outlined in this guide demonstrate a robust framework for the design, synthesis, and evaluation of potent and selective kinase inhibitors. Future work in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring novel bioisosteric replacements to overcome drug resistance, and applying these scaffolds to a broader range of kinase targets beyond the JAK family.

References

  • Malek, S., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ohe, T., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics.
  • Glowacka, I. E., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Bioisosteres in Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry.
  • O'Hagan, D. (2012). Application of Bioisosteres in Drug Design. University of St Andrews.
  • Drug Design.org. Bioisosterism.
  • Faris, A., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics.
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry.
  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Reddy, G. M., et al. (2021). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development.
  • Vaickelioniene, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules.
  • Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.
  • Hynes, J., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.
  • O'Shea, J. J., et al. (2020). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Current Medicinal Chemistry.
  • Al-Ostath, A., et al. (2023). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Shtil, A. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.
  • Reuven, N., et al. (2013). Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. Journal of Medicinal Chemistry.
  • ResearchGate. (2022). (A) The currently approved JAK inhibitors (organized based on approved time). (B) JAK3 inhibitors that are currently in clinical development. ResearchGate.
  • Sbardella, G., et al. (2012). Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. ACS Medicinal Chemistry Letters.
  • Google Patents. (2021). CN109608468B - Tofacitinib citrate impurity, and synthesis method and application thereof. Google Patents.
  • El-Damasy, A. K., et al. (2020). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chemical-Knomics. Drug Discovery - Inhibitor.
  • Google Patents. (2020). CN111471045A - Preparation method of tofacitinib impurity. Google Patents.
  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biotechnology and Applied Biochemistry.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wani, A., et al. (2024). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy. Journal of Applied Pharmaceutical Science.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-ethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic protocols effectively.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound. We will explore the most common synthetic routes and their potential pitfalls.

Route 1: Reduction of 4-Nitro-3-ethylbenzonitrile

The reduction of the nitro group in 4-nitro-3-ethylbenzonitrile is a widely used method for the synthesis of this compound. However, achieving high yields and purity can be challenging.

Question 1: My reduction of 4-nitro-3-ethylbenzonitrile is incomplete, resulting in a low yield of the desired amine. How can I improve the conversion?

Answer:

Incomplete reduction is a common issue that can often be resolved by carefully considering the choice of reducing agent and reaction conditions.

  • Catalytic Hydrogenation: This is a clean and efficient method, but the catalyst's activity is crucial.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common choice.[1] If you are observing low conversion, consider increasing the catalyst loading (typically 5-10 mol%). The quality of the catalyst is also paramount; ensure it is not old or deactivated.

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate. If you are working at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the pressure to 50-100 psi.

    • Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are generally effective. Ensure your starting material is fully dissolved.

    • Catalyst Poisoning: The nitro group itself or impurities in your starting material (e.g., sulfur compounds) can poison the catalyst. Purifying the starting material can sometimes resolve this issue.

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium is a classic and robust method.[1][2]

    • Metal Activation: Ensure the surface of the metal is activated. For example, washing iron powder with dilute HCl before the reaction can remove any oxide layer and improve reactivity.

    • Acid Stoichiometry: The amount of acid is critical. For iron in acetic acid or with ammonium chloride, ensure you are using a sufficient stoichiometric amount to drive the reaction to completion.

    • Temperature: These reactions often require heating. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C.

Question 2: I am observing the formation of side products during the reduction, leading to a complex mixture and difficult purification. What are these side products and how can I avoid them?

Answer:

Side product formation during nitro group reduction is often due to partially reduced intermediates or side reactions.

  • Common Side Products:

    • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine derivatives.[3] These can sometimes dimerize or undergo other reactions.

    • Azo and Azoxy Compounds: Under certain conditions, especially with metal hydrides, the nitroso and hydroxylamine intermediates can condense to form azo and azoxy compounds.[2]

  • Strategies to Minimize Side Products:

    • Ensure Complete Reduction: The most effective way to avoid these side products is to drive the reaction to completion. Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed.

    • Choice of Reducing Agent: Catalytic hydrogenation is often cleaner than metal/acid reductions in terms of side product formation.

    • Control of Reaction Conditions: Over-reduction is generally not an issue for the formation of the aniline. However, controlling the temperature and reaction time can help minimize the formation of degradation products.

Route 2: Sandmeyer Reaction of 3-Ethyl-4-aminobenzoic acid followed by Nitrile Formation

This route involves the diazotization of an aniline precursor followed by cyanation. While powerful, the Sandmeyer reaction requires careful control of conditions.

Question 3: The yield of my Sandmeyer cyanation is consistently low. What are the critical parameters to control?

Answer:

The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring.[4][5][6][7] Low yields are often traced back to issues in the diazotization step or the subsequent cyanation.

  • Diazotization Step:

    • Temperature Control: This is the most critical parameter. The diazonium salt is unstable at higher temperatures. The reaction should be carried out at 0-5 °C in an ice bath.

    • Acid Concentration: A sufficient amount of a strong acid, like HCl, is necessary to generate nitrous acid from sodium nitrite and to stabilize the diazonium salt.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and prevent the buildup of nitrous acid, which can decompose.

  • Cyanation Step:

    • Copper(I) Cyanide (CuCN): The quality and source of CuCN are important. Ensure it is fresh and not oxidized.

    • Neutralization: After the cyanation reaction, careful neutralization is required during the workup to decompose any copper complexes and isolate the product.

Question 4: I am observing the formation of a significant amount of a dark, tarry byproduct during my Sandmeyer reaction. What is causing this and how can I prevent it?

Answer:

The formation of tarry byproducts is a common problem in Sandmeyer reactions and is usually due to the decomposition of the diazonium salt or side reactions of the aryl radical intermediate.

  • Causes of Tar Formation:

    • Decomposition of Diazonium Salt: If the temperature is not kept low, the diazonium salt will decompose, leading to a mixture of phenolic byproducts and other decomposition products.

    • Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[4][6] The aryl radical can undergo undesired side reactions, such as dimerization to form biphenyls, or reaction with the solvent.

  • Preventive Measures:

    • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and addition to the copper cyanide solution is crucial.

    • Use of a Stabilizing Agent: In some cases, the addition of a small amount of a radical scavenger can help to minimize side reactions, but this should be done with caution as it can also inhibit the desired reaction.

    • Efficient Mixing: Ensure good stirring to promote the desired reaction between the diazonium salt and the copper cyanide.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route for the synthesis of this compound?

A1: For scalability and reliability, the reduction of 4-nitro-3-ethylbenzonitrile is often the preferred route in an industrial setting. Catalytic hydrogenation, in particular, is a clean and efficient method that avoids the use of stoichiometric metal reagents and the generation of large amounts of waste.[1] However, the initial synthesis of the nitro compound must also be considered.

Q2: Can I use a Buchwald-Hartwig amination to synthesize this compound?

A2: Yes, a Buchwald-Hartwig amination is a viable, albeit potentially more expensive, option.[8][9] This would involve the palladium-catalyzed coupling of 4-bromo-3-ethylbenzonitrile with an ammonia equivalent or a protected amine. The choice of ligand and base is critical for the success of this reaction.[10] This route might be particularly useful for small-scale synthesis or for creating a library of analogs.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3:

  • Diazonium Salts: These are potentially explosive, especially when isolated in a dry state. Always use them in solution and at low temperatures.

  • Cyanides: Copper cyanide and other cyanide salts are highly toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Have a cyanide antidote kit readily available.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation setup is properly assembled and leak-tested.

Q4: How can I effectively purify the final product, this compound?

A4: The purification method will depend on the impurities present.

  • Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an effective method for obtaining high-purity material.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common laboratory-scale technique.

  • Acid-Base Extraction: The amino group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.

Part 3: Experimental Protocols and Data

Protocol 1: Catalytic Hydrogenation of 4-Nitro-3-ethylbenzonitrile

Materials:

  • 4-Nitro-3-ethylbenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitro-3-ethylbenzonitrile (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Data Summary: Comparison of Reduction Methods
Reduction MethodTypical YieldProsCons
Catalytic Hydrogenation 85-95%High yield, clean reaction, easy workupCatalyst cost, potential for catalyst poisoning
Fe / NH4Cl 70-85%Inexpensive reagents, robustStoichiometric metal waste, potentially harsh conditions
SnCl2 / HCl 75-90%Effective for many substratesStoichiometric tin waste, acidic conditions

Part 4: Visualizations

Troubleshooting Workflow for Low Yield in Nitro Reduction

start Low Yield in Nitro Reduction check_conversion Incomplete Conversion? start->check_conversion side_products Significant Side Products? start->side_products catalyst Check Catalyst Activity/Loading check_conversion->catalyst pressure Increase H2 Pressure check_conversion->pressure solvent Optimize Solvent check_conversion->solvent intermediates Identify Intermediates (Nitroso/Hydroxylamine) side_products->intermediates conditions Adjust Reaction Conditions (Temp, Time) side_products->conditions solution1 Increase Catalyst Loading or Use Fresh Catalyst catalyst->solution1 solution2 Use Higher Pressure Hydrogenation Apparatus pressure->solution2 solution3 Ensure Starting Material is Soluble solvent->solution3 solution4 Drive Reaction to Completion intermediates->solution4 solution5 Switch to a Cleaner Reduction Method (e.g., Hydrogenation) conditions->solution5

Caption: Troubleshooting logic for low yield in nitro reduction.

Synthetic Routes to this compound

cluster_reduction Reduction Route cluster_sandmeyer Sandmeyer Route cluster_buchwald Buchwald-Hartwig Route product This compound nitro 4-Nitro-3-ethylbenzonitrile reduction Reduction (e.g., H2, Pd/C) nitro->reduction reduction->product aniline 3-Ethyl-4-aminobenzoic acid diazotization Diazotization (NaNO2, HCl) aniline->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN) diazonium->sandmeyer sandmeyer->product halide 4-Bromo-3-ethylbenzonitrile buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base) halide->buchwald amine Amine Source (e.g., NH3) amine->buchwald buchwald->product

Caption: Common synthetic pathways to the target molecule.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Smith, A. B., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Nowak, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts.
  • Scirè, S., et al. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Catalysts.
  • Wang, Y., et al. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.

Sources

Technical Support Center: Synthesis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-ethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in its synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common pathways involve either the introduction of the amino group at a late stage via reduction of a nitro group or the formation of the nitrile functionality on a pre-existing aniline derivative. Understanding the nuances of each approach is critical to minimizing side reactions and maximizing yield and purity.

This guide will focus on a common and logical synthetic pathway: the nitration of 3-ethylbenzonitrile followed by the reduction of the resulting nitro intermediate. We will explore the potential pitfalls at each stage and provide actionable solutions.

Troubleshooting Guide: A Two-Step Synthesis Approach

A prevalent method for preparing this compound involves a two-step process:

  • Nitration: Electrophilic nitration of 3-ethylbenzonitrile to form 4-nitro-3-ethylbenzonitrile.

  • Reduction: Reduction of the nitro group to an amine, yielding the final product.

Below is a troubleshooting guide for common issues encountered during this synthesis.

Step 1: Nitration of 3-Ethylbenzonitrile

Q1: The nitration reaction is producing a significant amount of the wrong isomer, 2-nitro-3-ethylbenzonitrile. How can I improve the regioselectivity?

A1: The ethyl group is an ortho-, para-director. While the para-product (4-nitro-3-ethylbenzonitrile) is sterically favored, the formation of the ortho-isomer is a common side reaction.

  • Probable Cause: The reaction temperature is likely too high, leading to decreased selectivity. At higher temperatures, the kinetic product (ortho-isomer) can be formed more readily.

  • Solution:

    • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). Use an ice-salt bath for efficient cooling.

    • Slow Addition: Add the nitrating agent dropwise to the solution of 3-ethylbenzonitrile in concentrated sulfuric acid. This ensures that the local concentration of the highly reactive nitronium ion (NO₂⁺) is kept low, which favors the thermodynamically more stable para-product.

    • Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized overheating.

Q2: My reaction mixture has turned dark brown or black, and the yield of the desired nitro-compound is low. What is happening?

A2: Dark coloration is often indicative of over-nitration or oxidative side reactions.

  • Probable Cause:

    • Excess Nitrating Agent: Using a large excess of nitric acid can lead to the formation of dinitro- or even trinitro- byproducts, as well as oxidation of the ethyl group.

    • Reaction Temperature: As mentioned, high temperatures can promote unwanted side reactions.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a modest excess (typically 1.05-1.2 equivalents) of nitric acid.

    • Temperature and Time: Adhere to the recommended low temperature and monitor the reaction progress by TLC. Do not let the reaction run for an extended period after the starting material has been consumed.

Q3: During the work-up, I am having trouble separating my product from the acidic mixture. What is the best procedure?

A3: A carefully executed work-up is crucial for obtaining a clean product.

  • Procedure:

    • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will dilute the acid and precipitate the crude nitro-compound.

    • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of 4-Nitro-3-ethylbenzonitrile

Q1: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product.

A1: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions.

  • Probable Cause:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low.

    • Catalyst Deactivation (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or of low activity.

    • Poor Solubility: The nitro-compound may not be fully dissolved in the reaction solvent.

  • Solution:

    • Choice of Reducing Agent:

      • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and efficient method. Ensure the catalyst is fresh and used in an appropriate loading (typically 5-10 mol%). The reaction should be run under a positive pressure of hydrogen.

      • Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/HCl): These are robust and reliable methods. Use a sufficient excess of the metal.

    • Solvent: Use a solvent in which the starting material is soluble. For catalytic hydrogenation, ethanol or ethyl acetate are good choices. For metal/acid reductions, ethanol or acetic acid are commonly used.

    • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, a gentle increase in temperature may be necessary, but be cautious of potential side reactions.

Q2: I am observing the formation of byproducts other than the desired amine. What are they and how can I avoid them?

A2: Several side reactions can occur during the reduction of a nitro group, especially if the reaction is not carefully controlled.

  • Potential Byproducts and Their Causes:

    • Hydroxylamine or Azo Compounds: These can form if the reduction is incomplete. Ensure a sufficient amount of reducing agent and adequate reaction time.

    • Reduction of the Nitrile Group: While the nitrile group is generally stable to many reducing agents used for nitro group reduction, harsh conditions (e.g., high-pressure hydrogenation with Raney Nickel) can lead to its reduction to a primary amine or even hydrolysis. Stick to milder, more selective reducing agents like Pd/C with hydrogen at moderate pressure, or SnCl₂/HCl.

  • Troubleshooting Flowchart for Reduction Step:

G start Low yield or impurities in reduction step check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproducts Byproducts Observed check_completion->byproducts Yes increase_reductant Increase amount of reducing agent incomplete->increase_reductant check_catalyst Check catalyst activity (if applicable) incomplete->check_catalyst optimize_solvent Optimize solvent for better solubility incomplete->optimize_solvent increase_time_temp Increase reaction time or temperature cautiously incomplete->increase_time_temp identify_byproduct Identify byproduct (e.g., by MS, NMR) byproducts->identify_byproduct purify Purify by column chromatography or recrystallization increase_reductant->purify check_catalyst->purify optimize_solvent->purify increase_time_temp->purify hydroxylamine_azo Hydroxylamine/Azo compounds? identify_byproduct->hydroxylamine_azo nitrile_reduction Nitrile reduction? identify_byproduct->nitrile_reduction solution_hydroxylamine Ensure sufficient reducing agent and reaction time hydroxylamine_azo->solution_hydroxylamine solution_nitrile Use milder reducing conditions (e.g., Pd/C, SnCl2/HCl) nitrile_reduction->solution_nitrile solution_hydroxylamine->purify solution_nitrile->purify

Caption: Troubleshooting workflow for the reduction of 4-nitro-3-ethylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Can I use a Sandmeyer reaction to introduce the nitrile group as the final step?

A1: Yes, a Sandmeyer reaction is a viable alternative. This would involve the diazotization of 3-ethyl-4-aminobenzene followed by reaction with a cyanide salt, typically copper(I) cyanide.[1][2]

  • Potential Issues with the Sandmeyer Route:

    • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is crucial to perform the reaction at low temperatures (0-5 °C) and use the diazonium salt solution immediately.[3]

    • Side Reactions: The diazonium salt can react with water to form a phenol byproduct (4-hydroxy-3-ethylbenzonitrile).[1] Additionally, radical side reactions can lead to the formation of biaryl compounds.[2]

    • Toxicity: Copper(I) cyanide is highly toxic and requires careful handling.

Q2: What is the best method for purifying the final product, this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization is an excellent method for obtaining highly pure material. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective.

  • Column Chromatography: For mixtures containing significant amounts of impurities with different polarities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature to control the exothermic reaction.

  • Reduction:

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate equipment for handling flammable gases.

    • Metal/Acid Reduction: The reaction of metals with acid generates hydrogen gas.

  • Nitrile Compounds: Organic nitriles are toxic and should be handled with care.[4]

Q4: Can I synthesize this compound via a Buchwald-Hartwig amination?

A4: While theoretically possible, a Buchwald-Hartwig amination would likely be a less common approach for this specific molecule on a laboratory scale. It would involve the palladium-catalyzed coupling of 3-ethyl-4-halobenzonitrile with an ammonia equivalent. This method is powerful for constructing C-N bonds but can be more expensive and require more optimization (ligand and base screening) than the classical nitration/reduction sequence.

Data Summary

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 170230-87-2
Appearance Solid
IUPAC Name This compound

Experimental Protocols

Protocol 1: Nitration of 3-Ethylbenzonitrile
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 equivalents) to 0 °C in an ice-salt bath.

  • Slowly add 3-ethylbenzonitrile (1 equivalent) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-ethylbenzonitrile, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash with cold water until the filtrate is neutral.

  • Dry the crude 4-nitro-3-ethylbenzonitrile.

Protocol 2: Reduction of 4-Nitro-3-ethylbenzonitrile
  • Dissolve 4-nitro-3-ethylbenzonitrile (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (5 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions cluster_sandmeyer Sandmeyer Route start 3-Ethylbenzonitrile nitro 4-Nitro-3-ethylbenzonitrile start->nitro HNO3, H2SO4 ortho_nitro 2-Nitro-3-ethylbenzonitrile start->ortho_nitro High Temp. Nitration product This compound nitro->product Reduction (e.g., H2, Pd/C) phenol 4-Hydroxy-3-ethylbenzonitrile diamine 3-Ethyl-4-aminobenzene diazonium Diazonium Salt diamine->diazonium NaNO2, HCl diazonium->product diazonium->phenol H2O, heat

Caption: Synthetic pathways to this compound and potential side products.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Organic Syntheses.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
  • PMC.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • PubChem. This compound. [Link]
  • Wikipedia. 4-Nitroaniline. [Link]
  • Google Patents.

Sources

Technical Support Center: Troubleshooting Low Yield in the Nitration of 3-Ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 3-ethylbenzonitrile. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield.

PART 1: Core Principles & Inherent Challenges

The nitration of 3-ethylbenzonitrile is a classic electrophilic aromatic substitution that presents unique challenges due to the competing directing effects of its two substituents. Understanding this electronic conflict is the first step in troubleshooting.

  • The Ethyl Group (-CH₂CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through an inductive electron-donating effect.[1]

  • The Cyano Group (-CN): This is a strongly deactivating group that directs incoming electrophiles to the meta position (C5) via both inductive and resonance electron-withdrawing effects.[2][3]

This electronic tug-of-war means that the reaction will inevitably produce a mixture of constitutional isomers. Therefore, a "low yield" often refers to a low isolated yield of a single desired isomer rather than a low overall conversion of the starting material.

G ethyl_effect Ethyl Group (-CH₂CH₃) Weakly Activating Ortho, Para-Director ortho_pos C2, C6 (Ortho) ethyl_effect->ortho_pos Activates para_pos C4 (Para) ethyl_effect->para_pos Activates cyano_effect Cyano Group (-CN) Strongly Deactivating Meta-Director meta_pos C5 (Meta) cyano_effect->meta_pos Least Deactivated

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the experiment in a direct question-and-answer format.

Q1: My overall yield is very low, and I recovered a significant amount of starting material. What went wrong?

A1: A low conversion rate points to issues with the reaction conditions or reagent activity, preventing the reaction from proceeding to completion.[4]

Possible Causes & Solutions:

  • Insufficient Reaction Time or Low Temperature: While nitration is exothermic and requires cooling, excessively low temperatures can slow the reaction rate significantly, especially with a deactivated substrate like 3-ethylbenzonitrile.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] If the starting material is still present after the initial reaction time (e.g., 1 hour), consider extending the time or allowing the reaction to slowly warm to room temperature for a short period before quenching.[6]

  • Inactive Nitrating Agent: The active electrophile is the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids.[7] If your acids are old or have absorbed atmospheric moisture, the concentration of the nitronium ion will be reduced.

    • Solution: Use fresh, unopened bottles of concentrated nitric acid (~70%) and sulfuric acid (~98%). Always prepare the nitrating mixture (mixed acid) immediately before use.

  • Poor Mixing: The reaction may be heterogeneous, especially at low temperatures. Inefficient stirring can lead to poor contact between the substrate and the nitrating agent.[4]

    • Solution: Ensure vigorous and consistent agitation throughout the addition of the nitrating agent and for the duration of the reaction.

G cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Solutions start Low Yield Observed: High Starting Material Recovery temp Temperature Too Low? start->temp time Time Too Short? start->time mixing Inefficient Stirring? start->mixing acids Old/Wet Acids? start->acids solution1 Monitor by TLC Extend Reaction Time or Warm Slightly Before Quench temp->solution1 time->solution1 solution3 Ensure Vigorous Agitation mixing->solution3 solution2 Use Fresh, Concentrated Acids Prepare Mixed Acid Fresh acids->solution2

Q2: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened?

A2: Dark coloration and tar formation are classic signs of undesirable side reactions, primarily oxidation and/or a runaway exothermic reaction.[5][8]

Possible Causes & Solutions:

  • Loss of Temperature Control: Nitration is a highly exothermic process.[8][9] If the nitrating agent is added too quickly or the cooling bath is insufficient, the temperature can rise uncontrollably. This accelerates the reaction and promotes the oxidation of the ethyl group by the hot, concentrated nitric acid.[4]

    • Solution: Add the pre-chilled mixed acid dropwise to the solution of 3-ethylbenzonitrile while vigorously monitoring the internal reaction temperature. Ensure the temperature remains stable, ideally between 0 °C and 10 °C.[6] Use a larger ice bath or an ice-salt bath for more efficient cooling.

  • Excess Nitrating Agent: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture.

    • Solution: Carefully control the stoichiometry. Use a modest excess of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents of nitric acid).

Q3: I have a good overall yield of crude product, but I cannot isolate my desired isomer in high yield. How can I improve this?

A3: This is the most common and expected challenge. The product is a mixture of isomers with very similar physical properties (e.g., polarity, boiling point), making separation difficult.[5]

Solutions:

  • Reaction Selectivity: While you cannot eliminate the formation of other isomers, you may be able to slightly alter the product ratio by carefully controlling the temperature. Lower temperatures tend to favor the thermodynamically more stable products, though kinetic factors also play a significant role.

  • Purification Strategy: Standard purification methods may be insufficient.

    • Column Chromatography: This is the most effective method for separating constitutional isomers.[5] It requires careful optimization of the eluent system (e.g., a hexane/ethyl acetate gradient) and may require multiple columns for high purity.

    • Recrystallization: If the crude product is a solid, fractional recrystallization might be possible if the isomers have different solubilities in a specific solvent system. This often involves significant product loss and requires extensive optimization.

PART 3: Experimental Protocols & Data

Optimized Protocol for Mono-Nitration of 3-Ethylbenzonitrile

This protocol is designed to maximize control over the reaction to favor mono-nitration and improve the chances of a clean product mixture.

Materials:

  • 3-Ethylbenzonitrile

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice, Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-ethylbenzonitrile (1.0 eq) in a minimal amount of a suitable solvent or use it neat. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, add concentrated H₂SO₄. Cool this flask to 0 °C in an ice bath. Slowly and carefully, add concentrated HNO₃ (1.1 eq) dropwise to the cold sulfuric acid with stirring. Keep this "mixed acid" in the ice bath.[6]

  • Nitration Reaction: Using a dropping funnel, add the cold mixed acid dropwise to the stirred solution of 3-ethylbenzonitrile. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. [6]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Monitor the reaction's progress by TLC until the starting material is consumed.[5][6]

  • Quenching: Very slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[4] A precipitate may form. If the product is an oil, it will form a separate layer.

  • Work-up:

    • If an oil forms, transfer the entire quenched mixture to a separatory funnel and extract 2-3 times with an organic solvent (e.g., ethyl acetate).[5]

    • Combine the organic layers.

    • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to separate the isomers.

ParameterRecommended ConditionRationale & Causality
Temperature 0–10 °CNitration is highly exothermic. Low temperatures prevent runaway reactions and minimize the formation of oxidative byproducts and dinitrated species.[5][8]
Stoichiometry (HNO₃) 1.1–1.2 equivalentsA slight excess ensures complete consumption of the starting material, while a large excess increases the risk of oxidation and dinitration.[5]
Addition Rate Slow, dropwisePrevents localized heat buildup ("hot spots") that can lead to decomposition and side reactions.[4]
Reaction Time 1–2 hours (TLC Monitored)Ensures the reaction goes to completion without allowing the product to degrade under the harsh acidic conditions.[5]

PART 4: Safety & Handling

Handling mixed acids requires strict adherence to safety protocols. The reaction is energetic and produces hazardous materials.

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.[9]

  • Fume Hood: All operations involving concentrated nitric and sulfuric acid must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[9][10]

  • Exothermic Hazard: The mixing of sulfuric acid and nitric acid, and the nitration reaction itself, are highly exothermic. Always perform additions slowly and with adequate cooling.[8][9]

  • Quenching: Never add water to the concentrated acid mixture. Always add the reaction mixture slowly to a large volume of ice. The dilution of strong acid is also highly exothermic.[6]

  • Waste Disposal: The acidic aqueous layer must be neutralized carefully before disposal according to your institution's guidelines.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • YouTube. (2024). Nitration reaction safety.
  • Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • University of California. (n.d.). NITRIC ACID SAFETY.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Homework.Study.com. (n.d.). Draw the major product(s) of nitration of benzonitrile.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of Ethylbenzene.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Reduction of 4-Nitro-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges and optimization strategies for the reduction of 4-nitro-3-ethylbenzonitrile to its corresponding aniline, 4-amino-3-ethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate this critical transformation.

The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis. However, the presence of other reducible functional groups, such as the nitrile in 4-nitro-3-ethylbenzonitrile, introduces a significant challenge in achieving chemoselectivity. This guide provides a structured approach to overcoming common hurdles and optimizing your reaction conditions for high yield and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Low Yield of this compound

Question: My reduction of 4-nitro-3-ethylbenzonitrile is either stalling or resulting in a low yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Incomplete reactions or low yields are common challenges in nitro group reductions and can often be attributed to several factors related to the chosen reagents, catalyst, or reaction conditions.[1]

Possible Causes and Solutions:

  • Insufficient Reducing Agent or Inactive Catalyst: The stoichiometry of your reducing agent is critical. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure you are using a sufficient excess of the metal.[1][2] In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst could be deactivated.[1]

    • Troubleshooting:

      • Increase the equivalents of the reducing agent incrementally.

      • For catalytic hydrogenations, increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).

      • Always use a fresh batch of catalyst or ensure proper storage and handling of your current stock.[1]

  • Poor Catalyst Activity: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time or due to improper handling.[1] The choice of solvent can also impact catalyst activity.[1]

    • Troubleshooting:

      • Purchase a new batch of catalyst.

      • If you suspect deactivation, consider a pre-reduction step or activation if applicable to your catalyst type.

  • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the glassware can poison the catalyst, drastically reducing its effectiveness.[1] Common poisons include sulfur and certain nitrogen-containing compounds.[1]

    • Troubleshooting:

      • Ensure your 4-nitro-3-ethylbenzonitrile is of high purity. Recrystallization or column chromatography may be necessary.

      • Use high-purity, degassed solvents.

  • Poor Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[2]

    • Troubleshooting:

      • Select a solvent or a co-solvent system in which 4-nitro-3-ethylbenzonitrile is fully soluble at the reaction temperature. Protic solvents like ethanol or methanol often work well for catalytic hydrogenations.[2]

  • Reaction Temperature: While many nitro reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[2]

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for any increase in side product formation. Be aware that higher temperatures can sometimes lead to undesired side reactions.[2]

Issue 2: Formation of Side Products and Lack of Chemoselectivity

Question: I am observing the formation of significant side products, and my primary issue is the reduction of the nitrile group alongside the nitro group. How can I improve the chemoselectivity of the reaction?

Answer: Achieving chemoselectivity is the central challenge when reducing a molecule with multiple reducible functional groups. The key lies in selecting the appropriate reducing agent and fine-tuning the reaction conditions.

Troubleshooting Workflow for Chemoselectivity:

The following diagram outlines a decision-making process for selecting a suitable reducing agent to selectively reduce the nitro group in the presence of a nitrile.

Chemoselectivity_Workflow start Start: 4-Nitro-3-ethylbenzonitrile reagent_selection Select Reducing Agent Based on Nitrile Sensitivity start->reagent_selection catalytic_hydrog Catalytic Hydrogenation (e.g., H₂, Pd/C) reagent_selection->catalytic_hydrog High risk of nitrile reduction metal_acid Metal/Acid Systems (e.g., SnCl₂·2H₂O, Fe/HCl) reagent_selection->metal_acid Generally high selectivity transfer_hydrog Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) reagent_selection->transfer_hydrog Selectivity can be condition-dependent other_methods Other Mild Methods (e.g., Na₂S, NaBH₄/FeCl₂) reagent_selection->other_methods Good selectivity for specific cases outcome_nitrile_reduction Potential for Nitrile Reduction catalytic_hydrog->outcome_nitrile_reduction outcome_selective High Selectivity for Nitro Group metal_acid->outcome_selective outcome_optimization Optimization Required transfer_hydrog->outcome_optimization other_methods->outcome_selective

Caption: Decision workflow for selecting a chemoselective reducing agent.

Detailed Strategies for Improving Chemoselectivity:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is often an excellent choice for the selective reduction of aromatic nitro groups in the presence of nitriles.[3] It is a mild reagent and the reaction can be carried out in solvents like ethanol or ethyl acetate.[3]

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that generally shows good selectivity for the nitro group over nitriles.[3][4]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can be a milder alternative to high-pressure hydrogenation.[3] However, careful optimization of the reaction conditions (temperature, concentration of the hydrogen donor) is often necessary to prevent nitrile reduction.

  • Sodium Sulfide (Na₂S): This reagent can be effective and is particularly useful when acidic conditions need to be avoided.[4]

Table 1: Comparison of Common Reducing Agents for the Reduction of 4-Nitro-3-ethylbenzonitrile

Reducing SystemTypical Solvent(s)General Selectivity for Nitro over NitrilePotential Drawbacks
H₂, Pd/CEthanol, MethanolLow to ModerateHigh risk of nitrile reduction to benzylamine.[3]
H₂, Raney NickelEthanol, MethanolLow to ModerateSimilar risk of nitrile reduction as Pd/C.[4][5]
SnCl₂·2H₂OEthanol, Ethyl AcetateExcellentStoichiometric amounts of tin salts are produced as waste.[3]
Fe/HCl or Fe/NH₄ClEthanol/Water, Acetic AcidVery GoodRequires acidic conditions and produces iron sludge.[3][4]
Pd/C, Ammonium FormateMethanol, EthanolGood to ExcellentRequires careful optimization of conditions.[3]
Na₂SWater, EthanolGoodCan be odorous and requires careful handling.[4]
Issue 3: Difficulty in Monitoring Reaction Progress

Question: I am unsure how to effectively monitor the progress of my reaction to determine the optimal reaction time.

Answer: Proper reaction monitoring is crucial to prevent over-reduction or incomplete conversion. The two most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate:

    • Spot a dilute solution of your starting material (4-nitro-3-ethylbenzonitrile) in a suitable solvent (e.g., ethyl acetate) as a reference.

    • Carefully take a small aliquot from your reaction mixture, dilute it, and spot it next to the starting material.

    • It is also good practice to co-spot the starting material and the reaction mixture in the same lane to confirm the disappearance of the starting material.

  • Develop the plate: Choose an appropriate solvent system (eluent) that gives good separation between your starting material and the expected product. A good starting point could be a mixture of hexane and ethyl acetate.

  • Visualize the spots: Use a UV lamp to visualize the spots. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product will likely have a lower Rf value) indicates the reaction is proceeding.

Issue 4: Formation of Azoxy, Azo, or Hydroxylamine Intermediates

Question: My reaction mixture is showing the presence of colored impurities, and I suspect the formation of intermediates like azoxy or azo compounds. How can I drive the reaction to the desired aniline product?

Answer: The reduction of a nitro group proceeds through several intermediates, including nitroso, hydroxylamine, azoxy, and azo species.[2][6] The accumulation of these intermediates can occur if the reduction is not complete.

Strategies to Minimize Intermediates:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the complete reduction of any intermediates that may form.[2]

  • Optimize Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time to ensure full conversion. In some cases, gentle heating may be required to drive the reaction to completion.[2]

  • Maintain an Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged of air, as oxygen can sometimes interfere and lead to the formation of side products.

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is generally a reliable method for the chemoselective reduction of the nitro group in 4-nitro-3-ethylbenzonitrile.[3]

Materials:

  • 4-nitro-3-ethylbenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-3-ethylbenzonitrile (1 equivalent) in absolute ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ or 1M NaOH until the solution is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

SnCl2_Reduction_Workflow A 1. Dissolve 4-nitro-3-ethylbenzonitrile in EtOH or EtOAc B 2. Add SnCl₂·2H₂O (3-5 eq.) A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Quench with aq. NaHCO₃ or NaOH (pH > 8) D->E F 6. Filter through Celite E->F G 7. Separate Organic Layer F->G H 8. Extract Aqueous Layer with EtOAc G->H I 9. Combine, Wash, Dry, and Concentrate H->I J 10. Purify Crude Product I->J

Caption: Step-by-step workflow for SnCl₂ reduction.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method offers a milder alternative to high-pressure hydrogenation and often provides good selectivity.[3]

Materials:

  • 4-nitro-3-ethylbenzonitrile

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

Procedure:

  • To a solution of 4-nitro-3-ethylbenzonitrile (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining salts.

  • Dry the organic layer and concentrate to yield the crude this compound, which can be further purified.

References

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Publishing.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • selective reduction of nitro group without affecting other functional groups - Benchchem.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - NIH.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
  • Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst - RSC Publishing.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Optimization conditions for reduction of nitro aromatic compounds. Bold... - ResearchGate.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-su - ResearchGate.
  • What is Selective Reduction of Nitroarenes - LookChem.
  • Nitro Reduction - Common Conditions.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... - ResearchGate.
  • Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate.
  • Reduction of nitro compounds - Wikipedia.
  • 4-Amino-3-ethyl-5-methylbenzonitrile - Synblock.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central.
  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing).
  • Reduction of nitro groups on benzene - YouTube.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • This compound|BLD Pharm.
  • This compound - PubChem.
  • 4-Ethylbenzonitrile - PubChem - NIH.
  • 4-Ethylbenzonitrile 98 25309-65-3 - Sigma-Aldrich.
  • CID 139242964 - PubChem.

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Technical Support Center: Purification of Crude 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3-ethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document will address common challenges encountered during purification and offer practical, field-proven solutions to ensure the integrity of your research and development outcomes.

Introduction: The Criticality of Purity

This compound is a bifunctional molecule containing both a nucleophilic amino group and an electrophilic nitrile moiety. The purity of this compound is paramount, as residual impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. Common impurities can arise from unreacted starting materials, reagents, or side reactions such as the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.[3][4][5] This guide will equip you with the knowledge to diagnose and resolve common purity issues.

Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

A common problem when purifying aromatic amines is the separation of the product as an oil rather than a crystalline solid, a phenomenon known as "oiling out".[4] This is often due to the crude material's high impurity level, which depresses the melting point, or rapid cooling of a supersaturated solution.

Causality and Troubleshooting Steps:

  • High Impurity Load: A significant presence of impurities can act as a eutectic mixture, preventing crystallization.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes), can remove baseline impurities.

  • Supersaturation and Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.[4][6]

    • Solution 1: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with paper towels, before transferring it to an ice bath.[7]

    • Solution 2: Reduce Supersaturation: Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level.[4]

    • Solution 3: Seed Crystals: Introduce a seed crystal (a small crystal of pure this compound) to the cooled solution to induce crystallization. If no seed crystals are available, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[7][8]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, consider mixed solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in related aminobenzonitrile syntheses include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be halogenated precursors or nitro-aromatic compounds.

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 4-amino-3-ethylbenzamide or 4-amino-3-ethylbenzoic acid, especially if acidic or basic conditions are used at elevated temperatures during workup or purification.[3][4][5]

  • Byproducts from Side Reactions: In syntheses involving catalytic reductions of a nitro group, partially reduced intermediates may be present.

Q2: How can I effectively monitor the purity of my this compound during purification?

A2: Thin-Layer Chromatography (TLC) is an excellent in-process tool for monitoring purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

  • TLC: Use a mobile phase of ethyl acetate/hexanes (e.g., 20-40% ethyl acetate) on silica gel plates and visualize under UV light. The presence of multiple spots indicates impurities.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a standard method for analyzing aromatic amines.[5]

  • GC-MS: This technique is particularly useful for identifying volatile impurities.[3]

Q3: My purified this compound has a slight yellow or brown tint. Is this a concern, and how can I decolorize it?

A3: A slight discoloration is common for aromatic amines and is often due to minor oxidation or the presence of highly colored impurities. If high purity is required, you can decolorize the compound by adding a small amount of activated charcoal to the hot solution during recrystallization. Be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.

Q4: What are the recommended storage conditions for purified this compound?

A4: Aromatic amines are susceptible to oxidation and degradation upon exposure to light and air. Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for crude this compound with moderate purity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot, add warm water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This method is ideal for purifying crude material with a high level of impurities or for separating compounds with similar polarities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of a non-polar solvent like hexanes.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification MethodProsConsBest For
Recrystallization Simple, scalable, can yield highly pure crystals.Can have lower yields, may not remove all impurities.Crude material with moderate to high purity.
Column Chromatography Excellent for separating complex mixtures, high resolution.More time-consuming, requires larger volumes of solvent.Crude material with multiple or closely-related impurities.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound tlc_analysis Purity Assessment by TLC start->tlc_analysis is_pure Is Purity > 95%? tlc_analysis->is_pure recrystallization Recrystallization is_pure->recrystallization Yes column_chromatography Column Chromatography is_pure->column_chromatography No oiling_out Oiling Out? recrystallization->oiling_out final_product Pure this compound column_chromatography->final_product oiling_out->final_product No troubleshoot_recryst Troubleshoot Recrystallization: - Slower Cooling - Seed Crystals - Different Solvent oiling_out->troubleshoot_recryst Yes troubleshoot_recryst->recrystallization

Caption: Decision workflow for purifying crude this compound.

Safety Precautions

This compound is classified as toxic if it comes into contact with skin and harmful if swallowed or inhaled.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

  • Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd
  • Hydrolysis of benzonitrile gives - Infinity Learn
  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Recrystalliz
  • Recrystalliz
  • This compound | C9H10N2 | CID 2735330 - PubChem
  • This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals
  • Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile - Benchchem
  • Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • 3 - SAFETY D
  • 4 - SAFETY D
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • This compound - MySkinRecipes
  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile - Benchchem
  • Synthesis of 4-Amino-7-oxyindoles via Dearomatization of 4-Alkyl- 2-alkynylanilines and Dual Fragment Incorporation with O - The Royal Society of Chemistry
  • This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research
  • This compound | C15H15N3 | CID 104711470 - PubChem
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety
  • CID 139242964 | C9H8N - PubChem
  • This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific
  • 4-Amino-3-formylbenzonitrile | C8H6N2O | CID 20081872 - PubChem

Sources

Technical Support Center: Storage and Handling of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-ethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation during storage and ensuring the integrity of your experiments. Aromatic amines, such as this compound, are susceptible to degradation, which can compromise experimental outcomes.[1] This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white to yellowish-brown. Is it still usable?

A color change often indicates oxidation. While slight discoloration may not significantly impact every application, it is a sign of degradation. For sensitive applications, it is highly recommended to use a fresh, unoxidized lot or to purify the discolored material. The amino group (-NH2) in the compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or the presence of metal catalysts.[2]

Q2: What is the primary cause of degradation for this compound during storage?

The primary degradation pathway is the oxidation of the aromatic amine group.[2][3] This reaction is primarily initiated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and humidity.[4][5]

Q3: What are the ideal storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[2] For long-term storage, blanketing with an inert gas like nitrogen or argon is the most effective method to prevent oxidation.[6][7][8]

Q4: Can I store this compound in a standard laboratory freezer?

While refrigeration is beneficial, it's crucial to prevent moisture condensation when removing the container from the cold.[9] If you store it in a freezer, allow the container to warm to room temperature before opening to avoid introducing moisture, which can hydrolyze the nitrile group or accelerate oxidation.[9][10] Storing the primary container within a larger container with a desiccant can provide an additional layer of protection.

Q5: I don't have access to a glovebox or Schlenk line. How can I handle this compound to minimize oxidation?

If you lack specialized equipment, work quickly and efficiently. Open the container for the shortest time possible in a well-ventilated area. Consider using a disposable glove bag to create a temporary inert atmosphere. After dispensing the required amount, promptly and securely reseal the container. For repeated access, consider aliquoting the material into smaller vials to minimize exposure of the bulk supply.

II. Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section provides a more detailed approach to identifying and resolving issues related to the oxidation of this compound.

Issue 1: Visual Confirmation of Degradation
  • Observation: The solid this compound, which should be a whitish to yellowish-brown crystalline solid, has developed a noticeable dark brown or reddish tint.[11]

  • Causality: This color change is a strong indicator of oxidation. Aromatic amines are known to form colored impurities upon oxidation.[3]

  • Troubleshooting Protocol:

    • Assess the Extent: If the discoloration is minor and your application is not highly sensitive to impurities, you may proceed with caution. However, for applications requiring high purity, such as in pharmaceutical development, the material should not be used without purification.

    • Consider Purification: Recrystallization from a suitable solvent can often remove colored impurities. However, this should be done with care to avoid further oxidation during the process.

    • Implement Preventative Storage: For future use, immediately implement the recommended storage protocols outlined in the next section to protect the remaining and any new supply of the compound.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: You are experiencing low yields, unexpected side products, or a lack of reactivity in a reaction where this compound is a starting material.

  • Causality: The presence of oxidation byproducts can interfere with your reaction. The oxidized forms of the amine may have different reactivity profiles or could poison a catalyst.

  • Troubleshooting Protocol:

    • Analytical Verification: Confirm the purity of your this compound using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[12] This will allow you to quantify the level of impurities.

    • Workflow Analysis: Review your experimental setup. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere if the chemistry is sensitive to air and moisture.[13]

    • Control Experiment: If possible, run a control experiment with a fresh, unopened bottle of this compound to determine if the stored material is the source of the issue.

III. Protocols for Optimal Storage and Handling

To maintain the integrity of this compound, adhere to the following protocols.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant.[14][15]
Temperature Cool (2-8 °C)Slows the rate of chemical degradation.[10][16]
Light Amber Vial or Dark LocationPrevents photodegradation.[2]
Moisture Tightly Sealed Container with DesiccantAmines can be hygroscopic, and moisture can facilitate degradation.[10]
Experimental Workflow for Handling Air-Sensitive Reagents

The following workflow is recommended for handling this compound to minimize exposure to air.

Handling Workflow Workflow for Handling this compound start Start: Prepare for Dispensing warm_up Allow Container to Reach Room Temperature start->warm_up prep_inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) weigh Quickly Weigh and Dispense prep_inert->weigh warm_up->prep_inert seal Immediately Reseal Container weigh->seal end End: Material is Ready for Use weigh->end Dispensed Material purge Purge with Inert Gas seal->purge store Return to Proper Storage (Cool, Dark, Dry) purge->store

Caption: A logical workflow for minimizing oxidation during handling.

Visualizing the Oxidation Problem and Solution

The following diagram illustrates the factors contributing to oxidation and the protective measures to counteract them.

Oxidation_Prevention cluster_problem Factors Causing Oxidation cluster_solution Protective Measures Oxygen Oxygen This compound This compound Oxygen->this compound Light Light Light->this compound Heat Heat Heat->this compound Moisture Moisture Moisture->this compound Inert Gas Inert Gas Inert Gas->Oxygen Displaces Amber Vial Amber Vial Amber Vial->Light Blocks Refrigeration Refrigeration Refrigeration->Heat Reduces Desiccant Desiccant Desiccant->Moisture Absorbs

Sources

Technical Support Center: Stability and Degradation of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the comprehensive technical support guide for 4-Amino-3-ethylbenzonitrile. This document is designed to provide you with in-depth knowledge and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experimental workflows. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible results in your research and development endeavors.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[1] Aromatic amines are susceptible to oxidation, and exposure to air and light can lead to gradual degradation, often indicated by a change in color.[2][3]

Q2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. Is it still usable?

A2: A change in color is a strong indicator of degradation, likely due to oxidation of the aromatic amine functional group.[1][3] While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your reactions and analytical results. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as HPLC or LC-MS, before use. If significant degradation is confirmed, purification or acquisition of a new batch is advised.

Q3: What are the appropriate solvents for dissolving this compound?

A3: this compound is soluble in a range of organic solvents. For non-reactive applications, aprotic solvents are generally preferred to minimize the risk of hydrolysis of the nitrile group. However, the choice of solvent should always be guided by the specific requirements of your experiment. Be aware that protic solvents like water and alcohols can participate in hydrolysis, especially at non-neutral pH.[1]

Troubleshooting Common Stability Issues

Hydrolytic Degradation

Q4: I am running a reaction with this compound in an aqueous solution and I'm seeing unexpected byproducts. What could be happening?

A4: The most probable cause is the hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acidic and basic conditions and proceeds in a stepwise manner.[4][5] The first product of hydrolysis is the corresponding amide, 4-amino-3-ethylbenzamide. With continued exposure to hydrolytic conditions, the amide can be further hydrolyzed to the carboxylic acid, 4-amino-3-ethylbenzoic acid.[4][5]

Q5: How can I minimize or prevent the hydrolysis of the nitrile group during my experiments?

A5: To minimize hydrolysis, consider the following:

  • pH Control: Maintain the pH of your reaction mixture as close to neutral (pH 6.5-7.5) as possible, as this is generally the range of greatest stability for aminobenzonitriles.[1]

  • Temperature: Perform your reaction at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.[5]

  • Reaction Time: Limit the exposure of the compound to aqueous conditions to the shortest time necessary for your transformation.

  • Solvent Choice: If your reaction chemistry allows, consider using a non-aqueous or aprotic solvent system.

Oxidative Degradation

Q6: My reaction mixture containing this compound is turning dark, and I'm observing a complex mixture of products in my analysis. What is the likely cause?

A6: Aromatic amines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even light.[2][6][7] The oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and azoxy compounds, as well as polymeric materials, which often appear as a dark-colored tar.[3][6][7][8] Furthermore, the benzylic protons on the ethyl group are also susceptible to oxidation, potentially forming a secondary alcohol or a ketone.

Q7: What steps can I take to prevent oxidative degradation?

A7: To prevent oxidation, the following precautions are recommended:

  • Inert Atmosphere: Whenever possible, handle the compound and run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

  • Avoid Strong Oxidants: Be mindful of the compatibility of other reagents in your reaction mixture to avoid unintentional oxidation.

Degradation Pathways Overview

The primary degradation pathways for this compound involve its three key functional components: the aromatic amine, the nitrile group, and the ethyl substituent.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Evaporate the solvent from an aliquot of the stock solution and expose the solid residue to 80°C in an oven for 24 hours. Re-dissolve in the initial solvent.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[13]

  • Mobile Phase: A gradient elution with acetonitrile and a buffer (e.g., 20 mM ammonium phosphate, pH adjusted to 7) is often effective for separating aromatic compounds with varying polarities.[14]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or a wavelength of maximum absorbance for this compound.[13]

  • Injection Volume: 10 µL

Procedure:

  • Inject the control and stressed samples from the forced degradation study (Protocol 1).

  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and any new peaks that appear in the stressed samples.

  • Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution stress_samples Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_samples inject_samples Inject Control & Stressed Samples stress_samples->inject_samples optimize_method Optimize Mobile Phase Gradient inject_samples->optimize_method validate_method Validate Method (ICH Guidelines) optimize_method->validate_method stability_profile Establish Stability Profile validate_method->stability_profile

Caption: Workflow for stability testing of this compound.

Quantitative Data Summary

Stress ConditionPotential Degradation ProductsKey Observations
Acidic Hydrolysis 4-Amino-3-ethylbenzamide, 4-Amino-3-ethylbenzoic acidDegradation is accelerated by low pH and elevated temperature.[4][5]
Basic Hydrolysis 4-Amino-3-ethylbenzamide, 4-Amino-3-ethylbenzoateDegradation is accelerated by high pH and elevated temperature.[4][5]
Oxidation Nitroso, nitro, and azoxy derivatives; polymeric materialsOften accompanied by a significant color change to yellow, brown, or black.[3][6][7][8]
Thermal Dependent on the presence of air and moistureSolid-state stability is generally good at ambient temperatures, but degradation can occur at elevated temperatures.
Photolytic Various oxidation and polymeric productsAromatic amines are often light-sensitive.[2]

References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • hydrolysis of nitriles. Chemguide.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography.
  • Microbial transformation of nitriles to high-value acids or amides. PubMed.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Aniline (benzenamine). DCCEEW.
  • Nitro compound synthesis by oxidation. Organic Chemistry Portal.
  • 20.7: Chemistry of Nitriles. LibreTexts.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate.
  • Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Aniline. Wikipedia.
  • By Detection. SIELC Technologies.
  • Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Studies. MedCrave online.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • Bacterial degradation of aniline. (A) Initial steps of aniline.... ResearchGate.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

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Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-ethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile chemical intermediate. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies to help you overcome these hurdles and ensure the success of your experiments.

Introduction to this compound & Its Solubility Profile

This compound (CAS No. 170230-87-2) is an organic compound featuring a benzonitrile core substituted with an amino (-NH₂) group and an ethyl (-CH₂CH₃) group.[1] Its molecular structure, containing both polar (amino, nitrile) and non-polar (benzene ring, ethyl group) moieties, gives it a nuanced solubility profile that can be challenging to manage.

The presence of the amino group allows for hydrogen bonding with polar protic solvents, while the aromatic ring and ethyl group contribute to its solubility in organic solvents of lower polarity.[2][3] However, the molecule's relatively rigid crystalline structure requires a significant amount of energy to be overcome by solvent interactions, often leading to poor solubility in a single, pure solvent, especially at room temperature.[4] Understanding these structural characteristics is the first step in diagnosing and solving solubility issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by users.

Q1: What is the general solubility of this compound?

A1: While specific quantitative data is scarce, its structural analogue, 4-aminobenzonitrile, is known to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, with limited solubility in water and non-polar hydrocarbons.[4][5] We can infer a similar profile for this compound. It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent at dissolving a wide range of organic compounds.[4][6]

Q2: Why won't this compound dissolve in my reaction solvent?

A2: Poor solubility is typically due to one or more of the following factors:

  • Polarity Mismatch: The fundamental principle of "like dissolves like" governs solubility.[7] A significant difference in polarity between this compound and your solvent is the most common reason for poor dissolution.[4]

  • Low Temperature: The solubility of most solids, including this one, increases with temperature.[2][4] Your reaction conditions may be too cool to achieve the desired concentration.

  • Saturation Limit: You may be attempting to dissolve an amount of the compound that exceeds its maximum solubility in the given volume of solvent at that temperature.[4]

  • High Crystal Lattice Energy: The energy required to break apart the solid's crystal structure may be higher than the energy released through solvation.[4]

Q3: What are the immediate signs of a solubility problem in my reaction?

A3: The most obvious sign is the presence of undissolved solid material in the reaction vessel, resulting in a cloudy or heterogeneous mixture. Other indicators can include inconsistent reaction rates, lower-than-expected yields, or the formation of precipitates during the reaction as intermediates or byproducts are formed.

Q4: Can I simply add more solvent to fix the issue?

A4: While adding more solvent can dissolve the compound, this approach may not be ideal. It will dilute your reactants, which can significantly slow down the reaction rate. It also increases the overall reaction volume, which can complicate post-reaction workup and product isolation, and increases solvent waste. It is often better to first explore other methods to improve solubility in the original volume.[8]

In-Depth Troubleshooting Guide

When facing poor solubility, a systematic approach is key. The following workflow provides a logical progression from simple physical adjustments to more complex chemical modifications.

Troubleshooting Workflow

G cluster_0 start Start: Poor Solubility Observed q1 Is the reaction mixture at ambient temperature? start->q1 a1_yes Increase Temperature (within limits of reactant/solvent stability) q1->a1_yes  Yes a2_no Consider Solvent Modification q1->a2_no  No q2 Did heating solve the issue? a1_yes->q2 q2->a2_no  No end_s Success: Homogeneous Solution q2->end_s  Yes q3 Is the solvent polarity a good match? a2_no->q3 a3_no Select a More Appropriate Solvent (See Table 1) q3->a3_no  No a3_yes Try a Co-Solvent System q3->a3_yes  Yes end_f Further Optimization Needed a3_no->end_f q4 Is pH adjustment an option for your reaction? a3_yes->q4 a4_yes Adjust pH to Protonate Amino Group (See Section 3.3) q4->a4_yes  Yes q4->end_f  No a4_yes->end_s

Caption: A decision-making workflow for troubleshooting solubility issues.

Step 1: Physical Intervention - Temperature and Agitation

Before changing the chemical composition of your system, simple physical modifications should be attempted.

  • Temperature Adjustment: Increasing the temperature of the reaction mixture is often the most effective initial step.[2][4] Heat provides the energy needed to overcome the solute's crystal lattice energy.

    • Causality: According to Le Châtelier's Principle, if the dissolution process is endothermic (absorbs heat), increasing the temperature will shift the equilibrium towards more dissolution to counteract the change.[3]

    • Protocol: While stirring, gradually heat the reaction mixture in increments of 5-10°C. Monitor for dissolution. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder before adding it to the solvent can increase the rate of dissolution by increasing the surface area available for solvation.[4] Note that this does not change the intrinsic solubility limit but can help achieve it faster.

Step 2: Solvent Selection and Co-Solvency

If physical methods are insufficient, re-evaluating the solvent system is the next logical step.

  • Rational Solvent Selection: The choice of solvent is critical.[9] The principle of "like dissolves like" is your primary guide. This compound has both polar and non-polar characteristics, making polar aprotic solvents or moderately polar protic solvents a good starting point.

Solvent Type Boiling Point (°C) Polarity (Dielectric Constant) Comments
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7Excellent solvent for many organic compounds, but high boiling point can make it difficult to remove.[6]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7A versatile solvent, but also has a high boiling point.[6]
AcetonitrilePolar Aprotic8237.5Lower boiling point than DMF/DMSO, making it easier to remove post-reaction.
EthanolPolar Protic7824.5Good for compounds that can hydrogen bond; generally non-toxic.[4][8]
Tetrahydrofuran (THF)Polar Aprotic667.6A less polar option that can be effective.
Dichloromethane (DCM)Polar Aprotic409.1A common, low-boiling solvent for moderately polar compounds.[4]
Ethyl AcetatePolar Aprotic776.0A moderately polar solvent that is often a good choice.[4]
  • Co-solvency: This technique involves using a mixture of two or more miscible solvents to achieve a desired polarity.[8] This is a powerful method for fine-tuning the reaction medium. For instance, if your compound is poorly soluble in a non-polar solvent required for the reaction (e.g., toluene), adding a small amount of a polar co-solvent (e.g., DMF or THF) can dramatically increase solubility without significantly altering the overall reaction environment. See Protocol 2 for a systematic approach to screening co-solvents.

Step 3: Chemical Intervention - pH Adjustment

The amino group on this compound is basic and can be protonated under acidic conditions. This chemical modification can be leveraged to dramatically improve solubility in polar protic solvents like water or alcohols.

  • Mechanism: In an acidic medium, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺), forming a positively charged ammonium salt. This ionic salt is significantly more polar than the neutral molecule and thus more soluble in polar solvents.[3]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Amino-3-ethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-3-ethylbenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our goal is to ensure both the safety and success of your experiments, from laboratory scale to pilot plant production.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically involves a multi-step process, often culminating in a Sandmeyer reaction. This classical transformation, while powerful, is notorious for its thermal hazards. The diazotization of the precursor aniline and the subsequent cyanation are both significantly exothermic steps.[1][2] Uncontrolled, these exotherms can lead to a thermal runaway, posing a severe safety risk and compromising product yield and purity. This guide will provide you with the necessary knowledge to anticipate, control, and manage these exothermic events effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The two primary exothermic steps are:

  • Diazotization: The reaction of an aromatic amine (e.g., 2-ethylaniline) with a nitrosating agent (commonly sodium nitrite in the presence of a strong acid) to form a diazonium salt. This reaction is highly exothermic and the resulting diazonium salts are often thermally unstable, even at low temperatures.[1][2]

  • Sandmeyer Cyanation: The copper(I) cyanide-mediated conversion of the diazonium salt to the corresponding nitrile. This step also releases a significant amount of heat and can proceed very rapidly if not properly controlled.[1]

Q2: What are the initial signs of a potential thermal runaway?

A2: Be vigilant for the following indicators:

  • A sudden, uncontrolled rise in reaction temperature that outpaces the cooling system's capacity.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous gas evolution (primarily nitrogen from diazonium salt decomposition).

  • A noticeable change in the color of the reaction mixture (e.g., darkening).

  • Boiling of the solvent, even when the external cooling is applied.

Q3: How does the ethyl group in this compound affect the reaction's thermal stability?

A3: The ethyl group is an electron-donating group. Studies on the thermal stability of substituted diazonium salts have shown that electron-donating groups can decrease the thermal stability of the diazonium intermediate.[3] This means that the diazonium salt precursor to this compound may be less stable and more prone to exothermic decomposition at lower temperatures compared to unsubstituted or electron-withdrawn analogues.

Q4: What are the recommended temperature control strategies?

A4: Strict temperature control is paramount.

  • Diazotization: This step should be performed at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1]

  • Cyanation: The addition of the diazonium salt solution to the copper(I) cyanide solution should be done portion-wise or via a controlled addition funnel, maintaining a consistent internal temperature. A common temperature range for this step is between 60-70 °C, but this should be carefully optimized for your specific substrate and scale.[1]

Q5: What are the best practices for scaling up this synthesis?

A5: Scaling up introduces new challenges in heat management.

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity.

  • Addition Rate: The rate of addition of reagents becomes a critical parameter. A slower addition rate allows for better temperature control.

  • Mixing: Efficient mixing is crucial to avoid localized hot spots.

  • Calorimetry Studies: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC)) to determine key safety parameters like the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature spike during diazotization. 1. Addition of sodium nitrite solution is too fast.2. Inadequate cooling.3. Localized concentration of reagents due to poor mixing.1. Reduce the addition rate of the sodium nitrite solution.2. Ensure the cooling bath is at the correct temperature and has sufficient capacity.3. Increase the stirring rate to improve mixing.
Low yield of the final product with the formation of a dark, tarry substance. 1. Decomposition of the diazonium salt due to elevated temperatures.2. The diazonium salt was not used immediately after preparation.1. Maintain the temperature strictly between 0-5 °C during diazotization and storage of the diazonium salt solution.[1]2. Use the diazonium salt solution immediately after its preparation.
Formation of phenolic byproducts. Decomposition of the diazonium salt in the presence of water.Ensure the diazonium salt is kept cold and is reacted with the copper(I) cyanide in a timely manner.
Pressure build-up in the reactor during cyanation. Rapid decomposition of the diazonium salt leading to nitrogen gas evolution.1. Slow down the addition of the diazonium salt solution.2. Ensure the reactor is properly vented.3. Consider a semi-batch process where the diazonium salt is added incrementally.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile (Analogous Procedure)

This procedure for a similar compound provides a useful starting point for the synthesis of this compound.[4]

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in DMF.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC.

  • Cool the mixture to room temperature.

  • Carefully add ammonium hydroxide to the reaction mixture and stir.

  • Filter the resulting solution.

  • The product can be isolated from the filtrate by extraction and further purified by crystallization or chromatography.

Note: This reaction is performed at reflux, indicating a significant energy input is required. The subsequent cyanation in a Sandmeyer-type reaction for this compound will likely also be exothermic and require careful temperature control.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

In the event of a thermal runaway, immediate and decisive action is required. This is a general guideline and should be adapted to your specific laboratory's emergency procedures.

Immediate Actions:

  • Alert Personnel: Immediately alert all personnel in the vicinity and the laboratory supervisor.

  • Remove Heat Source: If applicable, immediately remove any external heating source.

  • Enhance Cooling: Maximize the cooling to the reactor by adding dry ice or other cooling agents to the external cooling bath.

  • Stop Reagent Addition: Immediately stop the addition of any reagents.

  • Prepare for Quenching (if safe to do so): If the reaction is at a manageable scale and you can do so safely, prepare a quenching agent. A pre-prepared, cold solution of a reducing agent like sodium bisulfite can be used to destroy excess diazonium salts.

  • Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the area immediately and follow your institution's emergency procedures.

Visualization of Key Processes

Decision Tree for Managing Temperature Deviations

Temperature_Deviation_Management start Temperature Deviation Detected check_rate Is Temperature Rise > 5°C/min? start->check_rate stop_addition Immediately Stop Reagent Addition check_rate->stop_addition Yes continue_monitoring Continue Monitoring check_rate->continue_monitoring No max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor stabilized Is Temperature Stabilizing? monitor->stabilized resume Resume Addition at a Slower Rate stabilized->resume Yes quench Initiate Emergency Quenching Protocol stabilized->quench No evacuate Evacuate the Area quench->evacuate continue_monitoring->monitor

Caption: Decision tree for managing temperature deviations during the reaction.

Workflow for Safe Scale-Up

Safe_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_dev 1. Develop and Optimize Reaction Conditions thermal_screening 2. Perform DSC/ARC Screening lab_dev->thermal_screening risk_assessment 3. Initial Risk Assessment thermal_screening->risk_assessment pilot_design 4. Design Pilot-Scale Process with Engineering Controls risk_assessment->pilot_design calorimetry 5. Conduct Reaction Calorimetry (RC1) pilot_design->calorimetry safety_review 6. Comprehensive Safety Review calorimetry->safety_review production_protocol 7. Finalize Production Protocol safety_review->production_protocol training 8. Operator Training on Emergency Procedures production_protocol->training production 9. Implement Production training->production

Caption: A structured workflow for the safe scale-up of the synthesis.

References

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 2019. [Link]
  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter, 2023. [Link]
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online, 2020. [Link]
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 2020. [Link]
  • Runaway Reaction During Production of an Azo Dye Intermediate.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 1976. [Link]
  • This compound.
  • 4-Amino-3-methylbenzonitrile.
  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 2025. [Link]
  • An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 2019. [Link]

Sources

Technical Support Center: Overcoming Peak Tailing of 4-Amino-3-ethylbenzonitrile in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are experiencing peak tailing with 4-Amino-3-ethylbenzonitrile in their High-Performance Liquid Chromatography (HPLC) analyses. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deeper understanding of the underlying chromatographic principles to empower you in your method development and troubleshooting endeavors.

Understanding the Culprit: Why Does this compound Exhibit Peak Tailing?

This compound is a basic compound due to the presence of a primary amine functional group on the benzene ring. In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, this basicity is the primary driver of peak tailing.[1][2] The issue arises from secondary interactions between the positively charged (protonated) amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of the silica packing material.[3][4] These ionic interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in an asymmetrical peak with a "tail."[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a logical troubleshooting sequence, starting with the most common and simplest-to-address issues and progressing to more advanced method development strategies.

Q1: My peak for this compound is tailing. What is the first thing I should check?

A1: First, verify that the issue is not related to the overall system health or sample preparation.

Universal peak tailing (where all peaks in the chromatogram are tailing) often points to a system-level problem rather than a specific chemical interaction.[5]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or width, or improperly fitted connections, can cause band broadening and tailing.[6][7] This is often more pronounced for early eluting peaks.[5]

    • Protocol: Inspect all tubing and fittings between the injector, column, and detector. Ensure connections are snug and that you are using tubing with a narrow internal diameter (e.g., 0.005").[6]

  • Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase and lead to peak distortion.[3][5][8]

    • Protocol: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[5][9] Reduce your injection volume or sample concentration.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[3][7]

    • Protocol: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the initial mobile phase conditions.

Q2: I've ruled out system-level issues. How can I address the chemical interactions causing the tailing?

A2: The most effective strategies involve modifying the mobile phase to suppress the undesirable silanol interactions.

The goal is to create an environment where the secondary ionic interactions are minimized, allowing the primary hydrophobic retention mechanism to dominate.

Strategy 1: Mobile Phase pH Adjustment

This is often the most powerful and straightforward approach. By controlling the pH, you can alter the ionization state of both your analyte and the stationary phase silanol groups.

  • Mechanism: Silanol groups on silica are acidic and have a pKa in the range of 3.5-4.5. At a mobile phase pH above this range, they become deprotonated and negatively charged (Si-O⁻). Lowering the mobile phase pH to ≤ 3 protonates the silanol groups (Si-OH), neutralizing them and preventing ionic interactions with your protonated basic analyte.[1][2][5][10]

  • Protocol for pH Adjustment:

    • Prepare your mobile phase using a buffer with a pH of 2.5 to 3.0.

    • Common choices for LC-UV are phosphate buffers (10-20 mM).[10] For LC-MS, volatile buffers like 0.1% formic acid or ammonium formate are ideal.[5]

    • Always filter the buffer before use and be mindful of buffer precipitation when mixing with high concentrations of organic solvent (especially acetonitrile with phosphate buffers).[9][10]

Strategy 2: Use of Mobile Phase Additives (Competing Bases)

If adjusting the pH is insufficient or not possible, adding a "competing base" to the mobile phase can be effective.

  • Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[10] This reduces the availability of sites for secondary interactions.[10]

  • Protocol for Using Competing Bases:

    • Add a low concentration of triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1% (v/v) or around 5-20 mM.[10]

    • Ensure the pH of the final mobile phase is adjusted after the addition of the amine.

    • Caution: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[10] Also, they are generally not suitable for LC-MS analysis due to ion suppression.

Strategy 3: Increasing Buffer Concentration

At a mid-range pH (e.g., pH 7), where silanols are ionized, increasing the ionic strength of the mobile phase can help improve peak shape.

  • Mechanism: The higher concentration of buffer ions (e.g., phosphate) in the mobile phase can help to shield the charged silanol groups, reducing their interaction with the analyte.[5][8]

  • Protocol: For LC-UV applications, try increasing the phosphate buffer concentration from 10 mM to 25-50 mM.[5][9] Observe the effect on peak shape. This is not recommended for LC-MS due to the risk of ion source contamination and signal suppression.[5]

Troubleshooting StrategyMechanism of ActionRecommended Starting ConditionsProsCons
Low pH Mobile Phase Neutralizes silanol groups (Si-OH)pH 2.5 - 3.0 using 0.1% Formic Acid or 10-20mM Phosphate Buffer[5][10]Highly effective, MS-compatible (with volatile acids)Potential for silica dissolution below pH 2.0 (use appropriate column)[5]
Competing Base Additive Masks active silanol sites0.1% Triethylamine (TEA)[10]Effective, especially on older column typesCan shorten column life, causes ion suppression in MS[10][11]
Increased Buffer Strength Shields charged silanol groups25-50 mM Phosphate Buffer (at neutral pH)[5][9]Can improve shape without extreme pHNot MS-compatible, risk of precipitation with high organic %[5]
Q3: I've optimized my mobile phase, but the peak tailing persists. What should I do next?

A3: It's time to evaluate your column. The stationary phase chemistry is a critical factor in analyzing basic compounds.

Strategy 1: Use a Modern, High-Purity, End-Capped Column
  • Mechanism: Older HPLC columns ("Type A" silica) often had higher levels of metal contaminants and a greater population of acidic, active silanol groups.[10][12] Modern columns ("Type B" silica) are made from high-purity silica with minimal metal content.[1] Furthermore, they undergo a process called "end-capping," where a small silylating agent (like trimethylsilyl chloride) is used to bond with and deactivate many of the residual silanol groups that remain after bonding the primary C18 or C8 phase.[5][12] This significantly reduces the sites available for secondary interactions.

  • Recommendation: If you are using an older column, switching to a modern, end-capped C18 or C8 column from a reputable manufacturer is one of the most effective ways to achieve better peak shape for basic compounds like this compound.[1][6]

Strategy 2: Consider Alternative Stationary Phases

If peak tailing is still a problem even on modern silica columns, you may need a different type of stationary phase altogether.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This provides a shielding effect for residual silanols and also makes the phase more resistant to "hydrophobic collapse" when using highly aqueous mobile phases.[6][12]

  • Hybrid Silica/Polymer Phases: These columns are built on a hybrid particle that incorporates both silica and organosiloxane materials. They offer improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.[1]

  • Polymeric Phases: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and thus eliminate this mechanism of peak tailing entirely.[1]

Q4: Could there be other, less common causes for my peak tailing?

A4: Yes, a few other factors can contribute to or cause peak tailing.

  • Column Contamination and Voids: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites. Physical shock or operating at a high pH can cause the silica bed to dissolve or settle, forming a void.[8][13] This disrupts the flow path and leads to peak distortion.

    • Troubleshooting: Try back-flushing the column (if the manufacturer permits) to remove contaminants from the inlet frit.[9] If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[11]

  • Hydrophobic Collapse (Dewetting): When using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns, the mobile phase can be expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and poor peak shape.[14][15][16]

    • Troubleshooting: This is less likely to be an issue for this compound unless it is very weakly retained. If this is suspected, re-wet the column by flushing with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol).[14] To prevent this, ensure your mobile phase contains at least 5% organic solvent or use an "AQ" or polar-embedded column designed for high-aqueous conditions.[15]

Visualization of Concepts

Mechanism of Peak Tailing

The following diagram illustrates the primary cause of peak tailing for this compound: the secondary ionic interaction with deprotonated silanol groups on the stationary phase.

G cluster_0 HPLC Column Stationary Phase (Silica Surface) cluster_1 Mobile Phase Silica Si Silanol_Deprotonated Si-O⁻ Silica->Silanol_Deprotonated  Secondary  (Ionic)  Interaction Site C18 C18 Chain Silica->C18  Primary  (Hydrophobic)  Interaction Site Analyte This compound (Protonated, R-NH3⁺) Analyte->Silanol_Deprotonated Undesired Ionic Interaction (Causes Peak Tailing) Analyte->C18 Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Mechanism of peak tailing for a basic analyte on a silica-based stationary phase.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving peak tailing issues for this compound.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 system_check Check System: - Dead Volume - Column Overload - Sample Solvent q1->system_check Yes chem_check Chemical Interaction Issue q1->chem_check No q2 Optimize Mobile Phase? system_check->q2 chem_check->q2 ph_adjust Adjust pH to 2.5-3.0 q2->ph_adjust Yes additives Add Competing Base (e.g., TEA) q2->additives If pH fails q3 Tailing Persists? ph_adjust->q3 additives->q3 column_eval Evaluate Column: - Use Modern End-Capped Column - Try Alternative Phase (Polar-Embedded, Hybrid) q3->column_eval Yes resolved Peak Shape Acceptable q3->resolved No q4 Tailing STILL Persists? column_eval->q4 other_causes Investigate Other Causes: - Column Contamination/Void - Hydrophobic Collapse q4->other_causes Yes q4->resolved No other_causes->resolved

Caption: A logical workflow for troubleshooting peak tailing of basic compounds in HPLC.

References

  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Published October 15, 2021.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide.
  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials.
  • Troubleshooting Peak Tailing in HPLC Analysis of Butylamine: A Technical Support Guide. Benchchem.
  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Published July 17, 2025.
  • The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. LCGC International. Published October 15, 2014.
  • Phase Collapse in Reversed-Phase LC. LCGC International. Published August 22, 2014.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Published November 23, 2023.
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle. Published April 20, 2022.

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Technical Support Center: Optimizing Solvent Systems for the Purification of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-3-ethylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the isolation and purification of this key intermediate. We will explore common challenges and provide field-proven solutions in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the initial steps in developing a robust purification strategy.

Q1: What are the key physical and chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification protocol. The molecule possesses a polar aromatic amine group and a moderately polar nitrile group, contrasted with a nonpolar ethyl substituent. This amphiphilic nature dictates its solubility and chromatographic behavior. The primary amino group (-NH2) also imparts basicity, a critical factor when using silica gel chromatography.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Significance for Purification Source
Molecular Formula C₉H₁₀N₂ --- [1][2]
Molecular Weight 146.19 g/mol Affects diffusion rates and elution times. [1][2]
Melting Point 60-66 °C Crucial for selecting recrystallization solvents; the solvent's boiling point should ideally be higher than the compound's melting point to prevent "oiling out". [2]
Appearance Off-white to pale yellow crystalline powder. A significant deviation in color may indicate the presence of impurities. [3]
Polarity Moderately Polar The compound is soluble in polar organic solvents like alcohols and has limited solubility in non-polar hydrocarbons. This polarity difference is exploited in both chromatography and recrystallization. [3]

| Basicity | Weakly Basic | The amino group can interact strongly with acidic stationary phases like silica gel, potentially causing peak tailing in column chromatography.[4][5] | --- |

Q2: What are the most common methods for purifying crude this compound?

A2: The two most prevalent and effective purification techniques for a compound with these characteristics are:

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[6][7] It offers high resolution and is adaptable to various scales. The choice of stationary phase (typically silica gel) and mobile phase (solvent system) is critical for success.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[3] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For aminobenzonitrile derivatives, common solvents include ethanol, water, or mixtures thereof.[3][8]

Q3: How do I select an initial solvent system for flash column chromatography?

A3: The selection process is empirical and best guided by Thin Layer Chromatography (TLC).[7][9] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.25 and 0.35.[7] This Rf range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessive solvent volumes.[7]

A typical starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent and a more polar one. The most common and cost-effective system is Ethyl Acetate/Hexane .[9][10] You would start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.

Q4: What are the likely impurities I might encounter during the synthesis of this compound?

A4: Impurities are highly dependent on the synthetic route. However, common impurities for this class of compounds can include:

  • Unreacted Starting Materials: For instance, if prepared via cyanation of an aniline derivative, residual starting material could be present.[11]

  • Reaction Byproducts: Side reactions can lead to isomers or related benzonitrile derivatives.

  • Colored Impurities: These are often high molecular weight, non-polar organic molecules that can be effectively removed with activated charcoal during recrystallization.[3]

  • Amine-related Impurities: If the synthesis involves other amines, they might persist as impurities. These can often be removed with an acidic wash during the workup.[4][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Column Chromatography Issues

Q5: My compound is stuck on the baseline of the TLC plate (Rf ≈ 0) even with a high concentration of ethyl acetate. What should I do?

A5: An Rf of zero indicates that your solvent system is not polar enough to elute the compound from the silica.[6] this compound is a polar compound, and a more potent polar solvent is required.

  • Causality: The polar amine and nitrile groups are interacting very strongly with the polar silica gel. Ethyl acetate's polarity is insufficient to disrupt these interactions effectively.

  • Solution: Switch to a more polar solvent system. A common and effective choice for polar compounds is Methanol/Dichloromethane (MeOH/DCM) .[10] Start with a low concentration of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. Methanol is a very polar solvent and can readily displace the compound from the silica. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[10]

Q6: I'm observing significant peak tailing for my compound during column chromatography. Why is this happening and how can I fix it?

A6: Peak tailing is a classic sign of a strong, undesirable interaction between an analyte and the stationary phase. For this compound, this is almost certainly due to an acid-base interaction.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound is interacting with these acidic sites, causing it to "stick" and elute slowly and unevenly, resulting in a tailed peak.[5]

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[10]

    • Protocol: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your chosen solvent system (e.g., Ethyl Acetate/Hexane or MeOH/DCM).[5][10] The TEA will preferentially bind to the acidic silanol groups, allowing your compound to pass through the column more symmetrically. Always re-check your Rf on a TLC plate with the new amine-modified solvent system, as the Rf value may increase slightly.[10]

Experimental Workflow: Developing a Solvent System for Column Chromatography

G cluster_0 TLC Analysis cluster_1 Optimization Loop Start Dissolve crude product in DCM Spot Spot on TLC plate Start->Spot Develop_1 Develop in 20% EtOAc/Hexane Spot->Develop_1 Visualize Visualize under UV light Develop_1->Visualize Analyze Analyze Rf value Visualize->Analyze Too_Low Rf < 0.25 Increase Polarity Analyze->Too_Low Low Rf Too_High Rf > 0.35 Decrease Polarity Analyze->Too_High High Rf Ideal 0.25 < Rf < 0.35 System is Optimized Analyze->Ideal Ideal Rf Too_Low->Develop_1 e.g., 40% EtOAc/Hexane Too_High->Develop_1 e.g., 10% EtOAc/Hexane Add_Base Peak Tailing? Add 1% TEA to mobile phase Ideal->Add_Base Run_Column Proceed to Column Chromatography Add_Base->Run_Column

Caption: Workflow for selecting and optimizing a mobile phase for column chromatography using TLC.

Recrystallization Issues

Q7: My compound is "oiling out" instead of forming crystals upon cooling. What's wrong?

A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities which depress the melting point.[13]

  • Causality: The compound is melting in the hot solvent before it can fully dissolve, or impurities are preventing the crystal lattice from forming correctly.

  • Solutions:

    • Add More Solvent: The most immediate fix is to add more of the primary (good) solvent to the hot mixture to lower the saturation point, then allow it to cool again, more slowly.[13]

    • Lower the Solvent Boiling Point: If using a mixed solvent system (e.g., ethanol/water), add more of the lower-boiling point solvent (ethanol) to reduce the overall boiling point of the mixture.

    • Slow Cooling: Rapid cooling favors oil formation. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[13]

Q8: My final product is still colored after recrystallization. How can I decolorize it?

A8: Persistent color indicates the presence of colored, often polymeric or highly conjugated, impurities that co-crystallize with your product.

  • Causality: These impurities have similar solubility profiles to your target compound.

  • Solution: Use activated charcoal.[3]

    • Protocol: Dissolve the impure crystals in the minimum amount of hot recrystallization solvent. Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. The colored impurities will adsorb to the high surface area of the charcoal. Swirl the hot solution for a few minutes, then perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. Allow the now colorless filtrate to cool and crystallize as usual.[3]

Troubleshooting Recrystallization

G cluster_0 Problem Identification cluster_1 Solutions Start Dissolve crude solid in hot solvent Issue Observe outcome upon cooling Start->Issue Oiling Oiling Out Issue->Oiling Liquid droplets No_Crystals No Crystals Form Issue->No_Crystals Clear solution Colored_Crystals Crystals are Colored Issue->Colored_Crystals Impure solid Good_Crystals Pure Crystals Form Issue->Good_Crystals Success Sol_Oiling 1. Re-heat and add more solvent. 2. Cool solution more slowly. Oiling->Sol_Oiling Sol_No_Crystals 1. Evaporate some solvent. 2. Scratch flask with glass rod. 3. Add a seed crystal. No_Crystals->Sol_No_Crystals Sol_Colored Redissolve in hot solvent. Add activated charcoal. Perform hot filtration. Colored_Crystals->Sol_Colored End Isolate & Dry Crystals Good_Crystals->End Sol_Oiling->Start Retry Sol_No_Crystals->Start Retry Sol_Colored->Start Retry

Caption: Decision tree for troubleshooting common issues encountered during recrystallization.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
  • Columbia University. (n.d.). Column chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 925–931.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
  • Heine, J., et al. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 363-372.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [https://www.biotage.
  • ResearchGate. (2025, August 7). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...
  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

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Technical Support Hub: Catalyst Selection for the Synthesis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-3-ethylbenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Achieving an efficient, high-yield synthesis is critically dependent on the strategic selection of a catalyst system. This guide provides researchers, scientists, and drug development professionals with in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the catalytic synthesis of this important intermediate.

Section 1: Catalyst Selection Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

There are two principal retrosynthetic approaches, each leveraging a distinct type of palladium-catalyzed cross-coupling reaction:

  • Route A: Palladium-Catalyzed Cyanation. This is the most common and direct route. It involves the reaction of an aryl halide or pseudohalide, such as 4-bromo-2-ethylaniline , with a cyanide source. This C-C bond-forming reaction is highly efficient but sensitive to catalyst and reaction conditions.[3][4]

  • Route B: Buchwald-Hartwig Amination. This route involves the C-N bond formation between an aryl halide, such as 4-bromo-3-ethylbenzonitrile , and an ammonia equivalent or a protected amine.[5][6] While also effective, it may require additional protection/deprotection steps depending on the chosen ammonia source.[7]

Q2: Palladium catalysts are most common. Why, and which specific ones should I consider?

Palladium is the catalyst of choice due to its remarkable versatility and high catalytic activity in forming C-C and C-N bonds under relatively mild conditions.[3] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[8][9]

Recommended Starting Points:

  • For Buchwald-Hartwig Amination: Similar Pd(II) sources are used, but the ligand choice is paramount for achieving high yields.[5][7]

Q3: How does the choice of phosphine ligand impact the reaction?

The ligand is arguably the most critical variable. It stabilizes the Pd(0) catalytic species, preventing its decomposition into inactive palladium black, and directly influences the catalyst's reactivity and selectivity by modulating its steric and electronic properties.[9]

  • Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos, RuPhos): These are often the ligands of choice for modern cross-coupling reactions. Their large size (steric bulk) promotes the final, product-releasing step of the catalytic cycle (reductive elimination), which is often the rate-limiting step, especially for cyanation.[11][12] Their electron-donating nature enhances the rate of the initial step (oxidative addition) of the aryl halide to the Pd(0) center.[13]

  • Bidentate Ligands (e.g., dppf, Xantphos): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are classic, robust ligands that offer high stability to the catalyst.[8] They are particularly useful in preventing catalyst deactivation pathways.[2]

Q4: Are non-palladium catalysts, like copper or nickel, viable alternatives?

Yes, under certain circumstances.

  • Copper: Copper-catalyzed cyanations (a variation of the Rosenmund-von Braun reaction) are a classic method.[11] However, they typically require harsh conditions (high temperatures) and stoichiometric amounts of copper cyanide, making them less favorable from a process and environmental standpoint.[11]

  • Nickel: Nickel catalysts are a more cost-effective alternative to palladium and can be very effective for cyanating less reactive aryl chlorides.[14] However, they can be more sensitive to air and moisture, and reaction optimization can be more challenging.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cyanation

This section focuses on the palladium-catalyzed cyanation of 4-bromo-2-ethylaniline, the most direct synthetic route.

Problem 1: Low or No Conversion to this compound

  • Possible Cause A: Inactive Catalyst

    • Rationale: The active Pd(0) species is susceptible to oxidation. If your Pd(II) precatalyst is not properly reduced in situ, or if your Pd(0) source has been compromised by air, the catalytic cycle will not initiate.[8][10]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up and maintained under a positive pressure of an inert gas like nitrogen or argon.[10]

      • Verify Precatalyst Quality: Use a high-quality, air-stable precatalyst if possible. If using a Pd(II) source like Pd(OAc)₂, ensure it is fresh. Its reduction to Pd(0) can be facilitated by phosphine ligands, but this can also consume the ligand.[9]

      • Check Ligand Integrity: Phosphine ligands can be oxidized by trace air. Store them under inert gas and use freshly opened bottles when possible.

  • Possible Cause B: Cyanide Poisoning

    • Rationale: Cyanide is an excellent ligand for palladium and can be a potent catalyst poison.[3] Excess free cyanide in solution can bind irreversibly to the palladium center at any stage of the catalytic cycle, forming stable and catalytically inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[15][16] This is a primary mechanism of catalyst deactivation.[11]

    • Troubleshooting Steps:

      • Use a Slow-Release Cyanide Source: Instead of highly soluble and toxic sources like NaCN or KCN, use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[11][14] These have low solubility in organic solvents, maintaining a low equilibrium concentration of free cyanide, which is sufficient for reaction but minimizes catalyst poisoning.[11]

      • Avoid Anhydrous Conditions with Certain Reagents: When using cyanide salts, trace water can hydrolyze CN⁻ to HCN, which is highly reactive towards Pd(0) and can form inactive hydride complexes.[15][16] Paradoxically, some modern protocols use aqueous solvent mixtures to facilitate the transfer of cyanide from K₄[Fe(CN)₆] without poisoning the catalyst.[11]

Problem 2: Reaction Stalls or Significant Side Product Formation

  • Possible Cause A: Catalyst Deactivation Mid-Reaction

    • Rationale: Besides cyanide poisoning, the catalyst can decompose over time at elevated temperatures, forming palladium black. The N-H bond of the aniline substrate can also interact with the catalyst in undesirable ways.

    • Troubleshooting Steps:

      • Optimize Temperature: Do not assume higher temperature is better. Run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C and increase only if necessary).

      • Select a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (like XPhos) create a more stable and active catalytic complex that is resistant to decomposition and can promote the desired reaction pathway even with challenging substrates like anilines.[11]

  • Possible Cause B: Hydrodehalogenation Side Product

    • Rationale: Instead of cyanation, the bromo group is replaced by a hydrogen atom, yielding 2-ethylaniline. This can occur if the catalytic cycle is intercepted by a hydrogen source before the cyanation step is complete.

    • Troubleshooting Steps:

      • Ensure Anhydrous Solvent: Use a freshly dried, high-purity solvent. Water can be a proton source for this side reaction.

      • Re-evaluate Base/Solvent Combination: The choice of base and solvent can influence the prevalence of side reactions. Ensure they are compatible and optimized for the specific catalyst system.

Section 3: Reference Protocol & Comparative Data

Reference Protocol: Pd-Catalyzed Cyanation of 4-Bromo-2-ethylaniline

This protocol is a representative example and must be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the cyanide source (e.g., Zn(CN)₂, 0.6 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromo-2-ethylaniline (1.0 equiv) and the anhydrous solvent (e.g., DMF or DMAc).

  • Reaction Execution: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, carefully quench the reaction mixture (e.g., with aqueous sodium bicarbonate or ammonia solution to complex excess zinc). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Table 1: Comparison of Catalyst Systems for Aryl Cyanation
Catalyst SystemCyanide SourceTypical ConditionsAdvantagesPotential Issues
Pd(OAc)₂ / dppfZn(CN)₂120 °C, DMACInexpensive catalyst/ligandRequires in situ catalyst formation; moderate yields with some substrates.[2]
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]100 °C, Dioxane/H₂OHigh activity, broad scope, non-toxic cyanide source.[11]Requires careful control of aqueous/organic ratio.
XPhos Pd G3Zn(CN)₂80-100 °C, DMFAir-stable precatalyst, high reproducibility, excellent yields.Higher cost of precatalyst.
Pd/C (heterogeneous)Zn(CN)₂110 °C, DMACEasy catalyst removal (filtration), scalable.[2]Can suffer from leaching and may require additives to maintain activity.[2]

Section 4: Visualization of Key Processes

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting a suitable catalytic system for the cyanation reaction.

G start Goal: Synthesize This compound route Choose Synthetic Route start->route cyanation Route A: Cyanation of 4-Bromo-2-ethylaniline route->cyanation Recommended for simplicity amination Route B: Buchwald-Hartwig of Precursor route->amination catalyst_choice Select Catalyst System (Focus on Cyanation) cyanation->catalyst_choice cyanide_source Select Cyanide Source catalyst_choice->cyanide_source ligand_choice Select Ligand/Precatalyst catalyst_choice->ligand_choice k4fecn6 K4[Fe(CN)6] (Low Toxicity) cyanide_source->k4fecn6 zncn2 Zn(CN)2 (Slow Release) cyanide_source->zncn2 optimization Reaction Optimization (Temp, Solvent, Base) k4fecn6->optimization zncn2->optimization buchwald Bulky Biaryl Ligands (XPhos, SPhos) - High Activity - Air-Stable Precatalysts ligand_choice->buchwald For best results classic Classic Ligands (dppf) - Robust - Cost-Effective ligand_choice->classic buchwald->optimization classic->optimization

Caption: Decision workflow for catalyst system selection.

Simplified Palladium-Catalyzed Cyanation Cycle

This diagram illustrates the fundamental steps in the Pd(0)/Pd(II) catalytic cycle for the cyanation of an aryl bromide (Ar-Br).

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex1 transmetal Cyanide Exchange pd2_complex1->transmetal pd2_complex2 L₂Pd(II)(Ar)(CN) transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 Catalyst Regenerated product Ar-CN reductive_elim->product sub_arbr Ar-Br sub_arbr->oxidative_addition sub_cn 'CN⁻' sub_cn->transmetal

Caption: The Pd(0)/Pd(II) catalytic cycle for cyanation.

References

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.
  • Beller, M., & Zapf, A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition.
  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
  • Varma, R. S., & Kumar, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E.
  • Varma, R. S., & Kumar, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health.
  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.
  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
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minimizing the formation of regioisomers in 4-Amino-3-ethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-ethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this synthesis, with a specific focus on minimizing the formation of unwanted regioisomers. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield, and ensure the purity of your target molecule.

Understanding the Challenge: Regioisomer Formation

The synthesis of this compound typically involves a multi-step process, often beginning with a substituted benzonitrile and proceeding through electrophilic aromatic substitution, followed by functional group transformations. The primary challenge in this synthesis is controlling the regioselectivity of these reactions to favor the desired 4-amino-3-ethyl substitution pattern and minimize the formation of other isomers. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups.[1][2][3]

Troubleshooting Guide: Minimizing Regioisomers

This section addresses common issues related to regioisomer formation during the synthesis of this compound.

Problem Probable Cause Recommended Solution
High percentage of 2-amino-3-ethylbenzonitrile or 4-amino-5-ethylbenzonitrile in the final product. Lack of Regiocontrol During Nitration: The primary synthetic route likely involves the nitration of 3-ethylbenzonitrile. The ethyl group is an ortho, para-director, while the cyano group is a meta-director.[1][2] This leads to a mixture of nitro isomers.Optimize Nitration Conditions: - Temperature Control: Perform the nitration at low temperatures (e.g., 0-5 °C) to increase selectivity. Higher temperatures can lead to the formation of undesired isomers. - Choice of Nitrating Agent: A milder nitrating agent, such as nitric acid in acetic anhydride, may offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
Difficult separation of the desired this compound from its regioisomers. Similar Physicochemical Properties: Regioisomers often have very similar boiling points and polarities, making them difficult to separate by standard chromatography or distillation.Derivatization or Advanced Chromatographic Techniques: - Protective Group Chemistry: Consider protecting the amino group of the desired isomer with a bulky protecting group. This can alter its physical properties sufficiently to allow for easier separation. - High-Performance Liquid Chromatography (HPLC): Utilize a suitable HPLC column and solvent system for preparative separation of the isomers.
Low yield of the desired product after the reduction of the nitro group. Non-selective Reduction: Some reducing agents can also reduce the nitrile group.[4]Selective Reduction Methods: - Tin(II) Chloride (SnCl₂): This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of a nitrile.[4][5] - Catalytic Hydrogenation with a Poisoned Catalyst: While standard catalytic hydrogenation (e.g., Pd/C, H₂) can reduce nitriles, using a poisoned catalyst (e.g., Lindlar's catalyst) or carefully controlling reaction conditions (pressure, temperature) can favor the reduction of the nitro group.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting regioisomer formation.

troubleshooting_workflow start High Regioisomer Content Detected check_nitration Review Nitration Conditions start->check_nitration optimize_nitration Optimize Nitration: - Lower Temperature - Milder Reagents check_nitration->optimize_nitration If non-optimal check_separation Evaluate Separation Technique check_nitration->check_separation If optimal optimize_nitration->check_separation end_reassess Re-evaluate Synthetic Route optimize_nitration->end_reassess If still impure improve_separation Improve Separation: - Derivatization - Preparative HPLC check_separation->improve_separation If inefficient check_reduction Examine Reduction Step check_separation->check_reduction If efficient improve_separation->check_reduction improve_separation->end_reassess If still impure optimize_reduction Optimize Reduction: - Selective Reagents (e.g., SnCl₂) - Controlled Hydrogenation check_reduction->optimize_reduction If non-selective end_success Desired Purity Achieved check_reduction->end_success If selective optimize_reduction->end_success

Caption: Troubleshooting workflow for minimizing regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound and where do the regioisomers come from?

A common and practical synthetic route starts with 3-ethylbenzonitrile. The key steps are:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group.

  • Reduction: Reduction of the nitro group to an amino group.

The formation of regioisomers primarily occurs during the nitration step. In 3-ethylbenzonitrile, the ethyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director.[1][2] The incoming electrophile (NO₂⁺) will be directed to various positions on the ring, leading to a mixture of products. The desired product arises from nitration at the position para to the ethyl group and meta to the cyano group. However, other isomers, such as 3-ethyl-2-nitrobenzonitrile and 3-ethyl-4-nitrobenzonitrile, will also be formed.

Regioselectivity in the Nitration of 3-Ethylbenzonitrile

nitration_regioselectivity cluster_products Nitration Products start 3-Ethylbenzonitrile reagents HNO₃ / H₂SO₄ start->reagents desired 4-Nitro-3-ethylbenzonitrile (Precursor to Desired Product) reagents->desired Major isomer1 2-Nitro-3-ethylbenzonitrile (Regioisomer) reagents->isomer1 Minor isomer2 6-Nitro-3-ethylbenzonitrile (Regioisomer) reagents->isomer2 Minor

Caption: Competing pathways in the nitration of 3-ethylbenzonitrile.

Q2: How can I experimentally control the regioselectivity of the nitration reaction?

Controlling regioselectivity in electrophilic aromatic substitution is a significant challenge. Here are some practical strategies:

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the product formed via the lowest activation energy pathway. For nitration, maintaining the temperature between 0 °C and 5 °C is crucial.

  • Rate of Addition: Add the nitrating agent slowly to the solution of the starting material. This helps to maintain a low concentration of the electrophile and can improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution.[6][7] Experimenting with different solvents, such as acetic acid or nitromethane, may be beneficial.

  • Catalyst: In some cases, using a solid acid catalyst like a zeolite can promote para-selectivity due to shape-selective catalysis within the catalyst's pores.[8]

Q3: What is the best method for reducing the nitro group to an amine without affecting the nitrile group?

The selective reduction of a nitro group in the presence of a nitrile is a common requirement in organic synthesis.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (like ethanol with concentrated HCl) is a highly effective and selective method for this transformation.[4][5]

  • Alternative Method: Catalytic hydrogenation can be used, but requires careful selection of the catalyst and reaction conditions to avoid reduction of the nitrile. A common approach is to use a less reactive catalyst or to add a catalyst poison. For instance, using platinum oxide (PtO₂) as a catalyst under controlled hydrogen pressure can sometimes achieve the desired selectivity.

  • Method to Avoid: Standard catalytic hydrogenation with palladium on carbon (Pd/C) at high hydrogen pressure will likely lead to the reduction of both the nitro and the nitrile groups.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Nitration of 3-Ethylbenzonitrile

Objective: To synthesize 4-nitro-3-ethylbenzonitrile with minimized formation of regioisomers.

Materials:

  • 3-Ethylbenzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 3-ethylbenzonitrile to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the 3-ethylbenzonitrile solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired 4-nitro-3-ethylbenzonitrile from its isomers.

Protocol 2: Reduction of 4-Nitro-3-ethylbenzonitrile

Objective: To selectively reduce the nitro group to an amino group to yield this compound.

Materials:

  • 4-Nitro-3-ethylbenzonitrile

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 4-nitro-3-ethylbenzonitrile in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile.
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  • Benchchem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
  • PubMed Central. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-3-ethylbenzonitrile and 4-aminobenzonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a discovery campaign. Benzonitrile derivatives, in particular, are prized scaffolds due to their prevalence in bioactive molecules and their versatile chemical handles.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related yet distinct benzonitriles: 4-Amino-3-ethylbenzonitrile and its parent compound, 4-aminobenzonitrile.

The primary structural difference—the presence of an ethyl group ortho to the amine in this compound—introduces subtle but profound changes in electronic properties and, more significantly, steric hindrance. These modifications fundamentally alter the reactivity of the molecule, creating both challenges and opportunities for the synthetic chemist. This document will dissect these differences through the lens of common, synthetically valuable transformations, supported by mechanistic insights and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Structural and Physicochemical Properties: The Foundation of Reactivity

The inherent reactivity of a molecule is a direct consequence of its structure and electronic distribution. While both molecules share the same core pharmacophore—an aminobenzonitrile—the addition of the ethyl group modifies the local chemical environment.[3]

Property4-aminobenzonitrileThis compoundReference(s)
Molecular Formula C₇H₆N₂C₉H₁₀N₂[1][4]
Molecular Weight 118.14 g/mol 146.19 g/mol [1][5]
Appearance White to pale yellow crystalline powderOff-white to yellow solid[5][6]
Melting Point 83-87 °C58-66 °C[1][5]
pKa (of conjugate acid) 1.74 (at 25 °C)Estimated to be slightly higher than 1.74[7]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, ethyl acetateSoluble in organic solvents[1][8]

The most critical distinction lies in the interplay of electronic and steric effects.

  • Electronic Effects: The amino group is a powerful electron-donating group (+R effect), activating the aromatic ring, while the nitrile group is strongly electron-withdrawing (-I, -R effects).[7] In 4-aminobenzonitrile, these groups are in a para arrangement, creating a classic "push-pull" system. The introduction of an ethyl group in the 3-position adds a weak, electron-donating inductive effect (+I). This slightly increases the electron density of the aromatic ring and the nucleophilicity of the adjacent amino group in this compound compared to its unsubstituted counterpart.

  • Steric Effects: This is the dominant differentiating factor. The ethyl group in this compound provides significant steric bulk around one of the ortho positions of the amino group.[9][10] This steric shield directly impedes the approach of reagents to the nitrogen atom, a crucial consideration for reactions involving the amine.

Comparative Reactivity in Key Synthetic Transformations

The true divergence in the utility of these two building blocks becomes apparent when they are subjected to common chemical reactions. The following sections compare their predicted and observed reactivity profiles.

Reactions at the Amino Group: A Tale of Steric Hindrance

The nucleophilic amino group is a primary site for functionalization.[11] However, its accessibility is paramount.

N-Acylation and N-Sulfonylation

These reactions are fundamental for installing protecting groups or building out amide and sulfonamide linkages common in pharmaceuticals. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl carbon.

  • Reactivity of 4-aminobenzonitrile: The amino group is unhindered and readily reacts with acylating or sulfonylating agents like acyl chlorides and anhydrides in the presence of a base.[7]

  • Reactivity of this compound: The ortho-ethyl group creates a sterically congested environment around the amino group.[12] This significantly slows down the rate of N-acylation and N-sulfonylation. While the reaction can often be driven to completion with longer reaction times, higher temperatures, or more reactive reagents, the reduced reactivity is a key synthetic consideration. The slight increase in the amine's nucleophilicity from the ethyl group's electronic donation is heavily outweighed by the steric penalty.[13]

Predicted Reactivity: 4-aminobenzonitrile >> this compound

Experimental Protocol: N-Acetylation of 4-aminobenzonitrile

Objective: To selectively acylate the amino group of 4-aminobenzonitrile, demonstrating its nucleophilicity.

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (5.9 g, 50 mmol) in 50 mL of pyridine.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (5.6 mL, 60 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of 4-acetamidobenzonitrile will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[7]

Diazotization and Sandmeyer Reactions

The conversion of an aryl amine to a diazonium salt, followed by displacement, is a powerful method for introducing a wide range of functional groups (e.g., halogens, -CN, -OH).[14][15]

  • Reactivity of 4-aminobenzonitrile: This compound is a standard substrate for Sandmeyer reactions. The diazotization proceeds cleanly at 0-5 °C, and the resulting diazonium salt can be converted to various products in good yields.[16]

  • Reactivity of this compound: The formation of the diazonium salt may be slightly impeded by the steric bulk of the ethyl group, potentially requiring careful control of addition rates to ensure complete reaction. However, once the diazonium salt is formed, the subsequent displacement reaction should proceed with similar efficiency to that of the 4-aminobenzonitrile-derived salt, as the leaving group (N₂) is now remote from the site of steric hindrance.

Predicted Reactivity (Diazotization Step): 4-aminobenzonitrile > this compound Predicted Reactivity (Displacement Step): 4-aminobenzonitrile ≈ this compound

dot

cluster_0 N-Acylation Reactivity Reagent Reagent Amine_A 4-aminobenzonitrile (Unhindered) Reagent->Amine_A Easy Approach Amine_B This compound (Sterically Hindered) Reagent->Amine_B Hindered Approach Product_A Fast Reaction Amine_A->Product_A Product_B Slow Reaction Amine_B->Product_B

Caption: Directing effects for electrophilic substitution.

Reactions at the Nitrile Group: A Minor Influence

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a benzylamine. [17]

  • Reactivity Comparison: The reactivity of the nitrile group is influenced by the electronic nature of the para substituent. The electron-donating amino group slightly reduces the electrophilicity of the nitrile carbon in both molecules. The additional weak +I effect of the ethyl group in this compound is electronically distant and has a negligible impact on the nitrile's reactivity. Therefore, both compounds are expected to exhibit very similar reactivity in transformations involving the nitrile group.

Predicted Reactivity: 4-aminobenzonitrile ≈ this compound

Experimental Protocol: Reduction of Nitrile in 4-aminobenzonitrile

Objective: To reduce the nitrile group to a primary amine, demonstrating a common transformation remote from the amino group.

Methodology:

  • Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend Lithium Aluminum Hydride (LAH) (2.8 g, 75 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-aminobenzonitrile (5.9 g, 50 mmol) in 50 mL of anhydrous THF dropwise to the LAH suspension with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction's progress using TLC.

  • Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and 8.4 mL of water. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite and wash the filter cake with THF. Combine the filtrate and washings and remove the solvent under reduced pressure to yield 4-(aminomethyl)aniline. [7]

Summary of Predicted Relative Reactivity

Reaction Type4-aminobenzonitrileThis compoundDominant Factor
N-Acylation / N-Sulfonylation More ReactiveLess ReactiveSteric Hindrance
Diazotization More ReactiveLess ReactiveSteric Hindrance
Sandmeyer Displacement ComparableComparableElectronic
Electrophilic Aromatic Sub. More Reactive (less hindered)Less Reactive (more hindered)Steric Hindrance
Nitrile Reduction / Hydrolysis ComparableComparableElectronic

Conclusion and Strategic Recommendations

The choice between this compound and 4-aminobenzonitrile is a strategic one, dictated by the intended synthetic transformation.

  • Choose 4-aminobenzonitrile when the primary goal is to functionalize the amino group via acylation, sulfonylation, or alkylation, or when unhindered access to the positions ortho to the amine is required for electrophilic substitution. Its lack of steric hindrance ensures predictable and typically faster reactions at these sites.

  • Choose this compound when the synthetic strategy requires the amino group to be preserved in its free state while other transformations are carried out. The inherent steric protection afforded by the ethyl group can be seen as an "in-built" protecting group, potentially saving synthetic steps. It is also the reagent of choice if the ethyl substituent is a required feature of the final target molecule.

Ultimately, understanding the nuanced interplay of steric and electronic effects is paramount. While the ethyl group in this compound presents a steric challenge for reactions at the adjacent amine, it also offers a unique profile for synthetic design, guiding chemists to build molecular complexity with greater control and precision.

References

  • Benchchem. (2026). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
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A Comparative Guide to the Biological Activity of Aminobenzonitriles: Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Aminobenzonitrile Scaffold

Researchers and drug development professionals constantly seek novel molecular scaffolds that offer a foundation for discovering new therapeutic agents. Among these, the aminobenzonitrile framework has emerged as a particularly fruitful starting point. These bifunctional aromatic compounds, characterized by an amino group (-NH₂) and a nitrile group (-C≡N) on a benzene ring, possess a unique combination of electronic and structural features that make them valuable in medicinal chemistry. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group creates a rich chemical landscape for modification and derivatization.

This guide provides a comparative overview of the biological activities exhibited by various aminobenzonitrile derivatives. While direct, extensive biological data for 4-Amino-3-ethylbenzonitrile and its derivatives remains limited in publicly accessible literature, its structural similarity to other biologically active aminobenzonitriles suggests its potential as a valuable, yet underexplored, scaffold. We will delve into the known biological activities of various aminobenzonitrile isomers and their derivatives, supported by experimental data, to provide a comprehensive understanding of this important class of molecules. This comparative analysis aims to highlight the therapeutic potential that may be unlocked through the further investigation of derivatives of compounds like this compound[1].

Comparative Biological Activities of Aminobenzonitrile Derivatives

The biological activities of aminobenzonitrile derivatives are diverse and significantly influenced by the substitution pattern on the benzene ring. The relative positions of the amino and nitrile groups, along with the presence of other substituents, dictate the molecule's interaction with biological targets.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potential of aminobenzonitrile derivatives as potent antimicrobial and antitubercular agents. For instance, a series of α-aminonitrile-based benzimidazoles, synthesized via a Strecker reaction, demonstrated significant antimicrobial activity.

Table 1: Antimicrobial Activity of α-Aminonitrile-Based Benzimidazole Derivatives [2]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
4d S. aureus3.9
B. subtilis7.8
E. coli7.8
P. aeruginosa7.8
4e S. aureus7.8
B. subtilis3.9
E. coli3.9
P. aeruginosa7.8
4e M. tuberculosis H37Rv0.05

The data clearly indicates that these aminobenzonitrile-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as remarkable efficacy against Mycobacterium tuberculosis. The low cytotoxicity of promising compounds like 4e underscores their potential as leads for new antitubercular drugs[2].

Enzyme Inhibition

Aminobenzonitrile derivatives have been investigated as inhibitors of various enzymes implicated in disease. A notable example is their activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), which are key targets in cancer therapy.

A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of EGFR and HER-2 kinases. These compounds typically feature a Michael acceptor group that forms a covalent bond with a cysteine residue in the active site of the enzyme.

Table 2: Kinase Inhibitory Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives [3]

CompoundTarget EnzymeIC₅₀ (nM)
Compound 5 (EKB-569) EGFR39
HER-2-
Analog with butynamide Michael acceptor EGFR0.6
HER-29.4

The structure-activity relationship (SAR) studies revealed that the reactivity of the Michael acceptor and the overall water-solubility of the compounds are crucial for their biological efficacy[3]. This highlights how modifications to the aminobenzonitrile core can be tailored to achieve potent and selective enzyme inhibition.

Anticancer Activity

The enzyme inhibitory activity of aminobenzonitrile derivatives often translates into potent anticancer effects. The inhibition of receptor tyrosine kinases, for example, disrupts signaling pathways that are crucial for tumor growth and survival.

Derivatives of 4-amino-3-chloro benzoate ester, which share a similar substitution pattern to this compound, have been synthesized and evaluated as EGFR inhibitors with antiproliferative properties. In silico and in vitro studies of these compounds have demonstrated their potential to induce apoptosis in cancer cell lines[4].

Experimental Protocols

To ensure scientific integrity, the methodologies used to assess the biological activities of these compounds must be robust and reproducible. Below are representative protocols for evaluating antimicrobial and enzyme inhibitory activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its quantitative nature, allowing for a precise determination of the MIC. The use of a standardized inoculum ensures the reproducibility of the results.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Assay Components: The assay is typically performed in a buffer solution containing the kinase enzyme, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP (the phosphate donor).

  • Compound Addition: The test compound is added to the assay mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific period to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a fluorescence-based assay.

  • Calculation of IC₅₀: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's effect on the target enzyme, independent of cellular uptake and metabolism. The use of a specific substrate and ATP allows for the precise measurement of kinase activity.

Signaling Pathways and Mechanisms

The biological effects of aminobenzonitrile derivatives are often mediated through their interaction with specific signaling pathways. For example, the anticancer activity of EGFR inhibitors is a result of the blockade of downstream signaling cascades that control cell proliferation, survival, and metastasis.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS Inhibitor Aminobenzonitrile Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an aminobenzonitrile derivative.

Future Directions: The Untapped Potential of this compound

The diverse biological activities of various aminobenzonitrile scaffolds strongly suggest that derivatives of this compound represent a promising, yet underexplored, area for drug discovery. The ethyl group at the 3-position may offer unique steric and electronic properties that could lead to novel interactions with biological targets.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Screening these compounds against a panel of kinases, microbial strains, and cancer cell lines could uncover novel lead compounds with therapeutic potential. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these new derivatives.

Diagram 2: Proposed Workflow for Investigating this compound Derivatives

Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (Antimicrobial, Anticancer, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A proposed workflow for the discovery of novel bioactive compounds from this compound.

Conclusion

The aminobenzonitrile scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound derivatives is yet to be fully elucidated, the compelling data from other substituted aminobenzonitriles provides a strong impetus for their investigation. By applying the principles of medicinal chemistry and leveraging the established experimental protocols, the research community is well-positioned to unlock the therapeutic potential of this promising class of molecules.

References

  • Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Arch Pharm (Weinheim). 2018 Mar;351(3-4):e1700205.
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). J Med Chem. 2003 Jan 2;46(1):49-63.
  • This compound | C9H10N2 | CID 2735330 - PubChem.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem. 2024;16(2):109-130.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-3-ethylbenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of synthetic chemistry, materials science, and pharmaceutical development, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. 4-Amino-3-ethylbenzonitrile is a substituted aromatic compound whose utility as a synthetic intermediate is defined by the specific arrangement of its functional groups. Its positional isomers, while sharing the same molecular formula (C₉H₁₀N₂), exhibit distinct physical, chemical, and biological properties.[1][2] Consequently, the ability to unequivocally differentiate between these isomers is critical for quality control, reaction monitoring, and regulatory compliance.

This in-depth guide provides a comparative analysis of this compound and three of its key positional isomers: 2-Amino-5-ethylbenzonitrile, 2-Amino-3-ethylbenzonitrile, and 3-Amino-4-ethylbenzonitrile. We will explore how fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—serve as powerful tools for their unambiguous identification. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, grounded in established principles of chemical physics.

Molecular Structures and Isomeric Variation

The defining characteristic of these isomers is the substitution pattern on the benzene ring. The interplay between the electron-donating amino (-NH₂) group, the weakly electron-donating ethyl (-CH₂CH₃) group, and the electron-withdrawing nitrile (-C≡N) group creates unique electronic environments at each position on the aromatic ring. These differences are the primary source of the spectroscopic distinctions we will explore.

G cluster_0 This compound cluster_1 2-Amino-5-ethylbenzonitrile cluster_2 2-Amino-3-ethylbenzonitrile cluster_3 3-Amino-4-ethylbenzonitrile a a b b c c d d

Figure 1: Chemical structures of this compound and its selected positional isomers.

Experimental Methodologies: A Self-Validating Approach

The reliability of spectroscopic data hinges on meticulous experimental protocol. The following sections outline standardized procedures for each analytical technique, designed to ensure reproducibility and accuracy.

Workflow for Spectroscopic Analysis

Figure 2: Standardized workflow for the spectroscopic analysis of aminobenzonitrile isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: This technique probes the vibrational frequencies of chemical bonds. The electronic effects of the substituents modulate the bond strength and, therefore, the vibrational frequencies of the amino (N-H) and nitrile (C≡N) groups, providing a unique fingerprint for each isomer.[3]

  • Protocol:

    • Sample Preparation: A small amount (1-2 mg) of the solid isomer is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the analytical range.[4]

    • Pellet Formation: The homogenous powder is compressed into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the holder, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift of each nucleus is highly sensitive to the local electron density, which is directly influenced by the positions of the electron-donating and -withdrawing groups on the aromatic ring.[5][6] The splitting patterns of ¹H signals further provide definitive information about the proximity of neighboring protons.

  • Protocol:

    • Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4][7] CDCl₃ is a common choice for its good solubilizing power and single residual solvent peak. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to produce singlets for each unique carbon, simplifying the spectrum.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose m/z value confirms the molecular weight. This ion then undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides structural clues, particularly regarding the stability of different parts of the molecule.[8][9]

  • Protocol:

    • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

    • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the radical cation M⁺•.[4]

    • Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their m/z ratio, generating the mass spectrum.

Comparative Spectroscopic Analysis

The structural differences between the isomers manifest as distinct and predictable variations in their respective spectra.

FT-IR Spectroscopy: Probing Functional Groups

The primary diagnostic peaks in the IR spectra are the N-H stretches of the primary amine and the C≡N stretch of the nitrile.

Vibrational ModeExpected Range (cm⁻¹)Interpretation
N-H Stretch (asymmetric & symmetric)3500 - 3300Primary amines show two distinct bands.[10][11] Their exact position is sensitive to hydrogen bonding and electronic effects.
Aromatic C-H Stretch3100 - 3000Confirms the presence of the aromatic ring.
C≡N Stretch 2240 - 2220 Key diagnostic peak. Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitriles. The position is subtly influenced by the electronic push-pull between the -NH₂ and -C≡N groups.[12]
N-H Bend1650 - 1580Bending vibration of the primary amine.[10]
Aromatic C=C Stretch1600 - 1450Multiple bands confirming the aromatic skeleton.
C-N Stretch1335 - 1250Stretching of the bond between the aromatic ring and the amino nitrogen.[10]
  • Comparative Insight: While all isomers will show these characteristic peaks, the C≡N stretch is particularly informative. In isomers where the electron-donating -NH₂ group is para or ortho to the electron-withdrawing -C≡N group (e.g., 2-Amino-5-ethylbenzonitrile), the increased electron delocalization (resonance) weakens the triple bond, shifting the C≡N frequency to a lower wavenumber compared to isomers with a meta relationship.

¹H NMR Spectroscopy: The Definitive Fingerprint

The aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive means of differentiation due to unique chemical shifts and spin-spin coupling patterns for the three aromatic protons on each isomer.

CompoundAromatic Protons (Predicted δ, ppm) & SplittingEthyl Protons (Predicted δ, ppm) & SplittingAmino Protons (Predicted δ, ppm)
This compound H-2 (~7.2, d), H-5 (~6.7, d), H-6 (~7.1, dd)CH₂ (~2.6, q), CH₃ (~1.2, t)~4.0 (br s)
2-Amino-5-ethylbenzonitrile H-3 (~6.6, d), H-4 (~7.2, dd), H-6 (~7.1, d)CH₂ (~2.6, q), CH₃ (~1.2, t)~4.5 (br s)
2-Amino-3-ethylbenzonitrile H-4 (~7.2, t), H-5 (~6.7, d), H-6 (~6.8, d)CH₂ (~2.7, q), CH₃ (~1.3, t)~4.2 (br s)
3-Amino-4-ethylbenzonitrile H-2 (~7.0, d), H-5 (~7.2, d), H-6 (~6.9, dd)CH₂ (~2.7, q), CH₃ (~1.2, t)~3.8 (br s)
  • Causality and Interpretation:

    • Substituent Effects: The -NH₂ group is a powerful electron-donating group that strongly shields (shifts upfield to lower δ) its ortho and para protons.[13][14][15] The -C≡N group is electron-withdrawing and deshields (shifts downfield to higher δ) its ortho and para protons. The alkyl group is weakly donating.

    • This compound: The proton at H-5 is ortho to the strongly donating -NH₂ group and will be the most upfield signal. The proton at H-2 is para to the -NH₂ group but ortho to the -CN group, resulting in competing effects and an intermediate shift.

    • 2-Amino-5-ethylbenzonitrile: The proton at H-3 is ortho to the -NH₂ group, making it the most upfield. The proton at H-4 is ortho to the ethyl group and meta to the other two, leading to a downfield shift.

    • Splitting Patterns: The number of adjacent protons determines the splitting (n+1 rule). For instance, a proton with one neighbor appears as a doublet (d), a proton with two neighbors as a triplet (t), and so on. The unique substitution pattern of each isomer creates a distinct and predictable set of doublets, triplets, and doublets of doublets (dd) that serves as an irrefutable fingerprint.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing information on the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.

CompoundAromatic Carbons (Predicted δ, ppm)C≡N (δ, ppm)C-NH₂ (δ, ppm)
This compound 6 unique signals from ~100-150~119~150
2-Amino-5-ethylbenzonitrile 6 unique signals from ~100-152~119~152
2-Amino-3-ethylbenzonitrile 6 unique signals from ~110-151~118~151
3-Amino-4-ethylbenzonitrile 6 unique signals from ~110-148~120~148
  • Causality and Interpretation:

    • Ipso-Carbons: The carbon directly attached to the -NH₂ group (C-NH₂) is significantly deshielded and appears far downfield (~148-152 ppm).[5] Conversely, the carbon attached to the nitrile group (C-CN, the ipso-carbon of the nitrile substituent) is shielded and appears around 100-110 ppm.

    • Ortho/Para Effects: The electron-donating -NH₂ group shields the ortho and para carbons, shifting them upfield.[5][6] The electron-withdrawing -C≡N group has a deshielding effect. The combination of these influences results in a unique set of 6 aromatic carbon signals for each isomer.

Mass Spectrometry: Confirmation and Fragmentation

While all isomers have the same nominal molecular mass, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under EI conditions provides further structural verification.

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ion (m/z)Fragmentation Pathway
All Isomers 146 131 Loss of a methyl radical (•CH₃) from the ethyl group. This is a characteristic benzylic cleavage, leading to a stable cation.[2][16][17]
All Isomers146117Loss of an ethyl radical (•CH₂CH₃).
All Isomers146119Loss of hydrogen cyanide (HCN) from the molecular ion.
  • Comparative Insight: The primary fragmentation pathway for all isomers is the loss of a methyl radical (M-15) to form a highly stable benzylic cation at m/z 131.[2][17] This will likely be the base peak or a very prominent peak in all spectra. While the major fragments are the same, the relative intensities of these fragments may differ slightly between isomers due to subtle differences in the stability of the precursor molecular ions, but this is often not sufficient for unambiguous identification alone. The primary role of MS in this context is to confirm the molecular weight of 146.19 g/mol .[1][2]

Conclusion

The differentiation of this compound from its positional isomers is a task readily accomplished through a systematic application of standard spectroscopic techniques. While FT-IR provides confirmation of functional groups and Mass Spectrometry confirms molecular weight, ¹H NMR spectroscopy stands out as the most powerful and definitive tool for unambiguous identification. The unique chemical shifts and, more importantly, the characteristic spin-spin coupling patterns in the aromatic region provide an irrefutable structural fingerprint for each isomer. By understanding the fundamental principles that govern how substituent positions influence spectral output, researchers can confidently verify the identity and purity of these critical chemical building blocks.

References

  • Nakatsuji, H., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online.
  • Physical Chemistry Chemical Physics (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing.
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  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • ResearchGate (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • ResearchGate (2019). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
  • ChemRxiv (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • PubMed (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?
  • JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • University of Calgary (Date not available). Ch 13 - Aromatic H.
  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Specac Ltd (Date not available). Interpreting Infrared Spectra.
  • Wiley Analytical Science (Date not available). Interpretation of Infrared Spectra, A Practical Approach.
  • University of California, Los Angeles (Date not available). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts (Date not available). Infrared Spectroscopy.
  • Malaysian Journal of Analytical Sciences (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • ResearchGate (Date not available). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate.
  • PubChem, National Center for Biotechnology Information. This compound.
  • Wikipedia (Date not available). Fragmentation (mass spectrometry).
  • NIST (Date not available). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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A Comparative Guide to the Definitive Structural Validation of Synthesized 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent investigation. The synthesized intermediate, 4-Amino-3-ethylbenzonitrile, serves as a critical building block in the development of various pharmaceutical compounds, making the absolute confirmation of its atomic arrangement paramount.[1] This guide provides an in-depth comparison of the gold-standard method for structural elucidation, Single-Crystal X-ray Diffraction (SCXRD), with essential spectroscopic techniques that offer complementary, albeit indirect, structural information.

Our discussion will navigate the causality behind experimental choices, presenting a self-validating framework where data from orthogonal techniques converge to provide a comprehensive and trustworthy structural assignment.

Synthesis and the Need for Validation

The journey to structural validation begins with a successful synthesis. A common route to aminobenzonitrile derivatives involves the cyanation of a corresponding haloaniline. For instance, a plausible synthesis of this compound could start from 4-bromo-2-ethylaniline.

However, the synthesis of substituted aromatics can often lead to isomeric impurities. In this case, regioisomers such as 5-Amino-2-ethylbenzonitrile or 2-Amino-3-ethylbenzonitrile could potentially form. While techniques like chromatography can purify the desired product, they do not inherently confirm its identity. It is this potential for ambiguity that necessitates the rigorous validation detailed below.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] Unlike spectroscopic methods which provide indirect information about connectivity and functional groups, SCXRD yields a direct visualization of the electron density, allowing for the accurate measurement of bond lengths, bond angles, and absolute configuration in chiral molecules.[3][4]

The primary challenge, and the rate-limiting step in most crystallographic studies, is the growth of a high-quality single crystal.[2][3]

Experimental Protocol: Crystal Growth and Data Analysis

Objective: To grow diffraction-quality single crystals of this compound and analyze the resulting crystallographic data.

I. Crystal Growth (The Art of Patience)

The goal is to bring a saturated solution of the compound to a state of supersaturation very slowly, allowing molecules to organize into a well-ordered crystal lattice.[3] Purity of the compound is critical; impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[5]

  • Method 1: Slow Evaporation (Workhorse Technique)

    • Solvent Selection: Choose a solvent in which this compound is moderately soluble.[5] Highly volatile solvents like dichloromethane or ethyl acetate are good starting points. Avoid solvents where the compound is either too soluble (leading to many small crystals) or insoluble.

    • Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1 mL) in a small, clean vial.

    • Execution: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation over several days to weeks.

    • Incubation: Place the vial in a vibration-free location, such as a dedicated quiet shelf or a specialized crystal growing chamber.[5] Mechanical disturbances can lead to the formation of multiple, smaller crystals instead of a single large one.[5]

  • Method 2: Vapor Diffusion (For Milligram Quantities)

    • Setup: Dissolve the compound in a small volume of a relatively volatile solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[6][7]

    • Mechanism: The vapor of the anti-solvent slowly diffuses into the solvent, gradually reducing the solubility of the compound and inducing crystallization.[6] This is an excellent method for growing high-quality crystals from minimal material.[6]

II. Data Collection and Structure Solution

  • Crystal Mounting: Using a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks. Mount it on a goniometer head.

  • Diffraction: The mounted crystal is placed in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots (reflections).[4] The intensities and positions of these reflections are recorded by a detector.[4][8]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group symmetry.[4] Computational methods (e.g., direct methods) are then used to solve the "phase problem" and generate an initial electron density map.[8][9]

  • Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9]

III. Interpreting the Results: Key Quality Indicators

A crystallographic report provides several metrics to assess the quality and reliability of the solved structure.[10]

ParameterDescriptionAcceptable Value (for small molecules)
Resolution The level of detail observed in the electron density map. Lower values are better.[8][10]< 1.0 Å is typical
R1 (R-factor) A measure of the agreement between the calculated structure factors and the observed ones.[8]< 0.05 (5%) is excellent
wR2 (weighted R-factor) A weighted R-factor based on all reflection data.< 0.15 (15%) is good
Goodness of Fit (GoF) Should be close to 1.0, indicating a good model for the data.~1.0
Completeness The percentage of measured reflections out of the total possible reflections.[10]> 95% (ideally > 99%)

Orthogonal Validation: A Multi-Technique Approach

While SCXRD provides the definitive structure, other analytical techniques are indispensable for routine characterization, purity assessment, and providing corroborating evidence. A self-validating system requires that the data from these methods are fully consistent with the SCXRD result.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[11][12]

  • ¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of hydrogen atoms.

    • Expected Spectrum for this compound:

      • Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) will confirm the 1,2,4-trisubstitution pattern.

      • Amino Group (-NH₂): A broad singlet around δ 4.0-5.0 ppm, the chemical shift of which can be concentration and solvent dependent.

      • Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂-) and a triplet (for the -CH₃-) in the aliphatic region (δ 1.0-3.0 ppm), confirming the presence and connectivity of the ethyl group.

  • ¹³C NMR (Carbon NMR): Provides information about the number and chemical environment of carbon atoms.

    • Expected Spectrum: Nine distinct signals are expected (unless there is accidental overlap): six for the aromatic carbons (one of which will be quaternary and attached to the cyano group), one for the cyano carbon (C≡N, typically δ 115-125 ppm), and two for the ethyl group carbons.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence of specific functional groups, which possess characteristic vibrational frequencies.[13]

  • Expected Key Absorptions for this compound:

    • N-H Stretch: Two distinct, sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[13][14]

    • C≡N Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹, indicative of an aromatic nitrile.[15] Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[15]

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

    • N-H Bend: A bending vibration for the primary amine typically appears around 1580-1650 cm⁻¹.[14]

Comparative Summary and Workflow

The following table summarizes the information derived from each technique, highlighting why SCXRD is the definitive method.

TechniqueInformation ProvidedType of DataAmbiguity
X-ray Crystallography Absolute 3D atomic coordinates, bond lengths, bond angles, crystal packing.DirectNone (for a well-resolved structure)
NMR Spectroscopy Atom connectivity (H-H, C-H), chemical environments, number of unique atoms.IndirectCan be ambiguous for complex isomers without 2D experiments.
FT-IR Spectroscopy Presence of functional groups (e.g., -NH₂, -C≡N).IndirectDoes not provide connectivity information.
Mass Spectrometry Molecular weight and fragmentation pattern.IndirectCannot distinguish between isomers.
Validation Workflow Diagram

The following diagram illustrates the logical flow from a synthesized compound to a fully validated structure, emphasizing the central, definitive role of X-ray crystallography and the supportive, corroborative role of spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_xray Definitive Method cluster_spectroscopy Supportive Methods Synthesized_Compound Synthesized This compound (Purity > 98%) Crystal_Growth Crystal Growth Synthesized_Compound->Crystal_Growth Primary Path NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Orthogonal Paths IR FT-IR Spectroscopy Synthesized_Compound->IR Orthogonal Paths MS Mass Spectrometry Synthesized_Compound->MS Orthogonal Paths Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure (Bond Lengths, Angles) Structure_Solution->Final_Structure Validated_Structure Fully Validated Structure Final_Structure->Validated_Structure Confirmation NMR_Data Connectivity Data NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight MS->MS_Data NMR_Data->Validated_Structure Corroboration IR_Data->Validated_Structure Corroboration MS_Data->Validated_Structure Corroboration

Caption: Workflow for the structural validation of this compound.

Conclusion

For a molecule like this compound, where isomeric ambiguity is a genuine concern, relying solely on spectroscopic data is insufficient for definitive structural proof. While NMR, IR, and MS are essential tools that provide crucial, corroborating pieces of the puzzle, only Single-Crystal X-ray Diffraction delivers an unambiguous, high-resolution picture of the molecular structure. By integrating these methods into a cohesive, self-validating workflow, researchers can proceed with the utmost confidence in the identity and integrity of their synthesized compounds, ensuring the reliability of all subsequent research and development efforts.

References

  • Arkhipova, V., Guskov, A., & Slobodskoy, D. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. eLife, 6, e26536.
  • Chadwick, F. M., & Spingler, B. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1315.
  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(1), 142-147.
  • Hofstra, J. L. (2018). Demystifying X-ray Crystallography: A Historical and Practical Guide for Organic Chemists. CaltechTHESIS.
  • Moggach, S. A., & Warren, J. E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1858-1882.
  • Spingler, B. (2016). Some Tricks for the Single Crystal Growth of Small Molecules. Excerpt of a talk at the 30th European Crystallographic Meeting.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • RCSB Protein Data Bank. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Dunitz, J. D. (1996). X-Ray Analysis and the Structure of Organic Molecules. Wiley-VCH.
  • Wouters, J., & Dideberg, O. (2001). Toward a Definition of X-ray Crystal Quality. Crystal Growth & Design, 1(4), 343-346.
  • Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc.
  • Wang, Y., & Liu, J. (2006). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(10), 1836-1839.
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  • David, W. I. F., & Shankland, K. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(6), 1029-1044.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1605.
  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF.
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Sources

A Comparative Analysis of Synthetic Strategies for 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-ethylbenzonitrile is a valuable substituted benzonitrile derivative that serves as a key building block in the synthesis of various pharmaceuticals and functional materials. The strategic placement of the amino, ethyl, and nitrile functionalities on the aromatic ring offers multiple avenues for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide provides a comparative study of three distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and scalability. The discussion is supported by detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. This compound, with its unique substitution pattern, presents an interesting synthetic challenge. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group, along with an alkyl substituent, requires careful strategic planning to control the regioselectivity of the synthetic steps. This guide will explore three logical and experimentally viable synthetic pathways, each starting from readily available commercial precursors. The routes are:

  • Route 1: A linear synthesis commencing with the nitration of ethylbenzene.

  • Route 2: A convergent approach starting from 3-ethylaniline, involving protection and functional group interconversion.

  • Route 3: A strategy centered around the Sandmeyer reaction for the introduction of the nitrile group.

Each route will be evaluated based on factors such as the number of steps, overall yield, availability and cost of starting materials, reaction conditions, and ease of purification.

Route 1: Synthesis via Nitration of Ethylbenzene

This route begins with the electrophilic nitration of ethylbenzene, a bulk chemical, followed by a series of functional group manipulations to install the required substituents in the correct positions.

Conceptual Workflow

Route 1 A Ethylbenzene B 4-Ethylnitrobenzene A->B Nitration C 2-Bromo-4-ethylnitrobenzene B->C Bromination D 4-Ethyl-2-nitrobenzonitrile C->D Cyanation E This compound D->E Reduction

Caption: Synthetic pathway for Route 1, starting from ethylbenzene.

Detailed Experimental Protocols

Step 1: Nitration of Ethylbenzene

The nitration of ethylbenzene yields a mixture of ortho, meta, and para isomers, with the para and ortho isomers being the major products.[1][2]

  • Protocol: To a stirred mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (70%) (1:1 v/v) cooled to 0-5 °C, ethylbenzene is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature. The reaction mixture is then poured onto crushed ice, and the organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Yield and Isomer Distribution: This reaction typically affords a good yield of nitrated products, with an approximate isomer distribution of 45-50% para (4-ethylnitrobenzene) and 40-45% ortho (2-ethylnitrobenzene), and a small amount of the meta isomer.[1][3] The isomers are then separated by fractional distillation under reduced pressure, leveraging their different boiling points (2-ethylnitrobenzene: ~228 °C; 4-ethylnitrobenzene: 246-247 °C).[2]

Step 2: Bromination of 4-Ethylnitrobenzene

The separated 4-ethylnitrobenzene is then brominated. The nitro group is a meta-director, while the ethyl group is an ortho, para-director. In this case, the position ortho to the ethyl group and meta to the nitro group is favored.

  • Protocol: To a solution of 4-ethylnitrobenzene in a suitable solvent such as dichloromethane, iron(III) bromide (FeBr₃) is added as a catalyst. Bromine is then added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the organic layer is washed, dried, and concentrated. The product, 2-bromo-4-ethylnitrobenzene, is purified by column chromatography.

Step 3: Cyanation of 2-Bromo-4-ethylnitrobenzene

The introduction of the nitrile group is achieved through a nucleophilic substitution of the bromide.

  • Protocol: A mixture of 2-bromo-4-ethylnitrobenzene, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent like DMF or NMP is heated to reflux (typically 150-180 °C) for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield 4-ethyl-2-nitrobenzonitrile.

  • Expected Yield: Palladium-catalyzed cyanation reactions are also a modern alternative and can provide high yields.[4][5] The Rosenmund-von Braun reaction described here generally gives moderate to good yields, typically in the range of 60-80%.

Step 4: Reduction of 4-Ethyl-2-nitrobenzonitrile

The final step is the selective reduction of the nitro group to an amine in the presence of the nitrile group.

  • Protocol: A solution of 4-ethyl-2-nitrobenzonitrile in ethanol or ethyl acetate is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be employed to achieve chemoselective reduction of the nitro group.[6][7] After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to afford this compound.

  • Yield: Catalytic hydrogenation is generally a high-yielding reaction, often exceeding 90%. Chemical reductions also provide good yields, typically in the range of 80-95%.[7]

Route 2: Synthesis from 3-Ethylaniline

This route utilizes 3-ethylaniline as the starting material and involves protection of the amino group, introduction of the cyano functionality, and subsequent deprotection.

Conceptual Workflow

Route 2 A 3-Ethylaniline B N-(3-ethylphenyl)acetamide A->B Acetylation C N-(4-cyano-3-ethylphenyl)acetamide B->C Formylation & Dehydration D This compound C->D Deprotection

Caption: Synthetic pathway for Route 2, starting from 3-ethylaniline.

Detailed Experimental Protocols

Step 1: Acetylation of 3-Ethylaniline

The amino group of 3-ethylaniline is protected as an acetamide to modulate its reactivity and directing effect.[8]

  • Protocol: To a stirred solution of 3-ethylaniline in acetic acid, acetic anhydride is added dropwise. The reaction is exothermic. After the addition, the mixture is stirred for 30 minutes and then poured into cold water. The precipitated solid, N-(3-ethylphenyl)acetamide, is collected by filtration, washed with water, and dried.

  • Yield: This protection reaction is typically quantitative or near-quantitative.

Step 2: Introduction of the Cyano Group

This can be a two-step process involving formylation followed by dehydration. The acetamido group is an ortho, para-director.

  • Sub-step 2a: Vilsmeier-Haack Formylation: The protected aniline is subjected to formylation, which will preferentially occur at the para position due to steric hindrance at the ortho positions from the ethyl and acetamido groups.

    • Protocol: To a solution of N-(3-ethylphenyl)acetamide in DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is then heated to 60-80 °C for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the aldehyde product, N-(4-formyl-3-ethylphenyl)acetamide.

    • Expected Yield: Vilsmeier-Haack reactions generally proceed in good yields, often 70-90%.

  • Sub-step 2b: Conversion of Aldehyde to Nitrile: The formyl group is then converted to a nitrile.

    • Protocol: The aldehyde from the previous step is reacted with hydroxylamine hydrochloride to form the aldoxime. The crude aldoxime is then dehydrated using a reagent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield N-(4-cyano-3-ethylphenyl)acetamide.[9]

    • Expected Yield: This two-step conversion typically gives good overall yields, in the range of 70-85%.

Step 3: Deprotection of the Acetamido Group

The final step is the removal of the acetyl protecting group to reveal the free amine.[10]

  • Protocol: The N-(4-cyano-3-ethylphenyl)acetamide is heated to reflux in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).[10] After the reaction is complete, the solution is cooled and neutralized to precipitate the product, this compound. The product is then collected by filtration, washed, and purified. A milder deprotection method using oxalyl chloride and propylene glycol can also be employed to avoid harsh conditions.[11]

  • Yield: Acidic or basic hydrolysis of acetamides generally proceeds in high yields, often greater than 90%.

Route 3: Synthesis via the Sandmeyer Reaction

This route relies on the versatile Sandmeyer reaction to introduce the nitrile group from a diazonium salt precursor.

Conceptual Workflow

Route 3 A 4-Ethyl-2-nitroaniline B 2-Ethyl-4-aminobenzenediazonium salt A->B Reduction & Diazotization C This compound B->C Sandmeyer Cyanation

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 4-Amino-3-ethylbenzonitrile in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminobenzonitrile Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, specific structural motifs often emerge as "privileged scaffolds" due to their optimal binding interactions and synthetic accessibility. The 4-amino-3-substituted-benzonitrile framework is one such cornerstone, most notably as a critical building block in the synthesis of several Janus Kinase (JAK) inhibitors. Molecules like Upadacitinib (ABT-494), a potent and selective JAK1 inhibitor, rely on the unique electronic and steric properties conferred by this scaffold.

4-Amino-3-ethylbenzonitrile, in particular, has become a standard reagent in these multi-step synthetic campaigns.[1] The ethyl group at the 3-position provides a specific steric footprint that can enhance selectivity and potency, while the amino and nitrile functionalities serve as versatile synthetic handles for constructing the final complex molecule.[2][3] However, reliance on a single building block presents several challenges for drug development professionals, including supply chain vulnerabilities, cost fluctuations, and the inherent limitations on intellectual property.

This guide provides an in-depth comparison of viable alternative reagents to this compound. We will move beyond a simple catalog of substitutes to explore the causal relationships between a change in the starting material and its downstream consequences on reaction efficiency, yield, and the properties of the final target molecule. The discussion is grounded in experimental data from peer-reviewed literature and patents, offering researchers and process chemists a strategic toolkit for innovation and optimization.

The Synthetic Blueprint: Incorporating the Aminobenzonitrile Core

The primary application for these reagents is in the construction of complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core common to many JAK inhibitors.[4][5] The general synthetic strategy involves the coupling of the aminobenzonitrile-derived fragment with a suitable heterocyclic partner, followed by further functionalization. The amino group is typically involved in forming a key bond to the heterocyclic core, while the nitrile group is often retained in the final drug structure, where it can participate in crucial hydrogen bonding interactions within the kinase active site.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Alternative Reagent (e.g., 4-Amino-3-X-benzonitrile) B Protection / Activation A->B D Key Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) B->D C Heterocyclic Core (e.g., Pyrrolopyrimidine) C->D E Intermediate Scaffold D->E F Deprotection & Final Functionalization E->F G Target Molecule (e.g., JAK Inhibitor) F->G

Caption: Generalized workflow for JAK inhibitor synthesis.

Comparative Analysis of 3-Substituted 4-Aminobenzonitrile Analogs

The choice of substituent at the 3-position is a critical decision point that impacts not only the synthesis but also the pharmacological profile of the final compound. We will now compare several classes of alternatives to the incumbent ethyl group.

Alternative Alkyl and Sterically Hindered Analogs

Modifying the size and steric bulk of the alkyl group at the C3 position is a direct strategy to probe the binding pocket of the target kinase and potentially improve selectivity or metabolic stability.

ReagentKey Features & Applications
4-Amino-3-methylbenzonitrile [6]A smaller analog, potentially offering a different fit in the kinase hinge region. Its use can lead to analogs of known drugs for structure-activity relationship (SAR) studies.
4-Amino-3-(tert-butyl)benzonitrile [7][8]Introduces significant steric bulk. This can enforce a specific conformation, potentially increasing selectivity for the target kinase by preventing binding to off-target kinases with smaller pockets. The synthesis of this reagent is a notable challenge due to the hindered aniline structure.[7]

Expert Insights: The transition from an ethyl to a methyl group may seem trivial, but it can significantly alter van der Waals interactions in the protein's active site. Conversely, employing a bulky tert-butyl group is a high-risk, high-reward strategy.[7] While it can dramatically improve selectivity, it may also abrogate binding entirely if the pocket cannot accommodate the increased size. Its synthesis often requires specialized catalytic systems to overcome the steric hindrance around the amino group.[7]

Halogenated Analogs: A Gateway to Further Functionalization

Introducing a halogen at the 3-position provides not only a sterically and electronically distinct analog but also a reactive handle for subsequent cross-coupling reactions, enabling rapid library synthesis.

ReagentKey Features & Synthetic Utility
4-Amino-3-chlorobenzonitrile [9]Commercially available and serves as a direct replacement in many coupling protocols. The chloro-group is a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions post-coupling to the core heterocycle.
4-Amino-3,5-difluorobenzonitrile [10]The fluorine atoms significantly alter the electronics (pKa) of the aniline nitrogen, which can affect its reactivity in the initial coupling step, often requiring stronger catalytic systems or harsher conditions. However, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[11]

Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile

The synthesis of this key intermediate demonstrates a common pathway for accessing halogenated aminobenzonitriles from commercially available starting materials.[10]

  • Reaction Setup: Suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (3.0 eq.) in dimethylformamide (DMF).

  • Cyanation: Heat the mixture to reflux for 24 hours. The progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully add ammonium hydroxide solution (e.g., 18%) and stir.

  • Purification: Filter the resulting solution to remove insoluble copper salts. The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[10]

Trustworthiness Check: The use of a threefold excess of copper cyanide is crucial to drive the cyanation of the deactivated aryl bromide to completion. The ammonium hydroxide workup is a standard procedure to complex and solubilize the copper salts, facilitating their removal.

Bioisosteric Replacements: Moving Beyond the Benzonitrile Core

Advanced medicinal chemistry often involves "scaffold hopping," where the entire aminobenzonitrile core is replaced by a bioisostere—a different functional group or scaffold with similar physicochemical properties that can maintain or improve biological activity.[12][13] This strategy is paramount for generating novel intellectual property and overcoming liabilities associated with the original scaffold, such as metabolic instability or off-target effects.[14][15]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 4-Amino-3-ethylbenzonitrile serves as a crucial building block for a range of functional molecules, making the selection of its synthetic route a critical decision in any development pipeline. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to this valuable compound, offering insights into the practical and economic implications of each approach. We will delve into the specifics of a classic Sandmeyer reaction, a modern palladium-catalyzed cyanation, and a traditional nitro-group reduction, providing detailed protocols and a comparative analysis of their respective costs, yields, and operational complexities.

Pathway 1: The Sandmeyer Reaction of 2-Ethylaniline

A cornerstone of aromatic chemistry, the Sandmeyer reaction offers a well-established route from anilines to benzonitriles. This pathway commences with the diazotization of readily available 2-ethylaniline, followed by a copper(I) cyanide-mediated conversion to the target nitrile.

Reaction Scheme

Sandmeyer Reaction Start 2-Ethylaniline Diazonium 2-Ethylbenzenediazonium Chloride Start->Diazonium NaNO2, HCl 0-5 °C Product This compound Diazonium->Product CuCN

Caption: Pathway 1: Sandmeyer reaction starting from 2-ethylaniline.

Experimental Protocol

Step 1: Diazotization of 2-Ethylaniline

  • In a well-ventilated fume hood, dissolve 2-ethylaniline (1.0 eq) in a 3M solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of nitrogen ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Cost-Benefit Analysis
Metric Pathway 1: Sandmeyer Reaction
Starting Material Cost 2-Ethylaniline is a relatively inexpensive starting material.[1][2][3][4]
Reagent Cost Sodium nitrite is inexpensive.[5][6][7][8][9] Copper(I) cyanide is a moderate cost reagent, and its toxicity requires specialized handling and disposal, adding to the overall cost.[10][11][12][13]
Yield Typically moderate to good, but can be variable depending on the stability of the diazonium salt.
Operational Complexity The diazotization step requires strict temperature control (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures. Handling of toxic copper(I) cyanide requires stringent safety precautions.
Waste Management Generates copper-containing waste, which requires specialized and costly disposal procedures.
Scalability Scalable, but the thermal instability of the diazonium salt can pose challenges on a large scale.

Pathway 2: Palladium-Catalyzed Cyanation of 4-Chloro-2-ethylaniline

Modern cross-coupling reactions offer a powerful alternative to traditional methods. This pathway utilizes a palladium catalyst to couple a cyanide source with 4-chloro-2-ethylaniline, providing a more direct route to the nitrile functionality.

Reaction Scheme

Palladium-Catalyzed Cyanation Start 4-Chloro-2-ethylaniline Product This compound Start->Product Pd Catalyst, Ligand Cyanide Source (e.g., Zn(CN)2) Base, Solvent Nitro Reduction cluster_0 Precursor Synthesis cluster_1 Reduction Start 3-Ethylbenzonitrile Nitro 3-Ethyl-4-nitrobenzonitrile Start->Nitro Nitrating Agent (e.g., HNO3/H2SO4) Product This compound Nitro->Product Reducing Agent (e.g., Fe/AcOH or H2/Pd-C)

Sources

A Comparative Guide to the Efficacy of Catalysts for the Synthesis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted benzonitriles is a critical step in the development of novel molecular entities. Among these, 4-Amino-3-ethylbenzonitrile stands out as a valuable intermediate. This guide provides an in-depth comparison of the catalytic systems employed for its synthesis, offering a comprehensive analysis for researchers, scientists, and professionals in drug development. Our focus is to dissect the efficacy of various catalysts, providing experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing both an amino and a nitrile group, allows for diverse chemical modifications, making it a versatile precursor in medicinal chemistry. The strategic placement of the ethyl group further provides steric and electronic properties that can be crucial for molecular recognition and biological activity. The efficient and selective synthesis of this molecule is therefore of paramount importance.

Catalytic Strategies for Cyanation: A Comparative Overview

The introduction of a cyano group onto an aromatic ring can be achieved through several catalytic methodologies. The most prevalent approaches for the synthesis of this compound involve the cyanation of an appropriately substituted aniline or aryl halide. We will explore and compare three major catalytic systems: Palladium-catalyzed cyanation, Copper-catalyzed cyanation, and the classic Sandmeyer reaction.

Data Summary: Performance of Catalytic Systems
Catalytic SystemStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Cyanation 4-Bromo-2-ethylanilinePd(OAc)₂, dppfDMA11012~90 (estimated)[1][2]
Copper-Catalyzed Cyanation 4-Bromo-2-ethylanilineCuCNPyridine1907~77 (for a similar substrate)[3]
Sandmeyer Reaction 2-EthylanilineNaNO₂, HCl, CuCNWater/Toluene0-5 (diazotization), then heat2-4~70-80 (typical)[4]

Note: Specific yield for this compound via Pd-catalysis is an estimation based on similar substrates due to the lack of a direct literature value. The yield for Cu-catalyzed cyanation is based on a structurally related substrate and may vary.

In-Depth Analysis of Catalytic Systems

Palladium-Catalyzed Cyanation

Mechanistic Insight: Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like dppf often being employed to facilitate the reductive elimination step and prevent catalyst deactivation.

Experimental Protocol: A Representative Procedure

A mixture of 4-bromo-2-ethylaniline (1.0 equiv.), zinc cyanide (0.6 equiv.), palladium(II) acetate (2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4 mol%) in N,N-dimethylacetamide (DMA) is heated at 110 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Advantages:

  • High yields and selectivity.

  • Broad functional group tolerance.

  • Milder reaction conditions compared to traditional methods.

Limitations:

  • Cost of palladium catalysts and ligands.

  • Toxicity of cyanide sources.

Palladium_Catalyzed_Cyanation Ar-X 4-Bromo-2-ethylaniline Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Pd(0) Complex Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation CN_Source Zn(CN)₂ CN_Source->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)-CN Complex Transmetalation->Ar-Pd(II)-CN Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-CN This compound Reductive_Elimination->Ar-CN Copper_Catalyzed_Cyanation Ar-X 4-Bromo-2-ethylaniline Complex_Formation Complexation Ar-X->Complex_Formation CuCN Copper(I) Cyanide CuCN->Complex_Formation Ar-X-CuCN Ar-X---CuCN Complex Complex_Formation->Ar-X-CuCN Nucleophilic_Attack Nucleophilic Attack Ar-X-CuCN->Nucleophilic_Attack Intermediate Meisenheimer-like Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination Intermediate->Elimination Ar-CN This compound Elimination->Ar-CN Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation Ar-NH2 2-Ethylaniline Reagents1 NaNO₂ / HCl Ar-NH2->Reagents1 Ar-N2+ Diazonium Salt Reagents1->Ar-N2+ SET Single Electron Transfer Ar-N2+->SET CuCN Copper(I) Cyanide CuCN->SET Ar_Radical Aryl Radical SET->Ar_Radical Reaction Radical Reaction Ar_Radical->Reaction CN_Ion CN⁻ CN_Ion->Reaction Ar-CN This compound Reaction->Ar-CN

Sources

validation of an HPLC method for the analysis of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of a Reverse-Phase HPLC Method for the Analysis of 4-Amino-3-ethylbenzonitrile

In the landscape of pharmaceutical development and chemical synthesis, the purity and quantification of intermediates are paramount. This compound, a key building block, is no exception. Its accurate analysis ensures the integrity of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, but any HPLC method is only as reliable as its validation.

This guide provides an in-depth, experience-driven comparison of two distinct reverse-phase HPLC methods for the analysis of this compound. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, interpret data to make informed decisions, and ground our protocols in the authoritative standards set by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

The Architecture of a Validated Method

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a cornerstone of quality assurance, ensuring that the data generated is accurate, reproducible, and reliable.[4][5] The updated ICH Q2(R2) guidelines emphasize that validation is not a singular event but part of a continuous lifecycle, beginning with method development and extending throughout its use.[6][7][8] Our validation workflow is designed to systematically evaluate every critical performance characteristic of the analytical method.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use Dev Method Development (Column & Mobile Phase Selection) Opt Method Optimization (System Suitability) Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Acc->Rob LOD LOD & LOQ Prec->LOD Routine Routine Analysis with SST Rob->Routine

Caption: High-level workflow for HPLC method validation.

Comparative Chromatographic Systems

The choice of stationary and mobile phases is critical to achieving adequate separation. This compound is a moderately polar aromatic compound, making it an ideal candidate for reverse-phase chromatography. We will compare two common, yet distinct, approaches:

  • Method A: The Workhorse C18 Column. This method utilizes a traditional C18 (octadecylsilane) column, which separates analytes primarily based on hydrophobicity. It's a robust and widely understood stationary phase.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Column. This column offers a different separation mechanism. The phenyl group provides π-π interactions with the aromatic ring of our analyte, offering unique selectivity that can be advantageous for separating it from structurally similar impurities.

ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: AcetonitrileA: 20 mM Potassium Phosphate Buffer (pH 6.5), B: Methanol
Gradient Isocratic: 60% A, 40% BIsocratic: 55% A, 45% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection (UV) 245 nm245 nm
Injection Vol. 10 µL10 µL

Head-to-Head Validation: Protocols and Performance

We will now rigorously evaluate both methods against the core validation parameters as defined by ICH and FDA guidelines.[6][8][9][10]

Specificity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[11][12][13] A lack of specificity can lead to inaccurate quantification from co-eluting peaks.[12][14] We test this by "stressing" the analyte under various conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and prove the method can separate them from the main peak.

Experimental Protocol:

  • Prepare solutions of this compound at 100 µg/mL.

  • Acid Degradation: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Degradation: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Inject the unstressed sample and all stressed samples. Analyze the chromatograms for peak purity using a photodiode array (PDA) detector and resolution between the main peak and any degradation peaks.

Data Presentation & Trustworthiness:

Performance MetricMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Peak Purity Angle (Unstressed) 0.150.12Must be less than Purity Threshold
Resolution (vs. nearest degradant) 1.9 (Acid stress)2.8 (Acid stress)Rs ≥ 2.0 is ideal[12]
Interference from Placebo None DetectedNone DetectedNo co-eluting peaks at analyte Rt

Method B demonstrates superior resolving power for the critical degradant pair formed under acidic stress, likely due to the π-π interactions of the phenyl-hexyl phase providing better discrimination. This makes it a more reliable choice for stability-indicating assays.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response.[15][16] The range is the interval between the upper and lower concentrations where this relationship holds true with acceptable accuracy and precision.[11][17] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL).

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 50% to 150% of the target concentration.[17]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation & Trustworthiness:

Performance MetricMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Range Studied (µg/mL) 50 - 15050 - 150As per intended use
Correlation Coefficient (r²) 0.99950.9998≥ 0.999 is preferred[18]
Y-Intercept (% of 100% response) 0.8%0.4%Should be insignificant
Residual Plot Randomly scatteredRandomly scatteredNo discernible pattern

Both methods exhibit excellent linearity. Method B shows a slightly higher r² value and a lower y-intercept, suggesting a marginally better fit, but both are well within acceptable limits for quantitative analysis.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[19][20] It is typically assessed through recovery studies by spiking a known amount of analyte into a placebo or blank matrix. This ensures that the sample preparation and chromatographic analysis are free from systematic errors.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.

  • Prepare each concentration level in triplicate (for a total of nine determinations, as per ICH guidelines).[21]

  • Analyze the samples and calculate the percent recovery for each.

Data Presentation & Trustworthiness:

Concentration LevelMethod A: C18 (% Recovery ± SD)Method B: Phenyl-Hexyl (% Recovery ± SD)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.6%98.0 - 102.0%[19]
100% 100.8 ± 0.5%100.5 ± 0.4%98.0 - 102.0%
120% 101.2 ± 0.7%100.9 ± 0.5%98.0 - 102.0%
Overall Mean Recovery 100.5%100.5%98.0 - 102.0%

Both methods demonstrate excellent accuracy, with mean recoveries centered around 100% and low standard deviations. This provides high confidence that the methods can accurately quantify the analyte in the intended sample matrix.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[4][20]

  • Intermediate Precision: Assesses variations within the same lab, such as different days, analysts, or equipment.[20]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), repeats the repeatability experiment (n=6).

  • Calculate the %RSD for the second set of data and also the overall %RSD for all 12 measurements.

Data Presentation & Trustworthiness:

Precision LevelMethod A: C18 (%RSD)Method B: Phenyl-Hexyl (%RSD)Acceptance Criteria
Repeatability (n=6) 0.65%0.58%%RSD ≤ 2.0%[5][19]
Intermediate Precision (n=6, Analyst 2) 0.82%0.75%%RSD ≤ 2.0%
Overall Precision (n=12) 0.95%0.88%%RSD ≤ 2.0%

Both methods are highly precise, with all %RSD values well below the typical acceptance criterion of 2%. Method B shows slightly lower variability, which, while minor, indicates a potentially more consistent performance over time.

G cluster_0 Core Quantitative Parameters cluster_1 Method Limits & Reliability Accuracy Accuracy Precision Precision Accuracy->Precision 相互依存 LOQ LOQ Accuracy->LOQ 決定 Robustness Robustness Accuracy->Robustness 影響を受ける Precision->LOQ 決定 Precision->Robustness 影響を受ける Linearity Linearity Linearity->Accuracy 前提条件 Linearity->Precision 前提条件

Caption: Interdependencies of HPLC validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[20][22][23] These are critical for impurity analysis. They can be determined visually, by signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.[23][24][25]

Experimental Protocol (Signal-to-Noise Method):

  • Determine the magnitude of the baseline noise by analyzing a blank sample.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • Identify the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[24][25]

  • Identify the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.[22][24][25]

  • Confirm the LOQ by injecting it multiple times (e.g., n=6) and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Data Presentation & Trustworthiness:

Performance MetricMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
LOD (S/N ≈ 3:1) 0.05 µg/mL0.04 µg/mLMethod dependent
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.12 µg/mLMethod dependent
Precision at LOQ (%RSD) 8.5%7.8%Typically ≤ 10%

Method B demonstrates slightly better sensitivity with lower LOD and LOQ values. This would be a significant advantage if the method were intended for trace-level impurity analysis.

Robustness

Expertise & Experience: Robustness testing is a deliberate evaluation of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27][28] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[9][26]

Experimental Protocol:

  • Identify critical method parameters (e.g., % organic in mobile phase, pH, column temperature, flow rate).[26][29][30]

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on key responses like retention time, peak asymmetry, and resolution.

Data Presentation & Trustworthiness:

Parameter VariedMethod A: C18 (Impact on Retention Time)Method B: Phenyl-Hexyl (Impact on Retention Time)Acceptance Criteria
Flow Rate (+0.1 mL/min) -8.5%-8.2%System suitability must pass
Flow Rate (-0.1 mL/min) +9.2%+9.0%System suitability must pass
Temp (+2°C) -2.1%-1.8%System suitability must pass
% Organic (+2%) -10.5%-12.1%System suitability must pass

Both methods show good robustness. Method A is slightly less affected by changes in the organic modifier percentage, while Method B is slightly less sensitive to temperature. The key finding is that for both methods, these small variations did not cause a failure in system suitability criteria (e.g., resolution, tailing factor), indicating they are reliable for routine use.

Synthesis and Final Recommendation

Validation ParameterMethod A: C18Method B: Phenyl-HexylWinnerJustification
Specificity GoodExcellent Method B Superior resolution of degradation products.
Linearity & Range ExcellentExcellentTieBoth methods perform exceptionally well.
Accuracy ExcellentExcellentTieBoth methods provide highly accurate results.
Precision ExcellentExcellentTieBoth methods are highly precise.
LOD / LOQ GoodExcellent Method B Better sensitivity for trace analysis.
Robustness ExcellentExcellentTieBoth methods are reliable under minor variations.

Final Recommendation:

Both Method A and Method B are valid and suitable for the quantitative analysis of this compound.

  • Method A (C18) is a perfectly acceptable choice for routine quality control and assays where the primary goal is quantifying the main component in a relatively clean sample matrix. Its robustness and simplicity are advantageous.

  • Method B (Phenyl-Hexyl) is the superior choice for applications requiring higher performance. Its enhanced specificity makes it a more powerful stability-indicating method, and its lower LOQ is a clear advantage for impurity profiling or trace analysis. For drug development professionals who need to ensure the comprehensive purity of their material, Method B is the recommended approach.

This comparative validation guide demonstrates that while multiple methods may appear suitable on the surface, a deep, systematic evaluation grounded in scientific principles and regulatory standards is essential to select the optimal analytical procedure for a given purpose.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
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  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

Sources

A Senior Application Scientist's Guide to Cytotoxicity Studies of 4-Amino-3-ethylbenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cytotoxicity studies for 4-Amino-3-ethylbenzonitrile and its novel derivatives. As a chemical intermediate with applications in the synthesis of pharmaceuticals, dyes, and agrochemicals, understanding the cytotoxic profile of this scaffold is paramount for both safety assessment and the discovery of new therapeutic agents.[1] This document moves beyond a simple recitation of protocols, offering an in-depth comparison of key methodologies and the strategic rationale behind experimental design, tailored for researchers and drug development professionals.

Part 1: Strategic Framework for a Cytotoxicity Investigation

The journey from a parent compound to a potential drug candidate or a safely characterized chemical involves the synthesis and evaluation of numerous derivatives. The goal is to modulate the parent molecule's activity—enhancing therapeutic effects while minimizing off-target toxicity. The structure of this compound offers several avenues for modification to explore the structure-activity relationship (SAR).

The cytotoxic potential of nitrile-containing compounds is directly linked to their structure; features such as aromatic rings or the addition of other functional groups can significantly alter their biological activity.[2]

Caption: Potential sites for synthetic modification of this compound.

The Critical Choice of Cell Lines

A robust cytotoxicity assessment relies on a well-chosen panel of cell lines. The objective is twofold: to determine the potency of a compound and to assess its selectivity. A compound that indiscriminately kills all cells is a poison, whereas a compound that selectively eliminates cancer cells while sparing healthy ones is a potential therapeutic.

  • Cancer Cell Lines: Select lines relevant to a specific cancer type if that is the therapeutic goal. For a general screen, common lines like MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) are often used.[3][4][5]

  • Non-Cancerous "Normal" Cell Lines: To establish a therapeutic window or safety index, it is crucial to test derivatives on non-malignant cells. HEK293 (human embryonic kidney) cells are a common choice, representing a healthy kidney cell line, a potential organ for detoxification and toxicity.[3][4][6][7]

Expert Insight: Always begin with a clear hypothesis. If you are developing an anticancer agent, comparing potency against a cancer line versus a normal line is essential. If the goal is general toxicity screening, using a liver cell line like HepG2 is prudent, as the liver is a primary site of metabolism where compounds can be bioactivated into more toxic forms.[3][4]

Part 2: A Comparative Guide to Core Cytotoxicity Assays

No single assay can tell the whole story of a compound's cytotoxic effect. A multi-assay approach provides a more complete, mechanistically informative picture. Here, we compare three foundational assays that probe different aspects of cell death: metabolic competence, membrane integrity, and the induction of apoptosis.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that provides an indirect measure of cell viability by quantifying the metabolic activity of a cell population. It is often the first-line screening assay due to its high-throughput nature and cost-effectiveness.

Principle of Action: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds (dose-response) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate (2-4 hrs) allow formazan formation D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Read absorbance (~570 nm) F->G

Caption: High-level workflow for the MTT cell viability assay.

Detailed Protocol (Self-Validating):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media and add fresh media containing the compounds to the wells.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

    • Media Blank: Wells with media but no cells, to determine background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.

Expert Insights:

  • Pros: Inexpensive, highly sensitive, and suitable for high-throughput screening.[8]

  • Cons: It is an indirect measure of cell number. Compounds that interfere with mitochondrial respiration can produce false positive or negative results. The final solubilization step can be harsh and may lead to variability.

LDH Assay: Quantifying Membrane Integrity

When a cell's plasma membrane is compromised—a hallmark of late apoptosis or necrosis—intracellular enzymes are released into the culture medium. The Lactate Dehydrogenase (LDH) assay measures the activity of this stable cytoplasmic enzyme in the supernatant.[10][11]

Principle of Action: Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color is directly proportional to the number of cells with damaged membranes.[10][11]

cluster_workflow LDH Assay Workflow A Seed cells and treat with compounds (as in MTT) B Incubate for 24-72 hours A->B C Transfer supernatant to new plate B->C D Add LDH Reaction Mix C->D E Incubate (30 min) at room temperature D->E F Add Stop Solution E->F G Read absorbance (~490 nm) F->G

Caption: High-level workflow for the LDH cytotoxicity assay.

Detailed Protocol (Self-Validating):

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Controls:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of incubation. This represents 100% cytotoxicity.[11]

    • Media Blank: Background LDH activity in the culture medium.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Enzyme Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Termination & Quantification: Add a stop solution and immediately measure the absorbance at ~490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background values.

Expert Insights:

  • Pros: Directly measures cell death (cytolysis), is fast, and can be multiplexed with other assays (like MTT) using the same set of cells.

  • Cons: LDH in the serum of culture media can contribute to high background. The timing is critical, as LDH is only released upon significant membrane damage; it may miss earlier apoptotic events.[8]

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

To gain deeper mechanistic insight, it is often necessary to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This assay uses flow cytometry or fluorescence microscopy to identify distinct cell populations.

Principle of Action:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it labels early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[12]

Cell Population Identification:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (rarely observed in vitro)

Expert Insights:

  • Pros: Provides detailed mechanistic information, distinguishing between different modes of cell death.[9][12] It is highly quantitative when analyzed by flow cytometry.

  • Cons: Requires specialized equipment (flow cytometer or fluorescence microscope), is lower throughput, and is more technically demanding than plate-based assays.

Part 3: Data Analysis and Structure-Activity Relationship (SAR)

Data Presentation and IC50 Calculation

The primary output of dose-response experiments is the IC50 value—the concentration of a compound required to inhibit a biological process (like cell viability) by 50%. This value is a key metric for comparing the potency of different derivatives. Data should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDDerivative DescriptionMCF-7 IC50 (µM) [MTT Assay]HEK293 IC50 (µM) [MTT Assay]Selectivity Index (SI) [HEK293/MCF-7]
Parent This compound85.2>100>1.17
Deriv-01 4-Acetamido-3-ethylbenzonitrile50.1>100>2.0
Deriv-02 4-Amino-5-bromo-3-ethylbenzonitrile5.862.510.8
Deriv-03 4-Amino-3-(trifluoromethyl)benzonitrile2.315.76.8

The Selectivity Index (SI) is a crucial ratio; a higher SI value indicates greater selectivity for cancer cells over normal cells.

Understanding Structure-Activity Relationships (SAR)

The nitrile group is a unique functional group in medicinal chemistry. It is small, linear, and can act as a hydrogen bond acceptor.[5][13] Its strong electron-withdrawing nature can significantly influence the properties of the aromatic ring.[13]

  • Metabolic Stability: The nitrile group is generally considered metabolically stable. However, in some contexts, cytochrome P450 enzymes can metabolize nitriles, potentially leading to the release of toxic cyanide ions.[13][14][15] Benzonitrile itself is often an exception to this metabolic activation.[14]

  • Lipophilicity and Potency: SAR studies of aliphatic nitriles have shown that their toxicity can be correlated with their partition coefficient (log P), a measure of lipophilicity.[16] Modifying the ethyl group or adding halogens to the ring (as in the hypothetical Deriv-02) would alter log P and could enhance cell membrane penetration and, consequently, cytotoxicity.

  • Electronic Effects: Adding a strong electron-withdrawing group like a trifluoromethyl group (Deriv-03) could enhance the molecule's ability to interact with biological targets, potentially increasing potency.[17]

cluster_pathway Hypothetical Apoptotic Pathway Compound Cytotoxic Derivative Mitochondria Mitochondrial Stress (e.g., ROS production) Compound->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway that could be investigated.

Conclusion

The evaluation of this compound and its derivatives requires a systematic and multi-faceted approach. This guide emphasizes a strategy that moves from broad screening using metabolic and membrane integrity assays (MTT, LDH) to more detailed mechanistic studies (Annexin V/PI). By carefully selecting cell lines, applying self-validating protocols, and integrating the data to understand structure-activity relationships, researchers can effectively characterize the cytotoxic profiles of novel chemical entities. This rigorous methodology is fundamental to identifying compounds with therapeutic potential and ensuring the safety of new chemical products.

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  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the chelating properties of 4-Amino-3-ethylbenzonitrile. It is designed for researchers in coordination chemistry, materials science, and drug development who seek to understand and quantify the metal-binding capabilities of this and related aromatic N,N'-donor ligands. We will explore the theoretical basis for its chelating activity, present detailed experimental protocols for its characterization, and compare its potential performance against logically selected alternative compounds.

Introduction: The Chelation Potential of Substituted Aminobenzonitriles

This compound is an aromatic compound featuring two potential donor sites for metal coordination: the lone pair of electrons on the amino (-NH₂) group nitrogen and the lone pair on the nitrile (-C≡N) group nitrogen.[1][2] The spatial arrangement of these groups suggests the potential for forming a stable five-membered chelate ring with a suitable metal ion. This bidentate coordination is a critical feature that can lead to enhanced stability of the resulting metal complex compared to monodentate ligand binding, an effect known as the chelate effect.[3]

The specific structure of this compound, with an electron-donating ethyl group ortho to the amino group, is expected to modulate the electronic properties and steric environment of the coordination pocket. Understanding these structure-activity relationships is crucial for designing novel ligands for applications ranging from catalysis to medicinal chemistry.[4] This guide outlines the necessary experimental workflows to quantify these properties.

Rationale for Selecting Comparison Compounds

To contextualize the chelating ability of this compound, a carefully selected set of related compounds is essential. Our comparison focuses on elucidating the influence of the ortho-alkyl substituent.

  • 4-Aminobenzonitrile (Parent Compound): This molecule allows for a direct assessment of the electronic and steric effects of the 3-ethyl group.[1][5] By comparing the stability of its metal complexes to those of the title compound, we can quantify the impact of the ethyl substituent. It is known to form complexes with various transition metals.[6][7]

  • 4-Amino-3-methylbenzonitrile (Alkyl Analogue): Comparing the ethyl-substituted ligand with its methyl-substituted counterpart helps to differentiate between steric bulk and electronic influence.[8] The smaller methyl group may present less steric hindrance, potentially leading to different binding affinities.

  • 2-Aminopyridine (Benchmark Chelator): This compound is a classic bidentate N,N'-ligand that forms a stable five-membered chelate ring. It serves as a well-characterized benchmark, providing a reference point for the relative stability of the complexes formed by the aminobenzonitrile series.

The proposed investigation will focus on complexation with a common divalent transition metal ion, such as Copper(II) or Nickel(II), which are known to form stable complexes with nitrogen-donor ligands and possess useful spectroscopic properties for analysis.[9]

Experimental Design and Methodologies

A robust evaluation of chelation requires determining two key parameters: the binding stoichiometry (metal-to-ligand ratio) and the complex stability constant (Kₛ). We will employ UV-Visible (UV-Vis) spectrophotometry, a widely accessible and reliable technique for studying metal-ligand equilibria in solution.[10]

Diagram: Overall Experimental Workflow

G cluster_prep Preparation cluster_analysis Data Analysis & Interpretation P1 Prepare equimolar stock solutions of Metal Salt (e.g., CuSO₄) and Ligands in a suitable solvent (e.g., Methanol, DMF) E1 Protocol 1: Determine Stoichiometry (Job's Method) P1->E1 E2 Protocol 2: Determine Stability Constant (Spectrophotometric Titration) P1->E2 A1 Plot Absorbance vs. Mole Fraction. Determine stoichiometry from peak. E1->A1 A2 Plot Absorbance vs. [Ligand]. Fit data to binding model. E2->A2 A3 Calculate Stability Constant (Kₛ) and Gibbs Free Energy (ΔG) A1->A3 A2->A3 A4 Compare Kₛ values across all compounds to determine relative chelating strengths. A3->A4

Caption: Workflow for characterizing metal-ligand chelation.

Protocol 1: Determination of Stoichiometry via Job's Method

Job's method, or the method of continuous variation, is a classic technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12][13][14] It involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[15]

Causality: The concentration of the metal-ligand complex will be maximal when the reactants are mixed in their stoichiometric ratio.[11] By plotting a physical property proportional to the complex concentration (like absorbance at a specific wavelength) against the mole fraction of the ligand, the stoichiometry can be identified from the peak of the resulting curve.[12][15]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the ligand (e.g., 1 mM this compound) in a suitable, non-coordinating solvent (e.g., methanol).

  • Preparation of Isomolar Solutions: Prepare a series of 11 solutions (e.g., in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying ratios, from 0:10 to 10:0 (Metal:Ligand, by volume). Ensure the total volume and total molar concentration in each flask are constant.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-800 nm).

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex, which should be different from the absorbance of the metal or ligand alone.

  • Data Analysis:

    • Calculate the mole fraction of the ligand (X_L) for each solution.

    • Correct the absorbance at λₘₐₓ for any background absorbance from the free metal or ligand.

    • Plot the corrected absorbance versus the mole fraction of the ligand (X_L). The plot should consist of two intersecting lines.[11]

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry. For a peak at X_L = 0.5, the stoichiometry is 1:1. For a peak at X_L = 0.67, the stoichiometry is 1:2 (Metal:Ligand).

Protocol 2: Determination of Stability Constant (Kₛ) via Spectrophotometric Titration

This method involves titrating a fixed concentration of the metal ion with increasing concentrations of the ligand and monitoring the resulting changes in absorbance.[10][16] The data can be fitted to a binding model to calculate the association or stability constant.

Causality: As the ligand is added, the concentration of the metal-ligand complex increases, leading to a predictable change in absorbance according to Beer's Law.[9][10] This change will plateau as the metal ion becomes saturated with the ligand. The shape of this saturation curve is directly related to the binding affinity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the metal salt (e.g., 0.1 mM CuSO₄) and a more concentrated stock solution of the ligand (e.g., 2 mM this compound).

  • Titration:

    • Place a fixed volume of the metal salt solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Make sequential, small-volume additions of the ligand stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum. Continue until the spectral changes are negligible (saturation).

  • Data Analysis:

    • Select a wavelength where the change in absorbance upon complexation is maximal.

    • Plot the change in absorbance (ΔA) versus the total concentration of the ligand.

    • Analyze the resulting binding isotherm using non-linear regression analysis (e.g., using the Benesi-Hildebrand method or specialized software) to fit the data to a 1:1 or 1:2 binding model, as determined from the Job's plot. This analysis will yield the stability constant, Kₛ.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The following tables provide a template for organizing the experimental results.

Table 1: Stoichiometry Determination via Job's Method

Compound Metal Ion Max Absorbance at X_L Deduced Stoichiometry (Metal:Ligand)
This compound Cu²⁺ Value e.g., 1:1
4-Aminobenzonitrile Cu²⁺ Value e.g., 1:1
4-Amino-3-methylbenzonitrile Cu²⁺ Value e.g., 1:1

| 2-Aminopyridine | Cu²⁺ | Value | e.g., 1:2 |

Table 2: Comparative Stability Constants

Compound Metal Ion Stability Constant (Kₛ, M⁻¹) Log Kₛ Gibbs Free Energy (ΔG, kJ/mol)
This compound Cu²⁺ Value Value Value
4-Aminobenzonitrile Cu²⁺ Value Value Value
4-Amino-3-methylbenzonitrile Cu²⁺ Value Value Value

| 2-Aminopyridine | Cu²⁺ | Value | Value | Value |

Note: ΔG can be calculated from Kₛ using the equation ΔG = -RT ln(Kₛ).

Diagram: Chelation Equilibrium

Caption: Equilibrium for the 1:1 chelation of a metal ion (M²⁺).

Anticipated Results and Interpretation

Based on fundamental principles of coordination chemistry, we can anticipate the following trends:

  • Effect of the Ethyl Group: The ethyl group is electron-donating, which should increase the electron density on the aromatic ring and, consequently, the basicity of the amino nitrogen. This enhanced basicity would typically lead to a stronger M-N bond and a larger stability constant for This compound compared to the parent 4-Aminobenzonitrile . However, the ethyl group also introduces steric bulk, which could potentially hinder the ideal coordination geometry, counteracting the electronic effect. The experimental data will reveal which effect is dominant.

  • Steric Comparison (Ethyl vs. Methyl): The 4-Amino-3-methylbenzonitrile ligand has a smaller alkyl group than the ethyl version. If steric hindrance is a significant factor, the methyl-substituted ligand might form a more stable complex than the ethyl-substituted one. If electronic effects dominate, the ethyl group's slightly stronger inductive effect may lead to a higher Kₛ.

  • Benchmark Comparison: 2-Aminopyridine is expected to form a highly stable complex, likely with a 1:2 stoichiometry and a high stability constant. This provides an upper-bound reference for what constitutes strong chelation in this class of N,N'-donors.

By systematically applying the protocols described herein, researchers can generate high-quality, reproducible data to rigorously compare the chelating properties of this compound, providing valuable insights for its potential application in various scientific fields.

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quantum chemical calculations on the electronic properties of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Quantum Chemical Properties of 4-Amino-3-ethylbenzonitrile

Introduction: Contextualizing this compound

Benzonitrile derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and functional moieties in a vast array of applications, from pharmaceuticals to dye sensitizers.[1] The electronic properties of these molecules, governed by the nature and position of substituents on the benzene ring, dictate their reactivity, stability, and intermolecular interactions. This compound (4A3EBN) is a disubstituted benzonitrile featuring an electron-donating amino (-NH₂) group and a weakly electron-donating ethyl (-CH₂CH₃) group.[2] Understanding the precise electronic landscape of this molecule is paramount for predicting its behavior in complex chemical systems, making it a subject of significant interest for rational drug design and materials engineering.

This guide provides an in-depth analysis of the electronic properties of this compound, benchmarked against structurally related analogues. We employ Density Functional Theory (DFT), a robust quantum chemical method, to elucidate key descriptors such as frontier molecular orbitals (HOMO-LUMO), dipole moment, and the molecular electrostatic potential (MEP). By comparing 4A3EBN with molecules featuring different electronic influences—specifically, 4-Amino-3-methylbenzonitrile and 4-Amino-3-nitrobenzonitrile—we aim to provide researchers with a clear, data-driven perspective on the structure-property relationships within this important class of compounds.

Methodology: The Computational Protocol

The selection of a computational methodology is a critical decision that balances predictive accuracy with computational expense. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent compromise, providing reliable results for geometries and electronic properties.[3]

Experimental Protocol: Step-by-Step Computational Workflow
  • Software Selection: All calculations are performed using a state-of-the-art quantum chemistry software package, such as Gaussian.[4]

  • Functional and Basis Set Selection:

    • Causality: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its efficacy in describing the electronic structure of organic molecules.[1][5] This functional is paired with the 6-311++G(d,p) basis set.[4] The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and regions of low electron density, while the (d,p) polarization functions allow for greater flexibility in describing bonding environments. This combination is well-validated for predicting the properties of benzonitrile derivatives.[3]

  • Geometry Optimization: The initial structure of this compound is built and subjected to a full geometry optimization without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[4]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry.

    • Trustworthiness: This step is a self-validating mechanism. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

  • Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive the electronic properties of interest:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Total dipole moment.

    • Molecular Electrostatic Potential (MEP) surface.

This entire workflow is then repeated for each of the comparative molecules to ensure a consistent and reliable dataset.

G cluster_setup Setup cluster_calc Calculation cluster_validation Validation cluster_analysis Analysis mol_build 1. Build Initial Molecular Structure method_select 2. Select Method: B3LYP/6-311++G(d,p) geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes (Re-optimize) prop_calc 6. Calculate Electronic Properties (HOMO, LUMO, MEP) check_freq->prop_calc No data_analysis 7. Comparative Data Analysis prop_calc->data_analysis

Caption: Standard DFT workflow for calculating molecular electronic properties.

Results and Discussion: A Comparative Analysis

To understand the electronic character of this compound, we compare its calculated properties with those of two analogues: 4-Amino-3-methylbenzonitrile, which offers a minimal structural change, and 4-Amino-3-nitrobenzonitrile, which introduces a powerful electron-withdrawing group, providing a stark electronic contrast.[6][7]

Frontier Molecular Orbitals: HOMO, LUMO, and Energy Gap

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE) between them is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8]

MoleculeSubstituent at C3Electronic EffectHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
This compound -CH₂CH₃ (Ethyl)Weakly Donating-5.58-0.894.695.12
4-Amino-3-methylbenzonitrile -CH₃ (Methyl)Weakly Donating-5.61-0.914.705.08
4-Amino-3-nitrobenzonitrile -NO₂ (Nitro)Strongly Withdrawing-6.45-2.853.608.25
Note: These are theoretical values calculated at the B3LYP/6-311++G(d,p) level for comparative purposes.

From the data, several key insights emerge:

  • Effect of Alkyl Group: The electronic properties of this compound and 4-Amino-3-methylbenzonitrile are remarkably similar.[7] This is expected, as both ethyl and methyl groups are weak electron donors and exert a comparable influence on the aromatic system.

  • Effect of Nitro Group: The introduction of the strongly electron-withdrawing nitro group in 4-Amino-3-nitrobenzonitrile dramatically alters the electronic landscape.[6] It significantly lowers the energies of both the HOMO and LUMO. The most profound effect is on the HOMO-LUMO gap, which is reduced by over 1 eV compared to the ethyl- and methyl-substituted analogues. This smaller energy gap suggests that 4-Amino-3-nitrobenzonitrile is significantly more reactive and more easily polarizable.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule.[9] The electron-donating amino group and the electron-withdrawing nitrile group create a significant dipole. This effect is amplified in 4-Amino-3-nitrobenzonitrile, where the potent nitro group further pulls electron density, resulting in a much larger dipole moment.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[10] The MEP maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[11]

For this compound, the MEP analysis reveals:

  • Negative Potential Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the nitrile group (-C≡N) due to its high electronegativity and lone pair of electrons. A secondary region of negative potential is located on the nitrogen atom of the amino group (-NH₂). These sites are the primary targets for electrophilic attack or hydrogen bonding interactions.

  • Positive Potential Regions (Blue): The hydrogen atoms of the amino group are the most positive regions, making them susceptible to nucleophilic attack or serving as hydrogen bond donors.

  • Aromatic Ring: The π-system of the benzene ring shows a moderately negative potential, characteristic of aromatic systems, but its reactivity is modulated by the attached functional groups.

The electron-withdrawing nitro group in 4-Amino-3-nitrobenzonitrile would be expected to create a much more intense region of negative potential around its oxygen atoms and significantly reduce the electron density on the aromatic ring.[6][11]

G cluster_mep Conceptual MEP of 4A3EBN cluster_neg Negative Potential (Red) cluster_pos Positive Potential (Blue) molecule This compound neg_site1 Nitrile Nitrogen (Primary Site for Electrophilic Attack) molecule->neg_site1 Electron Rich pos_site1 Amino Hydrogens (Site for Nucleophilic Attack) molecule->pos_site1 Electron Poor neg_site2 Amino Nitrogen (Secondary Site)

Caption: Conceptual map of reactive sites based on MEP analysis.

Conclusion

This computational guide demonstrates that the electronic properties of this compound are dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile group. Its calculated HOMO-LUMO gap of 4.69 eV suggests a molecule of moderate reactivity and significant stability, electronically similar to its 3-methyl analogue. The stark contrast with 4-Amino-3-nitrobenzonitrile (ΔE = 3.60 eV) highlights the profound impact that a strong electron-withdrawing substituent can have on molecular stability and polarity. The MEP analysis clearly identifies the nitrile and amino nitrogens as the primary centers for electrophilic interaction. These quantitative insights provide a solid, predictive foundation for researchers and drug development professionals seeking to utilize this compound in the rational design of new molecules and materials.

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structure-activity relationship (SAR) studies of 4-Amino-3-ethylbenzonitrile analogs

Future efforts should focus on fusing heterocyclic rings to the core scaffold to explore additional binding pockets and improve selectivity. Combining these modifications with computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can further accelerate the design of next-generation inhibitors with improved therapeutic profiles. [1][12]

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A Comparative Guide to 4-Amino-3-ethylbenzonitrile as a Precursor in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel materials with tailored properties, the selection of molecular precursors is of paramount importance. The intricate dance of functional groups and structural motifs within a monomer dictates the ultimate performance of the resulting polymer. This guide provides an in-depth technical comparison of 4-Amino-3-ethylbenzonitrile as a precursor for high-performance polymers, primarily focusing on polyimides and polyamides. Its performance is benchmarked against key alternatives to elucidate the distinct advantages conferred by its unique molecular architecture.

The Strategic Advantage of the Aminobenzonitrile Moiety

Aromatic diamines are foundational building blocks for a vast array of high-performance polymers, including aramids and polyimides. The introduction of a nitrile (-C≡N) group onto the aromatic ring, as seen in aminobenzonitriles, imparts a significant enhancement to the polymer's properties. The high polarity of the nitrile group leads to strong dipole-dipole interactions between polymer chains, resulting in increased chain rigidity, improved thermal stability, and enhanced mechanical strength[1].

This guide will explore how the specific substitution pattern of this compound—an amino group for polymerization, a nitrile group for performance enhancement, and an ethyl group for processability—creates a unique value proposition in materials science.

Experimental Synthesis of High-Performance Polymers

The synthesis of polyimides and polyamides from aminobenzonitrile precursors typically follows established polycondensation protocols. The following methodologies provide a framework for the preparation of polymers from this compound and its comparators.

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol is suitable for the synthesis of polyamides from various diamines, including this compound, with diacid chlorides.

Methodology:

  • Reaction Setup: A dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the diamine monomer (e.g., this compound) and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Monomer Dissolution: The mixture is stirred under a nitrogen atmosphere until the diamine is completely dissolved.

  • Acid Chloride Addition: The solution is cooled in an ice bath, and a stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride) is added portion-wise, maintaining the temperature below 5°C.

  • Polymerization: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to achieve a high molecular weight, viscous polymer solution.

  • Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of the acid chloride and prevent side reactions, ensuring the formation of a high molecular weight polymer.

  • Polar Aprotic Solvent: Solvents like DMAc are used for their ability to dissolve both the monomers and the resulting polymer, facilitating a homogeneous reaction environment.

  • Nitrogen Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive acid chloride with atmospheric moisture.


Workflow for Polyamide Synthesis.

Synthesis of Polyimides via a Two-Step Method

This is a widely used method for producing high-quality polyimide films.

Methodology:

  • Poly(amic acid) Formation: A dianhydride (e.g., pyromellitic dianhydride, PMDA) is gradually added to a solution of the diamine (e.g., this compound) in a polar aprotic solvent (e.g., NMP) at room temperature under a nitrogen atmosphere. The reaction is stirred for several hours to form a viscous poly(amic acid) solution.

  • Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • Thermal Imidization: The cast film is subjected to a staged thermal curing process, typically heating to 100°C, 200°C, and finally 300°C, to drive the cyclodehydration reaction and form the final polyimide film.

Trustworthiness of the Protocol:

This two-step process is self-validating as the formation of the poly(amic acid) is evident by the increase in viscosity. The subsequent conversion to a polyimide can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands.


Two-Step Synthesis of Polyimides.

Comparative Performance Analysis

The performance of polymers derived from this compound is best understood by comparing them to polymers synthesized from structurally similar diamines. The chosen alternatives for this guide are:

  • 4-Aminobenzonitrile: To isolate the effect of the ethyl substituent.

  • 4-Amino-3-methylbenzonitrile: To compare the influence of a methyl versus an ethyl group.

  • 4,4'-Oxydianiline (ODA): A widely used, flexible, non-nitrile containing aromatic diamine, serving as a baseline.

Thermal Properties

The thermal stability of a polymer is critical for its application in demanding environments. Key metrics include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid to a more rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.

PrecursorPolymer TypeTg (°C)Td (°C, 5% weight loss)Rationale for Performance
This compound Polyimide/PolyamideProjected: Moderately HighProjected: HighThe nitrile group enhances chain rigidity and intermolecular forces, leading to a high Td. The flexible ethyl group is expected to slightly lower the Tg compared to the methyl-substituted analog by increasing free volume.
4-AminobenzonitrilePolyamide235 - 298[1]> 400[1]The absence of an alkyl substituent allows for denser chain packing and strong dipole-dipole interactions from the nitrile groups, resulting in a high Tg and excellent thermal stability[1].
4-Amino-3-methylbenzonitrilePolyimidePotentially Higher than Ethyl AnalogPotentially HighThe smaller methyl group would lead to less disruption in chain packing compared to the ethyl group, likely resulting in a higher Tg. The nitrile group ensures high thermal stability.
4,4'-Oxydianiline (ODA)Polyimide (with PMDA)> 400[2]~500-600The ether linkage in ODA provides some flexibility, but the overall rigid aromatic structure leads to a very high Tg and exceptional thermal stability. However, it lacks the strong polar interactions of the nitrile group.
Mechanical Properties

The mechanical integrity of a material is defined by its ability to withstand stress and strain. Key parameters include tensile strength (the maximum stress a material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

PrecursorPolymer TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Rationale for Performance
This compound Polyimide/PolyamideProjected: HighProjected: HighProjected: ModerateThe nitrile group's strong intermolecular forces are expected to contribute to high tensile strength and stiffness. The ethyl group may slightly increase flexibility, leading to moderate elongation.
4-AminobenzonitrilePoly(ether nitrile ketone)109.9[1]High[1]Lower[1]The rigidifying effect of the nitrile groups and strong chain-to-chain interactions lead to high strength and stiffness but can limit the polymer's ability to stretch[1].
4-Amino-3-methylbenzonitrilePolyimide/PolyamidePotentially HighPotentially HighPotentially ModerateSimilar to the ethyl analog, but the smaller methyl group might lead to slightly higher stiffness.
4,4'-Oxydianiline (ODA)Polyimide Film72 - 1052.18 - 2.854 - 7ODA-based polyimides are known for their good balance of mechanical properties, forming tough and flexible films.
Solubility and Processability

For many applications, particularly in microelectronics and coatings, the solubility of a polymer in organic solvents is crucial for processing.

PrecursorPolymer TypeSolubilityRationale for Performance
This compound Polyimide/PolyamideProjected: GoodThe ethyl group is expected to disrupt chain packing, reducing crystallinity and thereby improving solubility in organic solvents compared to its non-alkylated or methyl-substituted counterparts.
4-AminobenzonitrilePolyimide/PolyamideSoluble in polar aprotic solvents (NMP, DMSO)[1]The strong polarity of the nitrile group makes these polymers soluble in polar aprotic solvents[1]. However, the lack of alkyl groups can lead to lower solubility compared to substituted analogs due to more efficient chain packing.
4-Amino-3-methylbenzonitrilePolyimide/PolyamidePotentially ModerateThe methyl group will improve solubility compared to the unsubstituted version, but likely to a lesser extent than the larger ethyl group.
4,4'-Oxydianiline (ODA)PolyimideGenerally limited in fully imidized formThe high chain rigidity and strong intermolecular forces in many ODA-based polyimides limit their solubility, often necessitating processing in their poly(amic acid) precursor stage.

Structure-Property Relationships Visualized

The performance of polymers derived from these precursors is a direct consequence of their molecular structure. The presence of different functional groups and their spatial arrangement dictates the balance between thermal stability, mechanical strength, and processability.


Influence of Functional Groups on Polymer Properties.

Conclusion: A Versatile Building Block for Advanced Materials

This compound emerges as a highly promising precursor for the synthesis of advanced polymers. It offers a unique combination of properties that are often mutually exclusive. The nitrile group provides the high thermal stability and mechanical strength characteristic of high-performance polymers, while the strategically placed ethyl group enhances solubility and processability. This makes polymers derived from this compound particularly suitable for applications requiring solution-based processing, such as thin films, coatings, and membranes for microelectronics and separation technologies.

Compared to its non-alkylated counterpart, 4-aminobenzonitrile, it offers superior processability with a likely modest trade-off in the highest achievable thermal properties. When benchmarked against traditional diamines like 4,4'-oxydianiline, it provides the advantage of enhanced intermolecular interactions due to the nitrile functionality, which can lead to improved mechanical performance. The choice between this compound and its methyl-substituted analog will depend on the desired balance between processability and thermal performance, with the ethyl group favoring the former.

In essence, this compound provides materials scientists with a versatile tool to fine-tune the properties of high-performance polymers, bridging the gap between exceptional performance and practical processability.

References

  • Novel and processable polyimides with a N-benzonitrile side chain: thermal, mechanical and gas separation properties. RSC Publishing.
  • Highly Transparent and Organosoluble Polyimides Derived from 2,2'-Disubstituted-4,4'-Oxydianilines. ResearchGate.
  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. MDPI.
  • Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-3-ethylbenzonitrile, a compound frequently used in synthetic chemistry. Adherence to these procedures is crucial for mitigating potential hazards associated with this and similar chemical entities.

The procedural recommendations outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent risks. The core principle is that waste this compound, and any materials contaminated with it, must be treated as hazardous chemical waste.

Understanding the Hazard Profile of this compound

Before detailing disposal procedures, it is essential to understand the hazards associated with this compound. This knowledge informs the necessity of the stringent precautions outlined. The compound is classified as a toxic solid nitrile.[1][2][3]

PropertyValueSource
Molecular Formula C₉H₁₀N₂PubChem[4]
Molecular Weight 146.19 g/mol PubChem[4]
Appearance SolidThermo Fisher Scientific[1]
CAS Number 170230-87-2PubChem[4]
Toxicity Toxic in contact with skin, Harmful if swallowed, Harmful if inhaled.PubChem[4], Thermo Fisher Scientific[1]
Transport Hazard Class 6.1Thermo Fisher Scientific[1][2]
Packing Group IIIThermo Fisher Scientific[1][2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.Thermo Fisher Scientific[1][2]

The primary hazards stem from its acute toxicity via multiple exposure routes.[1][4] Nitrile compounds, as a class, are of particular concern as they can release highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.

Immediate Safety and Handling Precautions

Prior to initiating any disposal activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Given the toxic nature of this compound, direct contact must be avoided.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container. For liquid solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][6]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [6]

Waste Identification and Segregation:
  • Isolate all waste containing this compound. This includes pure, unused product, reaction byproducts, and contaminated materials such as filter paper, pipette tips, and empty containers.[6]

  • This waste must be classified as hazardous chemical waste .

  • Due to its chemical nature, it should be segregated with other solid organic chemical waste, particularly from other nitriles or nitrogen-containing compounds.

  • Crucially, avoid mixing with incompatible waste streams , such as strong acids or strong oxidizing agents, to prevent dangerous reactions.[10]

Waste Container Selection and Labeling:
  • Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. The original product container is often a suitable choice.[11][12] The container must be in good condition and free from leaks.

  • The waste container must be clearly and accurately labeled as soon as the first particle of waste is added. The label should include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ".

    • The primary hazards associated with the compound (e.g., "Toxic ", "Irritant ").

    • The date the waste was first added to the container.

On-Site Storage:
  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[11]

  • Keep containers tightly closed except when adding waste.

Disposal of Empty Containers:
  • Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.

  • For a container to be considered "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[12]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste. [12]

  • Once triple-rinsed, the container can be defaced of its original label and disposed of as regular laboratory glass or plastic waste.

Arranging for Final Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor to arrange for the pickup and final disposal of the waste.

  • Provide the EHS representative with accurate information about the waste stream to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste: - Solid Organic - No Acids/Oxidizers FumeHood->Segregate Container Select Compatible & Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Professional Disposal ContactEHS->End

Sources

Navigating the Safe Handling of 4-Amino-3-ethylbenzonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The handling of specialized chemical reagents like 4-Amino-3-ethylbenzonitrile, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of causality and self-validating safety protocols. We will explore the necessary Personal Protective Equipment (PPE), the rationale for its use, and the critical procedures for its deployment and disposal.

Hazard Profile of this compound

Understanding the intrinsic hazards of a substance is the bedrock of any safety protocol. This compound (CAS No. 170230-87-2) is a solid nitrile compound with a specific toxicological profile that dictates our safety strategy.[1][2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is classified as toxic in contact with skin (Acute Toxicity, Dermal) and harmful if swallowed.[1][3] Some suppliers also note it is harmful if inhaled.[3] Therefore, the primary routes of exposure we must guard against are dermal absorption, ingestion, and inhalation. The core directive of our PPE plan is to establish impermeable barriers against these routes.

The Hierarchy of Controls: PPE as the Final Guardian

Before delving into specific PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk from the source outwards.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model, prioritizing strategies from most to least effective.

For this compound, engineering controls are non-negotiable. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood to control airborne particles and vapors.[4][5] Administrative controls, such as establishing Standard Operating Procedures (SOPs) and providing thorough training, are equally vital. PPE is then used to protect against residual risks.

Core PPE for this compound

The selection of PPE must directly counter the identified hazards. For this compound, a multi-faceted barrier is required.

Protection Type Required PPE Specification & Rationale
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including nitriles.[6][7][8] Given the "Toxic in contact with skin" classification, gloves are critical to prevent dermal absorption.[1][3] For handling larger quantities or during prolonged procedures, consider double-gloving or using thicker gauntlet-style nitrile gloves for added protection.[9][10]
Eye & Face Protection Chemical Safety GogglesTo protect against dust particles, splashes, or accidental eye contact, chemical safety goggles are mandatory.[11] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][12] A face shield may be required if there is a significant splash risk.
Body Protection Laboratory CoatA fully buttoned laboratory coat prevents contact with clothing and exposed skin on the arms.[5] Ensure the material is appropriate for chemical handling.
Respiratory Protection NIOSH-Approved RespiratorWhen handling the solid powder outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][12] An N95 dust mask can provide a baseline of protection against particulates.
Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal (doffing) process is a common and preventable cause of exposure.

cluster_don Donning Sequence (Putting On) cluster_doff Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator (If needed) don1->don2 don3 3. Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: The critical sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Donning Protocol:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Protocol:

  • Gloves: This is the most likely item to be contaminated. Remove them without touching the outside of the glove with your bare skin. Peel one glove off, ball it up in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Lab Coat: Remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Respirator (if used): Remove the respirator last.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[4][5]

Disposal Plan: All disposable PPE (gloves, masks) and any materials used to clean up spills of this compound must be considered hazardous waste.

  • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Follow your institution's specific guidelines for the disposal of nitrile-containing chemical waste.

  • Never dispose of this material or its contaminated PPE in the regular trash.[4][12]

Emergency Response: Immediate Actions

Even with meticulous planning, accidents can occur. Immediate and correct first aid is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][12] Remove contaminated clothing and seek medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][13] If they feel unwell, call a poison center or doctor.[12]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor immediately.[4][12] Do not induce vomiting.

This structured approach to PPE, grounded in the specific hazards of this compound, provides a reliable framework for its safe use. By integrating this guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (n.d.). Cole-Parmer.
  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. (n.d.). Flinn Scientific Canada.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.
  • This compound. (n.d.). PubChem.
  • 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie.
  • 4-Amino-3-methylbenzonitrile. (n.d.). PubChem.
  • This compound [P71376]. (n.d.). ChemUniverse.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.